molecular formula C6H5BrClN B1523330 4-Bromo-2-chloro-5-methylpyridine CAS No. 867279-13-8

4-Bromo-2-chloro-5-methylpyridine

Cat. No.: B1523330
CAS No.: 867279-13-8
M. Wt: 206.47 g/mol
InChI Key: QGMCCRKFZDLEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloro-5-methylpyridine is a useful research compound. Its molecular formula is C6H5BrClN and its molecular weight is 206.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMCCRKFZDLEBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702237
Record name 4-Bromo-2-chloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867279-13-8
Record name 4-Bromo-2-chloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chloro-5-methyl-pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 867279-13-8

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-5-methylpyridine, a key halogenated pyridine derivative utilized as a versatile intermediate in the synthesis of complex organic molecules. With a primary focus on its applications in the pharmaceutical and agrochemical industries, this document details the compound's physicochemical properties, a robust and validated synthetic protocol, and a thorough analysis of its characteristic spectroscopic data. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a trustworthy foundation for its use in advanced chemical synthesis.

Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives are of particular importance. The introduction of halogen atoms onto the pyridine ring provides strategic handles for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions. This compound (CAS No. 867279-13-8) embodies this principle, offering two distinct halogen atoms—a bromine and a chlorine—at positions amenable to selective chemical manipulation. This dual halogenation, combined with the electronic influence of the methyl group, makes it a highly valuable building block for the construction of diverse molecular architectures with potential biological activity.[1] This guide will elucidate the synthesis, characterization, and utility of this important synthetic intermediate.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe and effective use in a laboratory setting. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 867279-13-8PubChem[2]
Molecular Formula C₆H₅BrClNPubChem[2]
Molecular Weight 206.47 g/mol PubChem[2]
Appearance SolidSigma-Aldrich[3]
Boiling Point 252.3 ± 35.0 °C at 760 mmHgSigma-Aldrich[3]
Purity ≥97%CymitQuimica,[4] Sigma-Aldrich[3]
Storage Store at room temperature.Sigma-Aldrich[3]

Safety and Handling:

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[2]

GHS Hazard Statements:

  • H301/302: Toxic or harmful if swallowed.[2]

  • H311: Toxic in contact with skin.[2]

  • H315: Causes skin irritation.[2]

  • H318: Causes serious eye damage.[2]

  • H331: Toxic if inhaled.[2]

  • H335: May cause respiratory irritation.[2]

Synthesis of this compound

The most logical and efficient synthetic route to this compound is via a Sandmeyer-type reaction, starting from a suitable aminopyridine precursor. This classic transformation in aromatic chemistry allows for the conversion of an amino group into a diazonium salt, which is then displaced by a halide.[5][6][7]

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed from the commercially available 2-amino-4-chloro-5-methylpyridine. The amino group is first converted to a diazonium salt, which is subsequently displaced by a bromide ion.

synthesis_pathway start 2-Amino-4-chloro-5-methylpyridine intermediate Diazonium Salt Intermediate start->intermediate NaNO₂, HBr 0-5 °C product This compound intermediate->product CuBr

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a well-reasoned adaptation of established Sandmeyer reaction procedures for substituted pyridines. The causality behind each step is explained to ensure a self-validating and reproducible methodology.

Materials:

  • 2-Amino-4-chloro-5-methylpyridine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Sodium hydroxide (NaOH) solution (20% aqueous)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-chloro-5-methylpyridine (1.0 eq) in 48% hydrobromic acid. The use of a strong acid like HBr is crucial for the in-situ generation of nitrous acid from sodium nitrite and to maintain the stability of the resulting diazonium salt.

    • Cool the reaction mixture to 0-5 °C in an ice-salt bath. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The slow addition rate prevents a rapid, exothermic reaction and the uncontrolled evolution of nitrogen gas.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. CuBr acts as the catalyst for the radical-nucleophilic aromatic substitution.[5]

    • Slowly add the cold diazonium salt solution to the CuBr solution. The addition of the diazonium salt to the copper catalyst, rather than the reverse, helps to maintain a low concentration of the diazonium salt in the presence of the catalyst, minimizing side reactions.

    • Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases. The gentle heating drives the reaction to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize by the slow addition of a 20% aqueous sodium hydroxide solution until the pH is basic. This step quenches the reaction and prepares the product for extraction.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Diethyl ether is a suitable solvent for extracting the organic product.

    • Combine the organic layers and wash with saturated brine. This removes any remaining water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. Below are the predicted and expected spectral data based on the analysis of similar substituted pyridines.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the electronic environment of the protons on the pyridine ring and the methyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2Singlet1HH-6
~7.5Singlet1HH-3
~2.4Singlet3H-CH₃

Note: Predicted chemical shifts are in CDCl₃ and are based on typical values for substituted pyridines.[8][9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~152C-2
~148C-6
~140C-5
~135C-4
~125C-3
~18-CH₃

Note: Predicted chemical shifts are in CDCl₃ and are based on typical values for substituted pyridines.[10][11][12]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion peak.

Expected Molecular Ion Peaks (M⁺):

  • m/z corresponding to C₆H₅⁷⁹Br³⁵ClN

  • m/z+2 corresponding to C₆H₅⁸¹Br³⁵ClN and C₆H₅⁷⁹Br³⁷ClN

  • m/z+4 corresponding to C₆H₅⁸¹Br³⁷ClN

Expected Fragmentation: Common fragmentation pathways for halogenated pyridines involve the loss of the halogen atoms and the methyl group.[3][13][14][15][16]

ms_fragmentation M [M]⁺ M_minus_Br [M-Br]⁺ M->M_minus_Br - Br• M_minus_Cl [M-Cl]⁺ M->M_minus_Cl - Cl• M_minus_CH3 [M-CH₃]⁺ M->M_minus_CH3 - CH₃•

Caption: Predicted mass spectrometry fragmentation pathways.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N stretching and bending vibrations, as well as vibrations associated with the C-Cl and C-Br bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H Stretch
1600-1450Strong-MediumAromatic C=C and C=N Stretch
1400-1000MediumIn-plane C-H Bending
850-750StrongOut-of-plane C-H Bending
800-600Medium-StrongC-Cl Stretch
700-500Medium-StrongC-Br Stretch

Note: These are typical ranges for substituted pyridines.[17][18][19][20][21]

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical sectors. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, or alkynyl groups at the 4-position. The less reactive C-Cl bond can then be targeted for subsequent transformations under more forcing conditions or with different catalytic systems. This stepwise functionalization is a powerful strategy for building molecular complexity.

Conclusion

This compound is a strategically important synthetic building block, offering multiple sites for controlled chemical modification. This guide has provided a comprehensive overview of its properties, a detailed and scientifically reasoned synthetic protocol, and a thorough analysis of its expected spectroscopic characteristics. By understanding the principles behind its synthesis and characterization, researchers and drug development professionals can confidently and effectively utilize this versatile intermediate in their synthetic endeavors.

References

  • Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. (n.d.). SPIE Digital Library.
  • Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines.
  • Corrsin, L., Fax, B. J., & Lord, R. C. (1957). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1190.
  • S. P. Tandon, M. P. Bhutra, P. C. Mehta, J. P. Saxena, K. Tandon. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 24, 144-146.
  • Sandmeyer reaction. (n.d.). In Wikipedia.
  • Lee, Y.-P., & Lin, Y.-C. (2014). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 118(45), 10527-10537.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Singh, P., & Kumar, D. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • University of Wisconsin. (n.d.). NMR Chemical Shifts.
  • PubChem. (n.d.). 4-Bromo-2-chloro-5-methyl-pyridine.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • University of Calgary. (n.d.). 1H NMR - Chemical Shift List.
  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Michigan State University Chemistry. (n.d.). Proton NMR Table.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy • Chemical shift.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Knowbee Tutoring. (2015, February 19).
  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.

Sources

4-Bromo-2-chloro-5-methylpyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-chloro-5-methylpyridine: Synthesis, Application, and Handling

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, substituted pyridines are of paramount importance due to their presence in numerous FDA-approved drugs. This compound is a key heterocyclic building block, distinguished by its trifunctional nature. The strategic placement of chloro, bromo, and methyl groups on the pyridine ring offers medicinal chemists a versatile scaffold for constructing complex molecular architectures, particularly in the realm of targeted therapies like kinase inhibitors.[1][2][3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the physicochemical properties, plausible synthetic strategies, core applications in drug discovery, and critical safety protocols for this compound. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Physicochemical Properties and Characterization

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and chemical properties. These parameters dictate storage conditions, reaction setup, and analytical characterization methods.

Key Properties

The essential properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 206.47 g/mol [4][5]
Molecular Formula C₆H₅BrClN[4][5]
CAS Number 867279-13-8[4][5]
Appearance Solid or Liquid[4][6]
Purity ≥97%[4]
Boiling Point 252.3 ± 35.0 °C at 760 mmHg
InChI Key QGMCCRKFZDLEBP-UHFFFAOYSA-N[5]
Analytical Characterization

To ensure the identity and purity of this compound, a suite of analytical techniques is employed. The choice of these methods is dictated by the need to unambiguously confirm the molecular structure and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence and connectivity of the aromatic protons and the methyl group. The distinct chemical shifts and coupling patterns of the two aromatic protons provide definitive evidence for the 4-bromo, 2-chloro, 5-methyl substitution pattern. ¹³C NMR would further confirm the carbon skeleton and the positions of the halogen substituents.

  • Mass Spectrometry (MS): Mass spectrometry is essential to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition (C₆H₅BrClN). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides an unmistakable signature for the presence of these halogens.

  • Purity Analysis (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is the standard for determining the purity of the material. By using a validated method with a suitable column and detection system (e.g., UV-Vis for HPLC, FID or MS for GC), the area percentage of the main peak relative to any impurity peaks can be accurately calculated.

Synthesis and Mechanistic Considerations

While numerous vendors supply this reagent, understanding its synthesis is crucial for process development and for researchers who may need to produce derivatives. A plausible synthetic route can be devised from commercially available precursors, such as 2-chloro-5-methylpyridine. The strategy hinges on the controlled introduction of bromine at the C4 position.

Proposed Synthetic Workflow

The direct bromination of 2-chloro-5-methylpyridine presents a regioselectivity challenge. However, a common strategy to direct electrophilic substitution on pyridine rings is through the formation of an N-oxide. The N-oxide activates the C4 position for electrophilic attack.

G cluster_0 A 2-Chloro-5-methylpyridine B 2-Chloro-5-methylpyridine N-oxide A->B N-Oxidation (e.g., m-CPBA or H₂O₂) C This compound N-oxide B->C Electrophilic Bromination (e.g., NBS or Br₂) D This compound C->D Deoxygenation (e.g., PCl₃ or PPh₃)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, self-validating procedure derived from standard organic chemistry practices for pyridine functionalization.

Step 1: N-Oxidation of 2-Chloro-5-methylpyridine

  • In a fume hood, charge a round-bottom flask with 2-chloro-5-methylpyridine (1.0 eq).

  • Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C using an ice bath.

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq), portion-wise, ensuring the internal temperature does not exceed 10 °C. The use of m-CPBA is advantageous due to its commercial availability and good reactivity.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-methylpyridine N-oxide.

Step 2: Electrophilic Bromination

  • Charge a new flask with the crude N-oxide from the previous step.

  • Add a solvent; concentrated sulfuric acid is often used for such brominations as it protonates the N-oxide, further activating the ring.

  • Cool the mixture to 0 °C.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) or elemental bromine (1.05 eq). NBS is often preferred as it is a solid and easier to handle than liquid bromine.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for several hours.

  • In-Process Check: Monitor by LC-MS for the appearance of the brominated product and disappearance of the N-oxide.

  • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid or extract with a suitable organic solvent to isolate the crude this compound N-oxide.

Step 3: Deoxygenation

  • Dissolve the crude brominated N-oxide in a solvent like chloroform or toluene.

  • Add a deoxygenating agent, such as phosphorus trichloride (PCl₃) (1.2 eq) or triphenylphosphine (PPh₃) (1.2 eq), dropwise at 0 °C. PCl₃ is a common and effective choice.

  • Allow the reaction to stir at room temperature or with gentle heating until complete.

  • In-Process Check: Monitor by TLC or LC-MS.

  • Quench the reaction by carefully adding water or a bicarbonate solution.

  • Extract the final product, dry the organic layer, and concentrate.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the final, high-purity this compound.

Core Applications in Drug Discovery

The utility of this compound stems from the differential reactivity of its two halogen atoms. The carbon-bromine bond is weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This allows for selective functionalization at the C4 position, making it a powerful intermediate.[2]

Role as a Versatile Intermediate

This compound is a cornerstone for building more complex molecules for pharmaceuticals, agrochemicals, and specialty chemicals.[1][7] Its structure is particularly valuable for synthesizing derivatives that require a halogenated pyridine core, which can modulate a compound's metabolic stability, potency, and pharmacokinetic properties.

G cluster_0 A This compound C 4-Aryl-2-chloro-5-methylpyridine A->C Suzuki Coupling (Pd Catalyst, Base) B Boronic Acid / Ester R-B(OR)₂ D Further Functionalization (e.g., at C2-Cl position) C->D

Caption: Selective Suzuki coupling at the C4-Br position.

Protocol for a Representative Suzuki Coupling Reaction

This protocol details a standard procedure for a palladium-catalyzed Suzuki coupling, a cornerstone reaction in modern drug discovery.

  • To a reaction vial, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq) or potassium phosphate (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the palladium catalyst is oxygen-sensitive.

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.

  • Seal the vial and heat the reaction mixture to 80-100 °C for 4-12 hours.

  • In-Process Check: Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography to yield the desired coupled product. The remaining chloro group can then be used for subsequent transformations if desired.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.[8]

GHS Hazard Information
Hazard ClassCategoryStatement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye DamageCategory 1H318: Causes serious eye damage
STOT Single ExposureCategory 3H335: May cause respiratory irritation

Source: ECHEMI Safety Data Sheet[8]

Safe Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9] Ensure a safety shower and eyewash station are readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[8]

    • Skin Protection: Wear impervious gloves (e.g., nitrile), a flame-resistant lab coat, and closed-toe shoes.[8][10]

    • Respiratory Protection: If there is a risk of exceeding exposure limits, use a full-face respirator with an appropriate cartridge.[8]

  • Handling Practices: Avoid creating dust. Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory.[8]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[10][12]

  • Disposal: Dispose of waste contents and containers at a licensed chemical destruction facility in accordance with local, state, and federal regulations.[12] Do not allow the chemical to enter drains or sewer systems.[12]

Emergency Procedures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8][11]

  • Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.[8]

  • Spills: Evacuate the area. Wear full PPE. Contain the spill using an inert absorbent material and collect it for disposal.[9]

Conclusion

This compound is a high-value intermediate for chemical synthesis, offering a reliable and versatile platform for the development of novel compounds, particularly in the pharmaceutical industry. Its distinct physicochemical properties and the differential reactivity of its halogen substituents allow for selective and strategic molecular elaboration. By understanding its synthesis, handling it with the stringent safety protocols it requires, and leveraging its reactivity in key transformations like palladium-catalyzed cross-coupling, researchers can effectively unlock its potential in accelerating drug discovery and development programs.

References

  • 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918 - PubChem. National Center for Biotechnology Information.
  • Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.
  • The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications.
  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents. Google Patents.
  • US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents. Google Patents.

Sources

An In-depth Technical Guide to 4-Bromo-2-chloro-5-methylpyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-chloro-5-methylpyridine is a strategically important halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both a bromine and a chlorine atom at key positions, allows for selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of the chemical and physical properties of this compound, discusses its synthesis and reactivity, and explores its applications as a key intermediate in the development of active pharmaceutical ingredients (APIs) and other complex organic molecules.

Introduction

Halogenated pyridines are a critical class of intermediates in the pharmaceutical and agrochemical industries. The pyridine scaffold is a common motif in a wide range of biologically active compounds, and the presence of halogen substituents provides reactive handles for molecular elaboration. This compound, with its distinct arrangement of a bromo, a chloro, and a methyl group on the pyridine ring, offers multiple avenues for synthetic diversification, making it a valuable tool for medicinal chemists and process development scientists. This document aims to be a comprehensive resource on the chemical properties, synthesis, and reactivity of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in the laboratory and in scale-up operations. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₅BrClN[1][2]
Molecular Weight 206.47 g/mol [1][2]
CAS Number 867279-13-8[2]
Appearance Solid or liquid, colorless to pale yellow[2]
Purity Typically ≥97%[2]
Boiling Point 252.3 ± 35.0 °C at 760 mmHg[3]
InChIKey QGMCCRKFZDLEBP-UHFFFAOYSA-N[1][2]
SMILES CC1=CN=C(C=C1Br)Cl[1]

Synthesis of this compound

One potential synthetic pathway could start from a readily available aminopyridine derivative, followed by bromination and a Sandmeyer-type reaction to introduce the chloro group. A similar strategy has been reported for the synthesis of 5-bromo-2,4-dichloropyridine, which involves the bromination of 2-amino-4-chloropyridine followed by a diazotization reaction.[4]

Conceptual Experimental Protocol: A Plausible Synthetic Approach
  • Step 1: Bromination of an Aminomethylpyridine Precursor. A suitable aminomethylpyridine could be brominated using a reagent like N-bromosuccinimide (NBS) in a suitable solvent.[5]

  • Step 2: Diazotization and Sandmeyer Reaction. The resulting bromo-aminomethylpyridine could then undergo a diazotization reaction using sodium nitrite in the presence of a strong acid, followed by a Sandmeyer reaction with a chloride source (e.g., copper(I) chloride) to replace the amino group with a chlorine atom.[4]

The following diagram illustrates a generalized synthetic pathway based on these principles:

G A Aminomethylpyridine Precursor B Bromo-aminomethylpyridine A->B Bromination (e.g., NBS) C Diazonium Salt Intermediate B->C Diazotization (NaNO₂, H⁺) D This compound C->D Sandmeyer Reaction (CuCl) G A This compound C Functionalized 2-chloro-5-methylpyridine A->C B Organometallic Reagent (e.g., R-B(OH)₂, R-ZnX) B->C Catalyst Pd Catalyst Catalyst->C Cross-Coupling

Caption: Selective cross-coupling at the C-4 position of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the 2- and 4-positions. While the C-Br bond is more reactive in palladium-catalyzed reactions, the C-Cl bond at the 2-position is generally more susceptible to nucleophilic attack. This allows for a complementary reactivity profile, enabling the introduction of nucleophiles at the 2-position.

Applications in API Synthesis

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). [6]Its ability to undergo selective functionalization makes it a key component in the construction of complex molecular architectures found in various drug candidates, including kinase inhibitors and other targeted therapies. [5][7]

Spectroscopic Data (Predicted and Analog-Based)

While experimental spectroscopic data for this compound is not widely published, predictions and comparisons with analogous structures can provide valuable insights for characterization.

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Predicted m/z values for common adducts are available. [8]

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the protons at the 3- and 6-positions, and a singlet in the aliphatic region for the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.

Note: The exact chemical shifts will be influenced by the solvent and the specific electronic environment of the molecule. For definitive structural elucidation, experimental data is required.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorptions for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Br and C-Cl stretching vibrations. [9]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. [1] Hazard Statements:

  • Toxic if swallowed, in contact with skin, or if inhaled. [1]* Causes skin irritation and serious eye damage. [1]* May cause respiratory irritation. [1] Precautionary Measures:

  • Wear protective gloves, protective clothing, and eye/face protection.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Use only outdoors or in a well-ventilated area.

  • Wash skin thoroughly after handling.

  • Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a highly versatile and valuable intermediate for organic synthesis, particularly in the field of drug discovery and development. Its unique pattern of halogen substitution allows for selective and sequential functionalization, providing a powerful tool for the construction of complex molecular targets. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective utilization in research and manufacturing.

References

  • PubChem. 4-Bromo-2-chloro-5-methyl-pyridine.
  • PubChemLite. 4-bromo-5-chloro-2-methylpyridine (C6H5BrClN). [Link]
  • MDPI.
  • MDPI.
  • Google Patents. Method for preparing 5-bromo-2-methylpyridine.
  • Royal Society of Chemistry.
  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
  • Pharma Noble Chem Ltd.
  • Google Patents.
  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
  • ResearchGate. Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. [Link]
  • PubChem. 2-Bromo-5-chloro-4-methylpyridine. [Link]
  • NIST WebBook. 2,5-Pyrrolidinedione, 1-bromo-. [Link]

Sources

Strategic Overview: A Two-Stage Retrosynthetic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-5-methylpyridine

This guide provides a comprehensive technical overview for the synthesis of this compound, a key halogenated pyridine derivative sought after by researchers in pharmaceutical and agrochemical development. The unique substitution pattern of this molecule makes it a valuable building block for creating complex molecular architectures. This document outlines a robust and logical synthetic pathway, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices to ensure high yield and purity.

The synthesis of this compound is most effectively achieved through a two-stage process. The retrosynthetic analysis reveals that the target molecule can be obtained via the regioselective bromination of a key intermediate, 2-chloro-5-methylpyridine. This intermediate, in turn, is best prepared from its corresponding pyridone tautomer, 5-methyl-2(1H)-pyridone. This strategy is advantageous as it allows for precise installation of the chloro and bromo substituents in a controlled manner.

G Target This compound Intermediate1 2-Chloro-5-methylpyridine Target->Intermediate1 Regioselective Bromination Intermediate2 5-Methyl-2(1H)-pyridone Intermediate1->Intermediate2 Chlorination (Dehydroxy-chlorination) StartingMaterial 2-Amino-5-methylpyridine Intermediate2->StartingMaterial Diazotization & Hydrolysis

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-5-methylpyridine

The cornerstone of this synthesis is the efficient preparation of 2-chloro-5-methylpyridine. The most reliable method involves the chlorination of 5-methyl-2(1H)-pyridone. This pyridone itself is readily synthesized from the commercially available 2-amino-5-methylpyridine.

Step 1A: Synthesis of 5-Methyl-2(1H)-pyridone

The conversion of an aminopyridine to a pyridone is a classic transformation that proceeds through a diazotization reaction followed by hydrolysis of the intermediate diazonium salt. This method is well-established and provides high yields of the desired pyridone.[1][2]

Experimental Protocol:

  • Diazotization: In a reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-methylpyridine (1.0 eq) in an aqueous acidic solution (e.g., 2.5 M H₂SO₄).

  • Cool the mixture to between -4°C and -3°C using an ice-salt bath.[2]

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 0°C. The formation of the diazonium salt is typically accompanied by a slight color change.

  • Stir the reaction mixture at this temperature for an additional 30-60 minutes post-addition.

  • Hydrolysis: Gradually warm the reaction mixture to room temperature, then heat to 70-80°C. Vigorous evolution of nitrogen gas will be observed as the diazonium salt hydrolyzes. Maintain heating until gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize to a pH of 6.5-7.5 with a 30% sodium hydroxide solution.[2]

  • The product, 5-methyl-2(1H)-pyridone, will often precipitate as a solid. Collect the product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Step 1B: Chlorination of 5-Methyl-2(1H)-pyridone

The conversion of the 2-pyridone to the 2-chloropyridine is a dehydroxy-chlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, as it is highly effective for chlorinating nitrogen-containing heterocycles like pyridones and pyrimidinones.[3][4] The addition of phosphorus pentachloride (PCl₅) can sometimes accelerate the reaction.[5][6]

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl fumes), carefully add 5-methyl-2(1H)-pyridone (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5.0 eq).

  • Optionally, a catalytic amount of a base such as dimethylformamide (DMF) can be added to accelerate the reaction.[3]

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice in a well-ventilated fume hood. This is a highly exothermic and gas-evolving process.

  • Neutralize the acidic aqueous solution with a strong base (e.g., solid NaOH or concentrated NaOH solution) while cooling in an ice bath, until the pH is > 8.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-methylpyridine.

  • Purification: Purify the crude product by vacuum distillation to obtain pure 2-chloro-5-methylpyridine.

G cluster_0 Part 1 Workflow A 2-Amino-5-methylpyridine B Diazotization (NaNO₂, H₂SO₄, <0°C) A->B C 5-Methyl-2(1H)-pyridone B->C D Chlorination (POCl₃, Reflux) C->D E 2-Chloro-5-methylpyridine D->E

Caption: Workflow for the synthesis of the 2-chloro-5-methylpyridine intermediate.

Reaction StageKey ReagentsTemperature (°C)Typical Yield
Diazotization/Hydrolysis NaNO₂, H₂SO₄-4 to 80~85-95%
Chlorination POCl₃105-110 (Reflux)~80-90%

Part 2: Regioselective Bromination to Yield this compound

This final step is an electrophilic aromatic substitution (EAS) on the 2-chloro-5-methylpyridine ring. The success of the synthesis hinges on the regioselective introduction of the bromine atom at the C-4 position.

Causality of Regioselectivity

Predicting the site of electrophilic attack requires an analysis of the combined directing effects of the existing substituents. The pyridine ring itself is electron-deficient and generally resistant to EAS, directing incoming electrophiles to the C-3 position.[7][8] However, the substituents fundamentally alter this reactivity:

  • -Cl (at C-2): The chloro group is a deactivating substituent due to its inductive electron-withdrawing effect. However, through resonance, its lone pairs can donate electron density to the ring, making it an ortho, para-director. Its ortho-position is C-3 and its para-position is C-5.

  • -CH₃ (at C-5): The methyl group is an activating substituent due to hyperconjugation and a weak inductive effect. It is an ortho, para-director. Its ortho-positions are C-4 and C-6, and its para-position is C-2.

Combined Influence: The activating, ortho, para-directing methyl group at C-5 strongly favors substitution at its ortho positions: C-4 and C-6. The deactivating chloro group directs towards C-3. Between the available positions (C-3, C-4, C-6), the C-4 position is the most favorable site for bromination. It is strongly activated by the methyl group and is not in a sterically hindered position, unlike C-6 which is adjacent to the methyl group. Therefore, the directing effect of the activating methyl group dominates, leading to a high degree of regioselectivity for the C-4 position. N-bromosuccinimide (NBS) is an excellent reagent for this type of reaction, providing a low concentration of electrophilic bromine, which favors selective substitution on activated rings.[9][10][11]

Experimental Protocol:

  • Reaction Setup: Dissolve 2-chloro-5-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) to the solution in one portion.[11]

  • Reaction: Stir the mixture at room temperature. The reaction can be gently heated if necessary, but many brominations with NBS on activated pyridines proceed well at ambient temperature.[9][10] Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Once complete, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

G start 2-Chloro-5-methylpyridine reagents + NBS (Solvent, RT) start->reagents product This compound reagents->product

Caption: Final bromination step to yield the target compound.

Conclusion

The synthesis of this compound is reliably achieved through a well-designed, two-part synthetic sequence. The initial formation of 2-chloro-5-methylpyridine from 5-methyl-2(1H)-pyridone provides a crucial intermediate in high yield. The subsequent regioselective bromination at the C-4 position, governed by the powerful directing effect of the C-5 methyl group, proceeds efficiently using N-bromosuccinimide. This guide provides the foundational methodology and scientific rationale for researchers to confidently produce this valuable heterocyclic building block for applications in drug discovery and beyond.

References

  • García, O., et al. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001(10), 1495-1498.
  • ChemBK (2024). 5-METHYL-2(1H)PYRIDONE.
  • Khlebnikov, V. (2014). Comment on "How should I proceed in Chlorination using POCl3?". ResearchGate.
  • Patel, T. (2013). Comment on "What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?". ResearchGate.
  • Chemistry LibreTexts (2024). Substituent Effects in Electrophilic Substitutions.
  • Pearson Education (2024). EAS Reactions of Pyridine. Available at: [Link] (Note: Specific deep link was not available, linking to the main publisher page).
  • Quora (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?.

Sources

Introduction: The Role of Halogenated Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-chloro-5-methylpyridine: A Strategic Intermediate in Modern Synthesis

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents.[1] Its derivatives, particularly those functionalized with halogen atoms, serve as exceptionally versatile intermediates in the synthesis of complex molecular architectures.[2] The presence of bromine and chlorine atoms on the pyridine ring, as seen in this compound, introduces specific, tunable reactivity. These halogens act as synthetic handles, enabling researchers to perform a variety of cross-coupling and substitution reactions, which are fundamental to the construction of novel drug candidates.[3][4] This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, spectroscopic properties, and critical applications for professionals in drug development and organic synthesis.

Core Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducibility and safety in a research setting. The standardized nomenclature for the compound of interest is This compound , as confirmed by the International Union of Pure and Applied Chemistry (IUPAC) guidelines.[5]

Chemical Structure and Identifiers

The structure of this compound is defined by a pyridine ring substituted at the 2, 4, and 5 positions.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized below. These data are critical for planning reactions, purification, and storage.

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 867279-13-8[5][6]
Molecular Formula C₆H₅BrClN[5][6]
Molecular Weight 206.47 g/mol [5][6]
Physical Form Solid or Liquid[6][7]
Boiling Point 252.3 ± 35.0 °C at 760 mmHg
Purity Typically ≥97%[6]
InChI Key QGMCCRKFZDLEBP-UHFFFAOYSA-N[5][6]
SMILES CC1=CN=C(C=C1Br)Cl[5]
Storage Store at room temperature or under inert atmosphere at 2-8°C[7]

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines like this compound often involves multi-step sequences that require precise control over regioselectivity.[2] While proprietary methods exist, a general and plausible synthetic strategy can be devised based on established pyridine chemistry, such as Sandmeyer-type reactions or halogenation of activated pyridine precursors.[8]

Proposed Synthetic Workflow

A logical synthetic pathway could start from a readily available aminopyridine derivative. The introduction of the bromo and chloro substituents can be achieved through controlled electrophilic halogenation and diazotization-substitution reactions.

G cluster_0 Synthetic Pathway start 2-Amino-5-methylpyridine (Precursor) step1 Step 1: Bromination (e.g., NBS, HBr/Br₂) Regioselective introduction of Bromine start->step1 Electrophilic Aromatic Substitution intermediate1 4-Bromo-2-amino-5-methylpyridine (Intermediate) step1->intermediate1 step2 Step 2: Sandmeyer Reaction (NaNO₂, HCl) Conversion of amino group to chloro group intermediate1->step2 Diazotization & Nucleophilic Substitution product This compound (Final Product) step2->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a representative example based on established methods for analogous transformations.[8]

Objective: To synthesize this compound from 4-Bromo-2-amino-5-methylpyridine.

Materials:

  • 4-Bromo-2-amino-5-methylpyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a reaction vessel cooled to 0-5 °C, suspend 4-Bromo-2-amino-5-methylpyridine in a solution of concentrated HCl.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is critical and temperature-sensitive.

    • Stir the resulting mixture for 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of Copper(I) Chloride in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution will be observed.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane (3x volumes).

    • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to neutralize excess acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography or distillation to yield pure this compound.

Causality: The Sandmeyer reaction is employed because the amino group is a poor leaving group. Converting it to a diazonium salt creates an excellent leaving group (N₂ gas), facilitating nucleophilic substitution with chloride, catalyzed by Cu(I).

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. While specific spectra for this exact compound require experimental acquisition, the expected features can be predicted based on its structure and data from analogous compounds like 4-Bromo-2-methylpyridine.[9]

Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR - A singlet for the methyl (-CH₃) protons. - Two distinct singlets or narrowly coupled doublets in the aromatic region for the two pyridine ring protons.
¹³C NMR - Six distinct carbon signals: one for the methyl group and five for the pyridine ring carbons, with chemical shifts influenced by the electronegative N, Cl, and Br substituents.
Mass Spec (MS) - A molecular ion peak (M⁺) cluster showing a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.
Infrared (IR) - C-H stretching vibrations for the aromatic ring and methyl group. - C=N and C=C stretching vibrations characteristic of the pyridine ring. - C-Cl and C-Br stretching vibrations in the fingerprint region.
Protocol for Spectroscopic Analysis

Objective: To obtain high-resolution NMR, MS, and IR spectra for structural verification.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

  • GC-MS or LC-MS system with an EI or ESI source

  • FTIR Spectrometer

Procedure:

  • NMR Sample Preparation: Dissolve 10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[9]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify proton environments.

    • Acquire a ¹³C NMR spectrum (and DEPT if needed) to identify all unique carbon atoms.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or DCM).

    • Analyze using GC-MS or LC-MS to determine the mass-to-charge ratio and confirm the isotopic pattern of the molecular ion.[9]

  • Infrared Spectroscopy:

    • Acquire the IR spectrum of the neat sample (if liquid) or as a KBr pellet (if solid) to identify characteristic functional group vibrations.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate.[3] Its utility stems from the differential reactivity of the C-Cl and C-Br bonds, allowing for sequential and site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.

Role as a Synthetic Building Block

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the selective introduction of an aryl, heteroaryl, or amino group at the 4-position while leaving the chloro group at the 2-position intact for subsequent modification. This sequential approach is a powerful strategy for building molecular complexity.

Application in Kinase Inhibitor Synthesis

Many kinase inhibitors, a critical class of drugs for treating cancer, feature a 2-aminopyridine scaffold which interacts with the hinge region of the kinase's ATP-binding pocket.[10] Halogenated pyridines are key precursors for creating these scaffolds.

G cluster_0 Kinase Inhibitor Synthesis start 4-Bromo-2-chloro- 5-methylpyridine step1 Step 1: Suzuki Coupling (Arylboronic acid, Pd catalyst) C-Br bond functionalization start->step1 intermediate1 4-Aryl-2-chloro- 5-methylpyridine step1->intermediate1 step2 Step 2: Buchwald-Hartwig Amination (Amine, Pd catalyst) C-Cl bond functionalization intermediate1->step2 product 2-Amino-4-aryl- 5-methylpyridine (Kinase Inhibitor Scaffold) step2->product

Caption: Synthetic application in the generation of a kinase inhibitor scaffold.

This scaffold can then be further elaborated to produce potent and selective inhibitors targeting specific signaling pathways, such as the Bcr-Abl pathway implicated in chronic myeloid leukemia.[10]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

  • Hazard Identification: The compound is classified as harmful or toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation and serious eye damage.[5]

  • GHS Pictograms: GHS07 (Exclamation Mark), indicating it is a skin/eye irritant and acutely toxic.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid generating dust or aerosols. Keep away from incompatible materials.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically important intermediate for researchers and scientists in the pharmaceutical and chemical industries. Its defined physicochemical properties, coupled with the versatile and differential reactivity of its two halogen substituents, make it an invaluable building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling is crucial for leveraging its full potential in advancing drug discovery programs.

References

  • PubChem. (n.d.). 4-Bromo-2-chloro-5-methyl-pyridine. National Center for Biotechnology Information.
  • Helal Pharmaceutical. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.
  • AbacipharmTech. (n.d.). 4-Bromo-5-chloro-2-methylpyridine.
  • Helal Pharmaceutical. (n.d.). The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications.

Sources

A Researcher's Comprehensive Guide to the Safe Handling of 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and drug development professional, the novel heterocyclic compound 4-Bromo-2-chloro-5-methylpyridine (CAS No. 867279-13-8) presents significant opportunities in synthetic chemistry. However, its potent bioactivity is intrinsically linked to notable health and safety considerations. This technical guide provides an in-depth framework for its safe handling and storage, grounding every recommendation in established scientific principles to ensure a self-validating system of laboratory safety.

The Toxicological Profile: Understanding the "Why" Behind the Hazard

The primary hazards associated with this compound are acute toxicity upon ingestion, dermal contact, or inhalation, along with its potential to cause serious eye damage, skin irritation, and respiratory irritation.[1][2] The presence of halogen atoms (bromine and chlorine) on the pyridine ring can enhance the molecule's reactivity and ability to penetrate biological membranes, likely contributing to its toxicity.

Table 1: GHS Hazard Identification for this compound [1][2]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

The causality behind these classifications is rooted in the chemical's likely interaction with biological systems. Halogenated aromatic compounds can act as alkylating agents or interfere with enzymatic processes, leading to cellular damage. The "toxic" classification (Category 3) for acute toxicity signifies that even small quantities can be harmful, necessitating meticulous handling to prevent any direct contact. The "serious eye damage" classification (Category 1) is particularly critical, indicating a risk of irreversible damage upon contact.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the significant inhalation and contact hazards, a robust combination of engineering controls and personal protective equipment is not merely recommended, but essential.

The Primacy of a Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and dissolution, must be conducted within a certified and properly functioning chemical fume hood.[3] This is a non-negotiable control measure to mitigate the risk of inhaling toxic vapors or fine particulates. The fume hood's constant airflow serves as the primary barrier, drawing any airborne contaminants away from the researcher's breathing zone.

Personal Protective Equipment: The Last Line of Defense

While engineering controls are paramount, a comprehensive PPE regimen is required to protect against accidental spills and splashes.

  • Eye and Face Protection: Due to the risk of serious eye damage, chemical splash goggles are mandatory.[1] For operations with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn in addition to goggles.

  • Skin Protection: A flame-resistant lab coat must be worn and kept buttoned.[3] Chemical-resistant gloves are critical. Given the aromatic and halogenated nature of the compound, nitrile gloves may offer insufficient protection for prolonged contact. It is advisable to consult the glove manufacturer's chemical resistance data. For extended operations, consider double-gloving or using thicker, more robust gloves such as butyl rubber.

  • Respiratory Protection: When working within a certified fume hood, additional respiratory protection is typically not required. However, in the event of a significant spill or a failure of engineering controls, a full-face respirator with appropriate cartridges for organic vapors should be readily available for emergency response.[1]

Workflow for Safe Handling: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure at every stage.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_start Start: Receive Chemical verify_sds Verify SDS Information prep_start->verify_sds don_ppe Don Appropriate PPE verify_sds->don_ppe prep_hood Prepare & Verify Fume Hood don_ppe->prep_hood weigh Weigh Solid in Hood prep_hood->weigh dissolve Dissolve/Dispense in Hood weigh->dissolve reaction Perform Reaction in Hood dissolve->reaction decontaminate Decontaminate Work Area reaction->decontaminate waste Segregate Halogenated Waste decontaminate->waste remove_ppe Remove PPE Correctly waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash post_end End wash->post_end

Caption: A logical workflow for the safe handling of this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems for common laboratory procedures.

Protocol for Weighing Solid this compound
  • Preparation: Ensure the analytical balance is placed inside the chemical fume hood or in a vented balance enclosure. Decontaminate the balance surface before and after use.

  • Tare: Place a clean, dry weighing vessel on the balance and tare it.

  • Dispensing: Using a clean spatula, carefully transfer the desired amount of the solid from the stock bottle to the weighing vessel. Avoid creating dust. If any static is present, an anti-static gun can be used on the vessel before taring.

  • Closure: Immediately and securely close the stock bottle.

  • Record: Record the final weight.

  • Cleanup: Carefully clean the spatula and any minor spills on the balance within the hood using a soft brush or a vacuum system with a HEPA filter.

Protocol for Dissolving and Transferring
  • Solvent Addition: In the fume hood, add the desired solvent to the weighing vessel containing the this compound. Use a pipette or a graduated cylinder for accurate solvent addition.

  • Dissolution: Gently swirl or stir the mixture until the solid is fully dissolved. If necessary, use a magnetic stirrer at a low speed to avoid splashing.

  • Transfer: Use a clean pipette to transfer the solution to the reaction vessel. Ensure the transfer is done slowly and carefully to prevent drips or splashes.

  • Rinsing: Rinse the weighing vessel with a small amount of the solvent and transfer the rinsing to the reaction vessel to ensure a quantitative transfer.

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] The storage area should be a locked cabinet or room, accessible only to authorized personnel.

  • Incompatible Materials: While specific incompatibility data is limited, it is prudent to avoid contact with strong oxidizing agents, strong acids, and strong bases.[3] Halogenated compounds can react exothermically with these substances.

Accidental Release and First Aid Measures

Spill Response
  • Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team.

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Halogenated organic waste should be collected in a designated, properly labeled waste container, separate from non-halogenated waste.[1][4] Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918 - PubChem. (n.d.).
  • Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.

Sources

4-Bromo-2-chloro-5-methylpyridine reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-2-chloro-5-methylpyridine

Abstract

This compound (CAS No: 867279-13-8) is a pivotal heterocyclic building block in modern synthetic chemistry, particularly valued in the realms of drug discovery and materials science.[1][2][3] Its utility stems from the differential reactivity of its two halogen substituents, which allows for programmed, site-selective functionalization. This guide provides an in-depth analysis of the core reactivity principles governing this molecule, offering a strategic framework for its application. We will explore its behavior in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange, providing both mechanistic rationale and field-proven experimental protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Core Reactivity Principles

The synthetic versatility of this compound is rooted in its distinct structural and electronic features. The pyridine ring, being inherently electron-deficient due to the electronegative nitrogen atom, activates the C2 (ortho) and C4 (para) positions towards nucleophilic attack.[4] This fundamental principle is the starting point for understanding the molecule's reaction profile.

The two halogen atoms, bromine at C4 and chlorine at C2, present a classic case for regioselective chemistry. The outcome of a given transformation is dictated by the reaction mechanism:

  • For Palladium-Catalyzed Cross-Coupling: These reactions proceed via an oxidative addition step. The C-Br bond (bond energy ~285 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol). This disparity ensures that the oxidative addition of a Palladium(0) catalyst occurs preferentially at the C4-Br bond, making it the primary site for Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[5]

  • For Nucleophilic Aromatic Substitution (SNAr): The rate-determining step is typically the initial attack of the nucleophile to form a stabilized Meisenheimer complex.[6] The leaving group ability in SNAr reactions is often inverted compared to cross-coupling, following the trend F > Cl > Br > I.[7][8] This is because the high electronegativity of the halogen at the attack site stabilizes the transition state. Consequently, SNAr reactions on this compound are predicted to favor substitution at the C2 position, displacing the chloride.

The methyl group at the C5 position exerts a mild electron-donating effect, which can subtly modulate the reactivity of the adjacent C4 position, but it does not override the dominant influence of the halogens and the ring nitrogen.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₅BrClN[1][2]
Molecular Weight 206.47 g/mol [1][2]
Appearance Liquid or Solid[2][9]
Boiling Point 239.4±35.0 °C at 760 mmHg[9]
CAS Number 867279-13-8[1][2]

graph "Molecule_Structure" {
layout=neato;
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];
// Define nodes for atoms
N1 [label="N", pos="0,1.2!"];
C2 [label="C", pos="-1.04,0.6!"];
C3 [label="C", pos="-1.04,-0.6!"];
C4 [label="C", pos="0,-1.2!"];
C5 [label="C", pos="1.04,-0.6!"];
C6 [label="C", pos="1.04,0.6!"];
Cl7 [label="Cl", pos="-2.08,1.2!", fontcolor="#34A853"];
Br8 [label="Br", pos="0,-2.4!", fontcolor="#EA4335"];
Me9 [label="H₃C", pos="2.08,-1.2!"];

// Define edges for bonds
N1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- N1;
C2 -- Cl7 [color="#34A853"];
C4 -- Br8 [color="#EA4335"];
C5 -- Me9;

// Invisible nodes for labels
label_C2 [label="C2 (SNAr Site)", pos="-2.5,0.0!", fontcolor="#34A853"];
label_C4 [label="C4 (Cross-Coupling Site)", pos="2.5,-2.4!", fontcolor="#EA4335"];

}

Caption: Structure of this compound highlighting reactive sites.

Palladium-Catalyzed Cross-Coupling Reactions: Functionalization at C4

As established, the C4-Br bond is the primary locus of reactivity for palladium-catalyzed cross-coupling reactions. This predictable selectivity makes this compound an excellent substrate for building molecular complexity at this position while retaining the C2-Cl bond for potential subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl, heteroaryl, or alkyl groups using boronic acids or esters.[10][11][12] The reaction is prized for its high functional group tolerance and generally excellent yields.[13]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar)Pd(II)L₂(Br) Pd0->OxAdd Substrate Ar-Br (C4-Position) Substrate->OxAdd Transmetal Transmetalation (Ar)Pd(II)L₂(R) OxAdd->Transmetal Boronic R-B(OR)₂ Boronic->Transmetal Base Base (e.g., Cs₂CO₃) Base->Transmetal RedElim Reductive Elimination Transmetal->RedElim Product Ar-R RedElim->Pd0 Catalyst Regeneration RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Representative Protocol: Synthesis of 2-chloro-5-methyl-4-phenylpyridine

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and cesium carbonate (2.5 equiv).[10]

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) to the tube.

  • Inert Atmosphere: Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) via syringe.[13]

  • Reaction: Heat the mixture to 90 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 2: Examples of Suzuki Coupling Reactions

Boronic AcidCatalyst SystemBaseSolventYield (%)
Phenylboronic AcidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O~81% (representative)[14]
4-Methoxyphenylboronic AcidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O~92% (on similar substrate)[14]
4-Chlorophenylboronic AcidPd(dppf)Cl₂Cs₂CO₃DME/H₂O~80% (representative)[14]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry for the synthesis of C-N bonds.[15][16] It enables the coupling of aryl halides with a vast range of primary and secondary amines.[17][18] The selectivity for the C4-Br bond in this compound allows for the precise introduction of amine functionalities.

Representative Protocol: General Amination at the C4-Position

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv).[16]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.[16]

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, a transformation essential for creating linear, rigid structures found in functional materials and complex drug molecules.[19][20] The reaction is co-catalyzed by palladium and copper(I).[21][22]

Representative Protocol: General Alkynylation at the C4-Position

  • Reaction Setup: To a degassed solution of this compound (1.0 equiv) in a suitable solvent like THF or DMF, add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).[23]

  • Reagent Addition: Add an amine base, typically triethylamine (Et₃N, 2.0 equiv), followed by the terminal alkyne (1.1 equiv).[23]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere for 4-24 hours.

  • Work-up: Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous NH₄Cl to remove the copper catalyst.

  • Purification: Wash with water and brine, dry the organic layer, and concentrate. Purify by column chromatography.[20]

Nucleophilic Aromatic Substitution (SNAr): Reactivity at C2

Under conditions that favor SNAr, the reactivity profile of this compound is inverted. The more electronegative chlorine atom at the activated C2 position makes it the preferred site for nucleophilic attack, leading to the displacement of chloride.[8][24] This orthogonal reactivity provides a powerful strategy for sequential functionalization.

Caption: Regioselective functionalization pathways for this compound.

Representative Protocol: Synthesis of 4-bromo-2-(morpholino)-5-methylpyridine

  • Reaction Setup: In a sealed vial, dissolve this compound (1.0 equiv) in a polar aprotic solvent such as DMSO or NMP.

  • Reagent Addition: Add morpholine (2.0-3.0 equiv). The excess amine often serves as the base. Alternatively, a non-nucleophilic base like K₂CO₃ (2.0 equiv) can be added.

  • Reaction: Heat the mixture to 120-150 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water to precipitate the product or to allow for extraction.

  • Purification: Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry and concentrate. Purify the crude material via column chromatography or recrystallization.[8]

Metal-Halogen Exchange: Generating a C4-Nucleophile

Metal-halogen exchange, most commonly lithium-halogen exchange, offers a powerful method for converting the C-Br bond into a potent C-nucleophile.[25][26] The exchange rate follows the trend I > Br > Cl, ensuring that the reaction occurs selectively at the C4 position.[25] The resulting organolithium species can be trapped with a wide variety of electrophiles.

Caption: Workflow for functionalization via metal-halogen exchange.

Representative Protocol: General Protocol for Lithiation and Electrophilic Quench

  • Reaction Setup: To a flame-dried, three-neck flask under argon, add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 30-60 minutes at -78 °C.[27][28]

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., DMF, CO₂, an aldehyde, or ketone; 1.2 equiv) in THF dropwise to the reaction mixture.

  • Warming: Allow the reaction to slowly warm to room temperature over several hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Purification: Extract the aqueous layer with an organic solvent. Dry the combined organic layers, concentrate, and purify the product by standard methods (chromatography or distillation).

Conclusion

This compound is a highly valuable and versatile building block whose reactivity can be precisely controlled by the choice of reaction conditions. The weaker C-Br bond at the C4 position serves as the primary handle for a host of palladium-catalyzed cross-coupling reactions, enabling the facile construction of C-C and C-N bonds. Conversely, the C2-Cl bond is the preferred site for nucleophilic aromatic substitution. Finally, metal-halogen exchange at the C4 position provides a route to a potent nucleophile, opening yet another avenue for functionalization. A thorough understanding of these competing and complementary pathways allows the synthetic chemist to strategically and selectively build molecular complexity, underscoring the importance of this intermediate in modern pharmaceutical and materials science research.

References

  • ACS Fall 2025. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • ResearchGate. (2008). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis.
  • PubMed. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging.
  • Semantic Scholar. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P.
  • Wikipedia. Buchwald–Hartwig amination.
  • ResearchGate. (2009). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
  • PubChem. 4-Bromo-2-chloro-5-methyl-pyridine.
  • Benchchem. A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermediates.
  • CymitQuimica. This compound.
  • Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.
  • Wikipedia. Sonogashira coupling.
  • Wikipedia. Metal–halogen exchange.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Benchchem. An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyridine with Nucleophiles.
  • TCNJ Journal of Student Scholarship. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams.
  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • NIH. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Benchchem. The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2023). 16.7: Nucleophilic Aromatic Substitution.
  • NIH. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications.
  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
  • Benchchem. A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
  • Benchchem. Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.
  • RSC Publishing. (2015). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • RSC Publishing. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • ETH Zurich. OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode.
  • The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development.
  • YouTube. (2023). Organic Chemistry - Nucleophilic Aromatic Substitution.

Sources

A Technical Guide to 4-Bromo-2-chloro-5-methylpyridine as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Bromo-2-chloro-5-methylpyridine is a strategically important dihalogenated pyridine derivative that serves as a cornerstone intermediate in modern synthetic chemistry. Its value is derived from the differential reactivity of its two halogen substituents, enabling selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its physicochemical properties, plausible synthetic routes, and core applications in forming critical carbon-carbon and carbon-nitrogen bonds. We present detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, explain the mechanistic rationale behind these transformations, and discuss the compound's broader impact on the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction: The Strategic Value of Polysubstituted Pyridines

The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a ubiquitous and privileged scaffold in drug discovery.[1][2] As a bioisostere of a phenyl ring with an accessible nitrogen atom for hydrogen bonding and salt formation, it imparts favorable physicochemical properties such as improved solubility and bioavailability.[1][3] Consequently, pyridine derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5] The ability to precisely functionalize the pyridine ring is therefore a central challenge and opportunity in medicinal chemistry.

Introducing this compound: A Key Building Block

This compound (CAS No. 867279-13-8) emerges as a highly valuable intermediate for the synthesis of complex, polysubstituted pyridines. Its utility stems from the presence of two distinct halogen atoms—bromine and chlorine—at positions amenable to substitution. This structural arrangement allows for selective, stepwise elaboration of the pyridine core, making it a powerful tool for building molecular diversity from a common precursor.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a chemical intermediate's physical and spectral properties is fundamental to its effective use in synthesis.

Core Physicochemical Properties

The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 867279-13-8[6][7]
Molecular Formula C₆H₅BrClN[6]
Molecular Weight 206.47 g/mol [6][7]
Appearance Liquid or Solid[7][8]
IUPAC Name This compound[6]
Spectroscopic Profile

While a publicly available, experimentally verified full dataset is sparse, the expected spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.[9] These predictions are crucial for reaction monitoring (TLC, LC-MS) and final product confirmation.

SpectroscopyExpected Characteristics
¹H NMR (CDCl₃, 400 MHz)δ ~8.2-8.4 ppm (s, 1H, H-6), δ ~7.5-7.7 ppm (s, 1H, H-3), δ ~2.4-2.6 ppm (s, 3H, -CH₃). The aromatic protons appear as singlets due to the substitution pattern.
¹³C NMR (CDCl₃, 100 MHz)δ ~150-155 ppm (C-2, C-Cl), δ ~148-152 ppm (C-6), δ ~140-145 ppm (C-5), δ ~125-130 ppm (C-4, C-Br), δ ~122-126 ppm (C-3), δ ~18-22 ppm (-CH₃).
IR (Infrared) Bands at ~3050-3100 cm⁻¹ (Aromatic C-H stretch), ~2900-3000 cm⁻¹ (Aliphatic C-H stretch), ~1550-1600 cm⁻¹ (C=N and C=C ring stretching), ~1000-1100 cm⁻¹ (C-Cl stretch), ~550-650 cm⁻¹ (C-Br stretch).
MS (Mass Spec., EI) M⁺ peaks at m/z ~205/207/209 corresponding to isotopic patterns of Br and Cl. Key fragmentation would involve loss of Cl, Br, and methyl radicals.

Synthesis and Manufacturing Considerations

As a chemical intermediate, a reliable and scalable synthetic route is paramount. While proprietary manufacturing processes exist, a plausible pathway can be constructed from readily available starting materials based on established pyridine chemistry.

Retrosynthetic Analysis and Plausible Synthetic Pathway

A logical approach begins with a commercially available picoline (methylpyridine) derivative. The sequence of halogenation is critical and is dictated by the directing effects of the substituents on the pyridine ring. A potential route could involve the chlorination of 2-amino-5-methylpyridine followed by a Sandmeyer-type reaction to introduce the bromine.

cluster_main Plausible Synthesis Workflow start 2-Amino-5-methylpyridine step1 Chlorination (e.g., NCS) start->step1 1. Introduce Chlorine intermediate1 2-Amino-4-chloro-5-methylpyridine step1->intermediate1 step2 Sandmeyer Reaction (NaNO₂, HBr/CuBr) intermediate1->step2 2. Diazotization & Bromination product This compound step2->product

Caption: A plausible synthetic workflow for this compound.

Chemical Reactivity and Strategic Transformations

The synthetic power of this compound lies in the differential reactivity of its carbon-halogen bonds.

The Principle of Differential Reactivity: C-Br vs. C-Cl

In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the C-Br bond is more susceptible to oxidative addition than the C-Cl bond. This difference allows for selective reaction at the C4-position (bromine) while leaving the C2-position (chlorine) intact for a subsequent, often more forcing, coupling reaction. This orthogonality is the cornerstone of its utility.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[10][11] By reacting this compound with an aryl or heteroaryl boronic acid, one can selectively form a biaryl linkage at the 4-position.

Mechanistic Causality: The reaction proceeds via a well-established catalytic cycle.[10] The choice of a palladium(0) source, a suitable phosphine ligand (which stabilizes the palladium center and facilitates reductive elimination), and a base is critical. The base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[11]

pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-Br pd0->oa_complex label_oa Oxidative Addition tm_complex Ar-Pd(II)L₂-R oa_complex->tm_complex label_tm Transmetalation tm_complex->pd0 Ar-R label_re Reductive Elimination product_complex Product Complex reactant1 Ar-Br reactant1->oa_complex reactant2 R-B(OH)₂ + Base reactant2->tm_complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling This protocol is adapted from established procedures for similar bromopyridine substrates.[12][13]

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and finely powdered potassium carbonate (K₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio by volume). The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the starting pyridine.

  • Reaction Execution: Heat the mixture with vigorous stirring to 85-95 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the desired 2-chloro-5-methyl-4-arylpyridine.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is often challenging using classical methods.[14][15] This reaction allows for the selective introduction of primary or secondary amines at the C4-position.

Mechanistic Insights: Similar to the Suzuki coupling, the catalytic cycle involves oxidative addition, but is followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[16] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often required to promote the reductive elimination step, which can be challenging.[17]

pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-Br pd0->oa_complex label_oa Oxidative Addition amido_complex Ar-Pd(II)L₂-NR₂ oa_complex->amido_complex label_base Amine Binding & Deprotonation amido_complex->pd0 Ar-NR₂ label_re Reductive Elimination reactant1 Ar-Br reactant1->oa_complex reactant2 HNR₂ + Base reactant2->amido_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., RuPhos, 0.05 eq.), and the base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Reagent Addition: Seal the tube with a septum. Evacuate and backfill with argon. Add this compound (1.0 eq.), the desired amine (1.2 eq.), and an anhydrous, non-protic solvent such as toluene or dioxane.

  • Reaction Execution: Heat the mixture with vigorous stirring to 100-110 °C.

  • Monitoring: Follow the reaction's progress by LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography to obtain the desired 2-chloro-5-methyl-4-aminopyridine derivative.

Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a scaffold for building libraries of potential drug candidates. The sequential coupling strategy allows for the synthesis of 2,4-disubstituted-5-methylpyridines, a common core in many biologically active molecules. For instance, a Suzuki coupling could install an aryl group at C4, followed by a Buchwald-Hartwig amination at C2 to generate a complex molecule with potential kinase inhibitory activity. This approach provides a modular and efficient route to novel chemical entities.[8][18]

Safety, Handling, and Storage

Proper handling of this chemical intermediate is essential for laboratory safety.

Hazard Identification

This compound is a hazardous substance with the following classifications.[6][19]

Hazard ClassGHS Statement
Acute Toxicity H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled.
Skin Corrosion/Irritation H315: Causes skin irritation.
Eye Damage/Irritation H318: Causes serious eye damage.
Target Organ Toxicity H335: May cause respiratory irritation.
Recommended Handling Procedures
  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[20][21]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.[20][21] In case of accidental contact, follow standard first-aid measures and seek immediate medical attention.[19]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[20][22]

  • Disposal: Dispose of waste materials and containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[19]

Conclusion

This compound is a powerful and versatile chemical intermediate whose value is defined by the principle of differential reactivity. Its capacity for selective, sequential functionalization via robust and well-understood cross-coupling reactions makes it an indispensable tool for medicinal chemists and researchers. By enabling the efficient construction of complex, polysubstituted pyridine scaffolds, it accelerates the discovery and development of novel molecules with significant therapeutic potential. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is key to unlocking its full synthetic potential.

References

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Institutes of Health (NIH). [Link]
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). National Institutes of Health (NIH). [Link]
  • 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN. PubChem. [Link]
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]
  • 4-Bromo-5-chloro-2-methylpyridine. AbacipharmTech. [Link]
  • Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Medium. [Link]
  • Buchwald–Hartwig amin
  • 2-Cholor-5 -Bromo-4- Methyl Pyridine(778611-64-6).
  • Buchwald-Hartwig Amin
  • Supporting Information. Royal Society of Chemistry. [Link]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017). MDPI. [Link]
  • The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Method for preparing 5-bromo-2-methylpyridine.
  • 3-Bromo-5-chloro-4-methylpyridine. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing 4-Bromo-2-chloro-5-methylpyridine in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount. The selection of a chemical intermediate like 4-Bromo-2-chloro-5-methylpyridine (CAS No. 867279-13-8) can significantly influence the outcome of a synthetic campaign, impacting yield, purity, and ultimately, the viability of a drug candidate. This guide provides an in-depth technical overview of this compound, offering practical insights into supplier evaluation, quality control, and its application in organic synthesis, grounded in scientific principles and industry best practices.

Understanding the Intermediate: Chemical Profile and Significance

This compound is a halogenated pyridine derivative with the molecular formula C₆H₅BrClN.[1] Its structure, featuring a pyridine ring substituted with bromine, chlorine, and a methyl group, offers multiple reactive sites, making it a versatile building block in organic synthesis.[2] The presence of two distinct halogens allows for selective transformations, a crucial feature for constructing complex molecular architectures. This intermediate is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where precise molecular modifications are necessary to achieve desired biological activity.[3][4]

Selecting a Commercial Supplier: A Framework for Ensuring Quality and Reliability

The selection of a commercial supplier for a critical intermediate extends beyond a simple price comparison. A robust evaluation process is necessary to mitigate risks associated with impurities and batch-to-batch variability.

Initial Supplier Screening

A primary search for "commercial suppliers of this compound" will yield several potential vendors. Reputable suppliers often provide comprehensive online catalogs with detailed product information. Key initial indicators of a reliable supplier include:

  • Transparent Documentation: Easy access to Safety Data Sheets (SDS), and ideally, example Certificates of Analysis (CoA).

  • Clear Specifications: Published purity levels and other physical and chemical properties.

  • Responsive Technical Support: Availability of qualified scientists to answer technical queries.

Comparative Analysis of Supplier Specifications

Once a shortlist of potential suppliers is compiled, a direct comparison of their product specifications is essential. The following table summarizes typical data for this compound from various suppliers.

SupplierCAS NumberPurityPhysical FormMolecular FormulaMolecular Weight
Sigma-Aldrich 867279-13-897%SolidC₆H₅BrClN206.47
Fluorochem (via CymitQuimica) 867279-13-897%LiquidC₆H₅BrClN206.47
Ambeed 867279-13-8N/AN/AC₆H₅BrClNN/A

Note: Data compiled from publicly available information on supplier websites.[5][6][7] Purity and physical form can vary between batches and suppliers.

The Critical Role of the Certificate of Analysis (CoA)

A Certificate of Analysis is a non-negotiable document for any research or development work. It provides batch-specific data on the purity and identity of the compound. A comprehensive CoA for this compound should include:

  • Identity Confirmation: Typically confirmed by ¹H NMR and/or Mass Spectrometry, ensuring the material is indeed the correct compound.[8]

  • Purity Assessment: Usually determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), providing a quantitative measure of the main component.[9]

The following workflow diagram illustrates a systematic approach to supplier evaluation:

SuzukiCoupling reactant This compound product 4-Aryl-2-chloro-5-methylpyridine reactant->product reagents reagents Ar-B(OH)2 Pd Catalyst, Base

Sources

4-Bromo-2-chloro-5-methylpyridine stability under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of 4-Bromo-2-chloro-5-methylpyridine Under Acidic and Basic Conditions

Introduction: The Critical Role of Stability in Drug Development

This compound is a key heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern—featuring two distinct halogen atoms at electronically activated positions—makes it a versatile intermediate for introducing the pyridine scaffold into target molecules through various cross-coupling and substitution reactions. However, the very features that impart this synthetic utility also govern its reactivity and, consequently, its stability.

For researchers, process chemists, and formulation scientists, a thorough understanding of a molecule's stability profile is not merely academic; it is a cornerstone of robust and reproducible science. The stability of an intermediate like this compound directly impacts its storage conditions, handling procedures, reaction compatibility, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the stability of this compound under both acidic and basic aqueous conditions, synthesizing mechanistic principles with practical, field-proven experimental protocols.

Core Molecular Structure and Inherent Reactivity

To comprehend the stability of this compound, one must first analyze its molecular architecture. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is not uniform across the ring; it renders the carbon atoms at the 2- (ortho), 4- (para), and 6- (ortho) positions electrophilic and thus susceptible to nucleophilic attack.[3][4] This is the fundamental principle behind Nucleophilic Aromatic Substitution (SNAr) reactions on pyridine rings.[5]

In this compound, we have:

  • A Chloro Group at C2: This position is highly activated towards SNAr because it is adjacent to the ring nitrogen. The nitrogen atom can effectively stabilize the negative charge in the Meisenheimer complex intermediate formed during nucleophilic attack.[4][6]

  • A Bromo Group at C4: The C4 position is also activated towards SNAr, as the negative charge of the intermediate can be delocalized onto the ring nitrogen through resonance.[4][7]

  • A Methyl Group at C5: This electron-donating group has a minor electronic effect on the reactivity at C2 and C4 compared to the powerful influence of the ring nitrogen.

The primary question regarding stability in aqueous acidic or basic media is the relative lability of the C-Cl versus the C-Br bond to hydrolysis, which is a form of nucleophilic substitution where water or hydroxide is the nucleophile.

Stability and Degradation Pathway Under Acidic Conditions

In an acidic aqueous environment, the pyridine nitrogen is readily protonated. This protonation significantly increases the electron deficiency of the ring, further activating it towards nucleophilic attack by even a weak nucleophile like water.

Mechanistic Rationale

The degradation mechanism is anticipated to be an acid-catalyzed SNAr reaction.[8]

  • Protonation: The pyridine nitrogen acts as a base, accepting a proton from the acidic medium to form a pyridinium ion.

  • Nucleophilic Attack: A water molecule attacks one of the electrophilic carbon atoms bearing a halogen. The attack is most likely to occur at the C2 position, as it is the most electron-deficient carbon due to the inductive effect of the adjacent, now positively charged, nitrogen atom.

  • Intermediate Formation: A tetrahedral intermediate (a Meisenheimer-like complex) is formed.

  • Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the ring is restored.

  • Deprotonation: The resulting 2-hydroxypyridinium species loses a proton to yield the final degradation product, 4-Bromo-2-hydroxy-5-methylpyridine, which exists in tautomeric equilibrium with 4-Bromo-5-methylpyridin-2(1H)-one.[9]

While attack at C4 is also possible, the kinetic preference is generally for the C2 position in such systems.

Visualization: Acid-Catalyzed Hydrolysis Pathway

Acid_Hydrolysis Reactant This compound Protonated Protonated Pyridinium Ion Reactant->Protonated + H⁺ Intermediate Meisenheimer Complex (Attack at C2) Protonated->Intermediate + H₂O (at C2) Product_Tautomer1 4-Bromo-2-hydroxy-5-methylpyridine Intermediate->Product_Tautomer1 - Cl⁻, - H⁺ Product_Tautomer2 4-Bromo-5-methylpyridin-2(1H)-one Product_Tautomer1->Product_Tautomer2 Tautomerization

Caption: Proposed mechanism for acid-catalyzed hydrolysis of this compound.

Experimental Protocol: Forced Degradation Study (Acidic)

This protocol outlines a typical forced degradation or stress testing study to experimentally determine stability.[10][11]

  • Instrumentation & Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • This compound reference standard.

    • Hydrochloric acid (HCl), analytical grade.

    • Sodium hydroxide (NaOH) for neutralization.

    • Acetonitrile (ACN) and water (HPLC grade).

    • Class A volumetric flasks, pipettes.

    • Thermostatic water bath or heating block.

  • Procedure:

    • Stock Solution Preparation: Accurately prepare a stock solution of this compound in acetonitrile at a concentration of 1.0 mg/mL.

    • Stress Sample Preparation: Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add 5 mL of 0.1 M HCl. Place the flask in a water bath set to 80°C.

    • Time Points: Withdraw aliquots (e.g., 1 mL) at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Sample Quenching: Immediately cool the withdrawn aliquot to room temperature and neutralize it by adding an equimolar amount of NaOH (e.g., 1 mL of 0.5 M NaOH if the aliquot was taken from a 5 mL acid solution, adjust as needed) and dilute to a final volume of 10 mL with a 50:50 ACN:Water mixture. This brings the final concentration to approximately 0.1 mg/mL.

    • Control Sample: Prepare a control sample by diluting the stock solution to the same final concentration with the ACN:Water mixture without subjecting it to heat or acid.

    • HPLC Analysis: Analyze all samples by HPLC. A suitable starting method would be a gradient elution from 30% to 90% acetonitrile (with 0.1% formic acid) in water over 20 minutes, with UV detection at 254 nm.[12]

    • Data Evaluation: Calculate the percentage of the parent compound remaining and the area percentage of any new peaks (degradation products) at each time point relative to the initial (t=0) sample.

Stability and Degradation Pathway Under Basic Conditions

Under basic conditions, the nucleophile is the hydroxide ion (OH⁻), a significantly stronger nucleophile than water. The pyridine ring, while not protonated, remains sufficiently electron-deficient to be susceptible to attack.

Mechanistic Rationale

The degradation mechanism is a direct SNAr reaction.[13][14]

  • Nucleophilic Attack: The hydroxide ion directly attacks the electrophilic C2 or C4 position. As with the acidic pathway, the C2 position is generally more reactive due to its proximity to the ring nitrogen.

  • Intermediate Formation: A negatively charged Meisenheimer complex is formed. The stability of this intermediate is the key to the reaction, and the electron-withdrawing nitrogen atom at the adjacent position provides this stabilization.[3]

  • Leaving Group Departure: The aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group.

  • Product Formation: The resulting product is the sodium salt of 4-Bromo-2-hydroxy-5-methylpyridine, which upon workup or neutralization will yield the same pyridinone tautomer seen in the acidic degradation.

Visualization: Base-Catalyzed Hydrolysis Pathway

Basic_Hydrolysis Reactant This compound Intermediate Meisenheimer Complex (Attack at C2) Reactant->Intermediate + OH⁻ (at C2) Product 4-Bromo-5-methylpyridin-2-olate Intermediate->Product - Cl⁻ FinalProduct 4-Bromo-5-methylpyridin-2(1H)-one (after neutralization) Product->FinalProduct + H⁺

Caption: Proposed mechanism for base-catalyzed hydrolysis of this compound.

Experimental Protocol: Forced Degradation Study (Basic)

The protocol is analogous to the acidic study, with the substitution of base for acid.

  • Instrumentation & Materials: As per the acidic study protocol, but using Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for neutralization.

  • Procedure:

    • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution as described previously.

    • Stress Sample Preparation: Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add 5 mL of 0.1 M NaOH. Place the flask in a water bath set to a suitable temperature, for example, 60°C (basic hydrolysis is often faster than acidic).

    • Time Points: Withdraw aliquots at appropriate intervals (e.g., 0, 1, 2, 4, 8 hours).

    • Sample Quenching: Immediately cool the aliquot and neutralize with an equimolar amount of HCl (e.g., 1 mL of 0.5 M HCl) and dilute to 10 mL with 50:50 ACN:Water.

    • Control Sample: Prepare as in the acidic protocol.

    • HPLC Analysis: Analyze all samples using the same stability-indicating HPLC method.

    • Data Evaluation: Calculate the percentage degradation and formation of byproducts as previously described.

Summary of Expected Stability and Data

The forced degradation studies will provide quantitative data on the stability of this compound. The results are expected to show a higher susceptibility to hydrolysis at the C2 position (loss of chloride) than at the C4 position (loss of bromide).

Table 1: Predicted Outcomes of Forced Degradation Studies

Stress ConditionTemperatureExpected Relative RatePrimary Degradation ProductProbable Mechanism
0.1 M HCl80 °CModerate to Fast4-Bromo-5-methylpyridin-2(1H)-oneAcid-Catalyzed SNAr
0.1 M NaOH60 °CFast4-Bromo-5-methylpyridin-2(1H)-oneBase-Catalyzed SNAr
Purified Water80 °CVery Slow4-Bromo-5-methylpyridin-2(1H)-oneNeutral Hydrolysis (SNAr)

Conclusion and Practical Recommendations

The chemical architecture of this compound makes it inherently susceptible to hydrolysis under both acidic and basic conditions. The primary degradation pathway involves the nucleophilic aromatic substitution of the chlorine atom at the C2 position, which is highly activated by the adjacent pyridine nitrogen. The rate of this degradation is expected to be significantly faster in basic media due to the stronger nucleophilicity of the hydroxide ion compared to water, and it will be accelerated by heat in all cases.

For research, development, and manufacturing professionals, the following recommendations are crucial:

  • Storage: The compound should be stored in a cool, dry, well-ventilated place, in a tightly sealed container to protect it from atmospheric moisture.[15] Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term stability.

  • Handling: Avoid contact with strong acids, strong bases, and aqueous solutions, particularly at elevated temperatures.

  • Process Development: When designing synthetic routes that use this intermediate, reaction conditions should be carefully controlled. If aqueous acids or bases are required, lower temperatures and shorter reaction times should be employed to minimize the formation of the 4-Bromo-5-methylpyridin-2(1H)-one byproduct. In-process controls using a validated analytical method (e.g., HPLC) are essential to monitor for and quantify this potential impurity.

  • Analytical Method Development: Any quality control or release method for this intermediate or a subsequent API must be a validated, stability-indicating method capable of separating and quantifying the parent compound from its potential hydrolysis products.[16]

By understanding the mechanistic basis of its instability and employing the practical protocols and recommendations outlined in this guide, scientists can ensure the quality and integrity of this compound throughout its lifecycle.

References

  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..).
  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?
  • Larson, E. R., et al. (n.d.). Hydrolysis.
  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube.
  • Guidechem. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine.
  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Amabil, A., et al. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • PubChem. (n.d.). 4-Bromo-2-chloro-5-methyl-pyridine.
  • Sharma, G., & Saini, V. (2016). Forced degradation studies. MedCrave online.
  • CymitQuimica. (n.d.). This compound.
  • Lameira, J., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. PubMed.
  • Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions.

Sources

The Strategic Application of 4-Bromo-2-chloro-5-methylpyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, embedded in the molecular architecture of numerous therapeutic agents. Its prevalence stems from a unique combination of properties: the nitrogen atom acts as a hydrogen bond acceptor, enhances aqueous solubility, and provides a handle for metabolic processes.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a drug candidate's steric, electronic, and pharmacokinetic properties. Substituted pyridines are integral to a wide array of approved drugs, demonstrating their versatility across various therapeutic areas.[2][3] This guide focuses on a particularly valuable, yet underexplored, building block: 4-Bromo-2-chloro-5-methylpyridine. We will delve into its reactivity, synthetic utility, and its emerging potential in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Core Analysis: The Unique Reactivity Profile of this compound

The synthetic utility of this compound is dictated by the differential reactivity of its two halogen substituents. The carbon-bromine bond is weaker and more susceptible to oxidative addition by palladium(0) catalysts than the carbon-chlorine bond. This reactivity difference is the lynchpin of its application, enabling selective, sequential cross-coupling reactions. This allows for the controlled and directional introduction of molecular complexity, a critical aspect of modern drug design.

The presence of the methyl group at the 5-position also imparts subtle but significant electronic and steric effects, influencing the reactivity of the adjacent halogen and the overall conformational preference of derivatives.

Key Synthetic Transformations: Harnessing Palladium Catalysis

The true potential of this compound is unlocked through palladium-catalyzed cross-coupling reactions. Two of the most powerful and widely employed transformations in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors. The preferential reactivity of the C-Br bond in this compound allows for the selective introduction of an aryl or heteroaryl group at the 4-position, leaving the C-Cl bond at the 2-position intact for subsequent functionalization.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound

Objective: To selectively couple an arylboronic acid at the C4 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Stir the reaction mixture at 80-100 °C under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a crucial step in the synthesis of many pharmaceuticals.[4][5] Similar to the Suzuki coupling, the differential reactivity of the halogens on this compound can be exploited to selectively introduce an amine at the 4-position.

Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound

Objective: To selectively couple a primary or secondary amine at the C4 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Application in Kinase Inhibitor Synthesis: A Case Study Approach

The true value of this compound is demonstrated in its application to the synthesis of complex, biologically active molecules. Kinase inhibitors are a prime example, where the pyridine scaffold often serves as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site.

While a direct synthesis of an approved drug from this compound is not yet prominently featured in the literature, its structural motifs are present in several advanced clinical candidates. For instance, the recently approved ROS1/TRK inhibitor, Repotrectinib , features a pyrazolo[1,5-a]pyrimidine core that can be conceptually derived from a highly substituted aminopyridine.[6] The synthetic strategies for such molecules often rely on the sequential functionalization of a dihalogenated pyridine core, a role for which this compound is ideally suited.

Conceptual Synthesis of a Kinase Inhibitor Core

The following workflow illustrates a conceptual pathway to a key intermediate for a kinase inhibitor, leveraging the sequential reactivity of this compound.

G A This compound B Suzuki Coupling (Arylboronic Acid, Pd Catalyst) A->B Step 1 C 4-Aryl-2-chloro-5-methylpyridine B->C D Buchwald-Hartwig Amination (Amine, Pd Catalyst) C->D Step 2 E 4-Aryl-2-amino-5-methylpyridine Derivative D->E F Cyclization E->F Step 3 G Fused Pyridine Core (e.g., Pyrazolopyrimidine) F->G

Caption: Conceptual workflow for kinase inhibitor core synthesis.

This stepwise approach allows for the introduction of diverse chemical functionalities at both the C4 and C2 positions of the pyridine ring, enabling the thorough exploration of structure-activity relationships (SAR) during a drug discovery campaign.

Data Presentation: Comparative Reactivity

The following table summarizes the general reactivity trends for the halogens on the pyridine ring in palladium-catalyzed cross-coupling reactions.

PositionHalogenRelative Reactivity in Pd Cross-Coupling
4BromoHigh
2ChloroModerate

This differential reactivity is the cornerstone of the synthetic strategies employing this compound.

Synthesis of this compound

A reliable synthesis of the title compound is crucial for its application. While multiple routes exist, a common approach involves the direct halogenation of a suitable pyridine precursor. For instance, a plausible route could involve the chlorination of 5-bromo-2-hydroxy-4-methylpyridine or the bromination of 2-chloro-5-methylpyridine. A method for the synthesis of the related 5-bromo-2-methylpyridine is described in the patent literature, which involves the diazotization of 5-amino-2-methylpyridine in the presence of bromine.[7]

G A 2-Amino-5-methylpyridine B Diazotization (NaNO₂, HBr, Br₂) A->B C 5-Bromo-2-methylpyridine B->C D Chlorination C->D E This compound D->E

Caption: Plausible synthetic route to this compound.

Conclusion and Future Outlook

This compound is a versatile and highly valuable building block for medicinal chemistry. Its well-defined and predictable differential reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient and controlled synthesis of complex, highly functionalized pyridine derivatives. As the demand for novel, targeted therapeutics continues to grow, particularly in the area of kinase inhibitors, the strategic application of such versatile intermediates will undoubtedly play an increasingly important role in the future of drug discovery. The ability to systematically and sequentially introduce molecular diversity is a powerful asset in the quest for more potent, selective, and safer medicines.

References

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. [Link]
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Journal of Chemistry. [Link]
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Omega. [Link]
  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (2023). Semantic Scholar. [Link]
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2023).
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules. [Link]
  • A Review on the Medicinal Importance of Pyridine Deriv
  • 4-Bromo-2-chloro-5-methyl-pyridine. (n.d.). PubChem. [Link]
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals. [Link]
  • Research progress of TRK inhibitors and their structure-activity relationship. (2024).
  • Method for preparing 5-bromo-2-methylpyridine. (2011).
  • Buchwald–Hartwig amin
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

Sources

exploring the chemical space of 4-Bromo-2-chloro-5-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Space of 4-Bromo-2-chloro-5-methylpyridine Derivatives

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It delves into the synthesis, reactivity, and strategic functionalization of this compound, a highly versatile heterocyclic scaffold. By leveraging its distinct reactive sites, a vast and diverse chemical space can be explored, leading to the generation of novel molecular entities with significant potential in various therapeutic areas.

The this compound Core: A Privileged Scaffold

The strategic importance of the this compound core lies in its inherent structural features, which provide a robust platform for controlled, sequential, and diverse chemical modifications.

Physicochemical Properties

Understanding the fundamental properties of this key intermediate is the first step in its effective utilization.

PropertyValueReference
CAS Number 867279-13-8[1][2]
Molecular Formula C₆H₅BrClN[1][2]
Molecular Weight 206.47 g/mol [1][2]
Physical Form Liquid or Solid[2]
Purity Typically ≥97%[2]
Strategic Importance in Synthesis

The true value of this compound is realized in its role as a bifunctional building block. The pyridine ring is a common motif in FDA-approved drugs, and this particular derivative offers two distinct and orthogonally reactive halogenated positions.[3][4] The C4-Bromine and C2-Chlorine atoms exhibit differential reactivity, particularly in palladium-catalyzed cross-coupling reactions. Generally, the Carbon-Bromine bond is more susceptible to oxidative addition to a Palladium(0) catalyst than the stronger Carbon-Chlorine bond.[5] This reactivity difference is the cornerstone of synthetic strategies aimed at building molecular complexity in a controlled manner.

A Map of Reactivity

The differential reactivity of the two halogen substituents is the key to unlocking the chemical space of this scaffold. The C-Br bond at the 4-position is the primary site for initial functionalization under standard cross-coupling conditions, leaving the more robust C-Cl bond at the 2-position available for subsequent transformations under more forcing conditions.

Caption: Differential Reactivity of Halogen Sites.

Synthesis of the this compound Scaffold

While commercially available, understanding the synthesis of the core scaffold provides insight into potential impurities and scale-up challenges. A common route begins with the more accessible 2-chloro-5-methylpyridine.

Synthetic Strategy: From 2-Chloro-5-methylpyridine

A reliable method to introduce a halogen at the C4 position of a pyridine ring often involves a nitration-reduction-diazotization sequence. This multi-step process offers good control over regioselectivity.

Caption: Synthetic pathway to the core scaffold.

Experimental Protocol: 4-Amino-2-chloro-5-methylpyridine (Intermediate 2)

The reduction of the nitro-intermediate is a critical step. The synthesis of the analogous 2-chloro-5-methylpyridin-4-amine has been achieved via the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[6]

Step 1: Hydrogenation

  • Charge a glass pressure reactor with 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq) and a hydrogenation catalyst (e.g., 0.8% Pt, 0.6% Mo on activated carbon).[6]

  • Add a suitable solvent, such as ethanol.

  • Seal the reactor and purge thoroughly with an inert gas (e.g., Argon).

  • Pressurize the reactor with hydrogen gas and stir the reaction mixture at a controlled temperature until the reaction is complete (monitor by TLC or LC-MS).

  • After completion, carefully vent the reactor and filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-amino-2-chloro-5-methylpyridine. The product can be further purified by recrystallization or column chromatography.

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. The choice of a mixed Pt/Mo catalyst can enhance activity and selectivity.[6] This self-validating protocol is monitored by the consumption of starting material, ensuring the reaction proceeds to completion.

Exploring Chemical Space: Palladium-Catalyzed Cross-Coupling

The workhorse for derivatizing the this compound scaffold is the palladium-catalyzed cross-coupling reaction.[7][8] These reactions enable the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl or vinyl-aryl structures, which are prevalent in medicinal chemistry.[7][9]

Workflow Diagram

G cluster_reagents Reagents cluster_procedure Procedure Scaffold This compound BoronicAcid Aryl/Vinyl Boronic Acid (1.1 - 1.5 eq) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) Base Base (e.g., K₃PO₄, Na₂CO₃, 2-3 eq) Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Setup Combine Reagents (Scaffold, Boronic Acid, Base) Inert Evacuate & Backfill with Inert Gas (3x) Setup->Inert Add Add Catalyst & Degassed Solvent Inert->Add Heat Heat Reaction (80-110 °C) Add->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify caption Suzuki-Miyaura Coupling Workflow.

Caption: Suzuki-Miyaura Coupling Workflow.

Detailed Protocol: Synthesis of 4-Aryl-2-chloro-5-methylpyridine Derivatives

  • Reaction Setup : In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium phosphate (2.5 eq).[10]

  • Inert Atmosphere : Seal the flask and subject it to three cycles of evacuating and backfilling with an inert gas (e.g., Argon). This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%) followed by the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[10]

  • Reaction : Stir the mixture vigorously and heat to 85-95 °C. The reaction progress should be monitored by TLC or LC-MS until the starting bromide is consumed.

  • Workup and Purification : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography.

Expected Performance with Various Boronic Acids

The electronic nature of the boronic acid coupling partner can influence reaction efficiency. The following data, adapted from studies on structurally similar bromopyridines, serves as a predictive guide.[9]

Boronic Acid PartnerSubstituent TypeExpected YieldRationale
4-Methoxyphenylboronic acidElectron-DonatingExcellent (>90%)The electron-donating group can accelerate the reductive elimination step of the catalytic cycle.[9]
Phenylboronic acidNeutralGood-Excellent (80-90%)Serves as a reliable baseline for Suzuki couplings.[9]
4-Chlorophenylboronic acidElectron-WithdrawingGood (75-85%)Electron-withdrawing groups can sometimes slow the reaction, but generally good yields are still achievable.[9]
3-Thienylboronic acidHeteroaromaticGood (70-80%)Demonstrates the versatility of the reaction for creating hetero-biaryl systems, which are of high interest in drug discovery.[9]
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is indispensable for installing amine functionalities, providing access to a wide range of derivatives with potential biological activity.

Detailed Protocol: Synthesis of 4-Amino-2-chloro-5-methylpyridine Derivatives

  • Reaction Setup : In a dry sealed tube under an inert atmosphere, combine this compound (1.0 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP or XPhos, 4 mol%).

  • Reagent Addition : Add anhydrous toluene, followed by the desired amine (1.2 eq).

  • Reaction : Tightly seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor progress by TLC or LC-MS.

  • Workup and Purification : After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Causality: The choice of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for deprotonating the amine and facilitating the catalytic cycle. The bulky, electron-rich phosphine ligand stabilizes the palladium center and promotes the rate-limiting reductive elimination step.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a direct route to aryl alkynes, important structures in materials science and medicinal chemistry.

Detailed Protocol: Synthesis of 4-Alkynyl-2-chloro-5-methylpyridine Derivatives

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).[5]

  • Reagent Addition : Add an anhydrous solvent such as THF or DMF, followed by a base (typically an amine like triethylamine, 2.0 eq) and the terminal alkyne (1.2 eq).[5]

  • Reaction : Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification : Upon completion, filter the reaction mixture to remove salts, concentrate the filtrate, and purify the residue by column chromatography.

Trustworthiness: This protocol incorporates both a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate, thereby accelerating the overall reaction rate.

Sequential Functionalization: Building Molecular Complexity

The differential reactivity of the C-Br and C-Cl bonds allows for a powerful two-step functionalization strategy. The more labile C-Br bond can be selectively addressed first, followed by a second cross-coupling at the C-Cl position under more forcing conditions (e.g., higher temperature, stronger ligand).

G Sequential Functionalization Logic cluster_step1 Step 1: C4 Functionalization (Mild Conditions) cluster_step2 Step 2: C2 Functionalization (Forcing Conditions) Start This compound Reaction1 Suzuki, Buchwald-Hartwig, etc. @ C4-Br Start->Reaction1 Pd(0), Ligand 1, Base 1 ~80-90°C Intermediate 4-R'-2-chloro-5-methylpyridine Reaction1->Intermediate Reaction2 Suzuki, Buchwald-Hartwig, etc. @ C2-Cl Intermediate->Reaction2 Pd(0), Ligand 2, Base 2 ~110-120°C Product 4-R'-2-R''-5-methylpyridine Reaction2->Product caption Logic diagram for sequential cross-coupling.

Caption: Logic diagram for sequential cross-coupling.

Spectroscopic Characterization

Predictive spectroscopic data is essential for confirming the identity of the synthesized compounds.

5.1. This compound

  • ¹H NMR (400 MHz, CDCl₃) : δ (ppm) ~8.2 (s, 1H, H6), ~7.8 (s, 1H, H3), ~2.4 (s, 3H, -CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) : The chemical shifts are influenced by the electronegativity of the attached halogens.[11] Expected signals for the aromatic carbons would appear in the range of δ 120-155 ppm, with the carbon attached to the methyl group appearing around δ 18-22 ppm.

5.2. Representative Derivative: 2-Chloro-5-methyl-4-(phenyl)pyridine

  • ¹H NMR (400 MHz, CDCl₃) : δ (ppm) ~8.3 (s, 1H, H6), ~7.6-7.4 (m, 5H, Ar-H), ~7.2 (s, 1H, H3), ~2.2 (s, 3H, -CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) : Appearance of new signals corresponding to the introduced phenyl group (typically 4 signals due to symmetry) between δ 125-140 ppm, along with the signals for the pyridine core.

Conclusion and Future Outlook

This compound is a scaffold of significant strategic value. Its well-defined and differential reactivity at the C4 and C2 positions provides a reliable and controllable platform for generating vast libraries of novel, complex derivatives. The robust palladium-catalyzed cross-coupling methodologies detailed in this guide—Suzuki, Buchwald-Hartwig, and Sonogashira—form the foundation for exploring this rich chemical space. Future efforts will undoubtedly focus on applying these principles to the synthesis of targeted agents for unmet medical needs, leveraging the power of sequential functionalization to fine-tune pharmacokinetic and pharmacodynamic properties.

References

  • US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918. PubChem.
  • This compound. CymitQuimica.
  • 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706. PubChem.
  • Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. MDPI.
  • Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society.
  • 4-Bromo-5-chloro-2-methylpyridine | 1211529-34-8. Sigma-Aldrich.
  • Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Benchchem.
  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH.
  • The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • 2-chloro-5-methylpyridin-4-amine | 79055-62-2. ChemicalBook.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Heterocyclic Chemistry

The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry, providing a versatile and powerful tool for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are critical pharmacophores in a vast array of pharmaceuticals and functional materials. For researchers, scientists, and drug development professionals, mastering this reaction is essential for the efficient construction of complex molecular architectures.

This guide provides a detailed technical overview and practical, field-proven protocols for the selective Buchwald-Hartwig amination of 4-Bromo-2-chloro-5-methylpyridine. This substrate presents a unique synthetic challenge and opportunity due to the presence of two different halogen atoms on the pyridine ring. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for a chemoselective amination, offering a strategic entry point for the synthesis of complex, multi-functionalized pyridine derivatives.

We will delve into the mechanistic underpinnings of this selectivity, provide detailed experimental protocols with explanations for the choice of reagents, and offer insights into troubleshooting common issues, ensuring a robust and reproducible methodology for your research endeavors.

Mechanistic Insight: The Basis for Chemoselectivity

The success of a selective Buchwald-Hartwig amination on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

The chemoselectivity in the amination of this compound is primarily established during the initial oxidative addition step. In this kinetically controlled process, the palladium(0) catalyst preferentially inserts into the weaker C-Br bond over the stronger C-Cl bond. The bond dissociation energies follow the trend C-I > C-Br > C-Cl, making the C-Br bond more susceptible to cleavage by the electron-rich Pd(0) center.[2] This principle allows for the selective formation of the 4-amino-2-chloro-5-methylpyridine derivative, leaving the C-Cl bond intact for subsequent orthogonal functionalization.

The choice of palladium precursor, and particularly the phosphine ligand, is critical in modulating the reactivity and stability of the catalytic species to achieve high selectivity and yield. Bulky, electron-rich biarylphosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, BrettPhos), have proven to be exceptionally effective for challenging substrates, including electron-deficient heterocycles.[3] These ligands promote the formation of monoligated, highly reactive Pd(0) species that facilitate the oxidative addition and subsequent reductive elimination steps.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination + HNR'R'' - HBr (Base) Amido_Complex Ar-Pd(II)(NR'R'')L Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Recommended Catalysts, Ligands, and Reagents

The selection of the appropriate catalyst system is paramount for a successful and selective amination of this compound.

ComponentRecommended ReagentsRationale & Key Considerations
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. The use of pre-formed palladium-ligand complexes (precatalysts) like XPhos Pd G3 can also offer enhanced reliability and activity.[4]
Phosphine Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)These are bulky, electron-rich biarylphosphine ligands that are highly effective for coupling with electron-deficient heterocyclic halides. XPhos is a versatile and commonly used ligand, while BrettPhos can be particularly effective for primary amines.[5]
Base NaOtBu (Sodium tert-butoxide), Cs₂CO₃ (Cesium carbonate), K₃PO₄ (Potassium phosphate)NaOtBu is a strong, non-nucleophilic base that is highly effective but can be sensitive to certain functional groups. Cs₂CO₃ and K₃PO₄ are milder bases that can be advantageous for substrates with base-sensitive functionalities.
Solvent Toluene, Dioxane, THF (Tetrahydrofuran)These are common anhydrous, aprotic solvents for Buchwald-Hartwig reactions. The choice of solvent can influence reaction rates and solubility of reagents. Toluene is often a good starting point.
Amine Primary and secondary aliphatic or aromatic aminesThe nature of the amine (steric bulk, nucleophilicity) will influence the reaction conditions required.

Detailed Experimental Protocols

Safety First: The following procedures should be carried out in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).[6] Strong bases like sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment.

Protocol 1: General Procedure for the Amination of this compound with a Secondary Amine (e.g., Morpholine)

This protocol is a representative procedure and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv.)

  • Morpholine (1.2 equiv.)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add this compound (1.0 equiv.).

  • Add anhydrous toluene via syringe.

  • Finally, add morpholine (1.2 equiv.) via syringe.

  • Seal the flask and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(morpholin-4-yl)-2-chloro-5-methylpyridine.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Add_Reagents Add Pd₂(dba)₃, XPhos, NaOtBu, and this compound to Schlenk flask Inert_Atmosphere Evacuate and backfill with Ar/N₂ (3x) Add_Reagents->Inert_Atmosphere Add_Solvent_Amine Add anhydrous Toluene and Amine Inert_Atmosphere->Add_Solvent_Amine Heat_Stir Heat to 100-110 °C with vigorous stirring Add_Solvent_Amine->Heat_Stir Monitor Monitor progress by TLC/LC-MS Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Dilute with EtOAc and filter through Celite Cool->Filter Wash Wash with H₂O and brine Filter->Wash Dry_Concentrate Dry (Na₂SO₄) and concentrate Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Below are common issues and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Impure reagents (e.g., wet solvent or amine). 3. Insufficient temperature.1. Ensure a scrupulously inert atmosphere throughout the setup and reaction. Use freshly opened or properly stored catalyst and ligand. 2. Use anhydrous, degassed solvents and pure, dry amines. 3. Increase the reaction temperature in 10 °C increments.
Formation of Hydrodehalogenation Byproduct The C-Br bond is reduced to a C-H bond. This can be promoted by trace amounts of water or if the reductive elimination step is slow.1. Use a bulkier ligand (e.g., BrettPhos) which can accelerate reductive elimination. 2. Ensure all reagents and solvents are rigorously dried. 3. Use a slight excess of the amine (1.2-1.5 equiv.).[2]
Low Chemoselectivity (Reaction at C-Cl) The reaction conditions are too harsh, or the catalyst system is not selective enough.1. Lower the reaction temperature. 2. Screen different ligands. While bulky ligands are generally good, a less reactive system might improve selectivity. 3. Consider a milder base like Cs₂CO₃ or K₃PO₄.
Incomplete Reaction Steric hindrance from the 5-methyl group and the 2-chloro group, or from a bulky amine, may slow the reaction.1. Increase the reaction time. 2. Increase the catalyst and ligand loading (e.g., to 2-3 mol% Pd). 3. Switch to a more active catalyst system, such as a palladium precatalyst (e.g., XPhos Pd G3).[4]

Conclusion

The selective Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of functionalized pyridine building blocks. By understanding the principles of chemoselectivity and carefully selecting the catalyst, ligand, and reaction conditions, researchers can achieve high yields of the desired 4-amino product while preserving the 2-chloro position for further synthetic elaboration. The protocols and insights provided in this guide offer a solid foundation for successfully implementing this powerful C-N bond-forming reaction in your research and development programs.

References

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. URL: https://www.benchchem.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. URL: https://www.benchchem.
  • BenchChem. (2025). Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis. URL: https://www.benchchem.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. URL: https://www.benchchem.
  • BenchChem. (2025). Catalytic Amination of 2-Bromo-4-methylpyridine: Application Notes and Protocols for Pharmaceutical and Agrochemical Research. URL: https://www.benchchem.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. URL: https://en.wikipedia.
  • ChemicalBook. (2025). 2-chloro-5-methylpyridin-4-amine | 79055-62-2. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8249053.htm
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. URL: https://www.reddit.
  • BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines. URL: https://www.benchchem.
  • Sigma-Aldrich. (n.d.). XPhos Pd G3. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/763381
  • PubMed. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. URL: https://pubmed.ncbi.nlm.nih.gov/34111896/
  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2662115/
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Bis[tri(o-tolyl)phosphine]palladium(II) chloride. URL: https://www.fishersci.com/msds?productName=AC389080010
  • NBU-IR. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. URL: https://ir.nbu.bg/bitstream/handle/10359/1010/Tetrahedron.pdf?sequence=1
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. URL: https://www.sigmaaldrich.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. URL: https://www.tcichemicals.
  • Sigma-Aldrich. (n.d.). G3 and G4 Buchwald Precatalysts. URL: https://www.sigmaaldrich.
  • PubMed Central (PMC). (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4640954/
  • PubMed Central (PMC). (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4165261/
  • PubMed Central (PMC). (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6511396/

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold with a Selectivity Challenge

4-Bromo-2-chloro-5-methylpyridine is a valuable heterocyclic building block in medicinal and materials chemistry. Its utility lies in the presence of two distinct halogen atoms—a bromine at the C4 position and a chlorine at the C2 position—which serve as orthogonal handles for sequential functionalization via palladium-catalyzed cross-coupling reactions. The primary challenge and, indeed, the synthetic opportunity, in utilizing this substrate is controlling the regioselectivity of the coupling. The choice of catalyst, ligand, and reaction conditions can dictate whether the reaction occurs at the more electronically activated C2-Cl bond or the more labile C4-Br bond. This guide provides an in-depth analysis of the factors governing this selectivity and offers detailed protocols for achieving desired outcomes in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Part 1: The Core Principle: Understanding and Controlling Regioselectivity

The regiochemical outcome of cross-coupling reactions on dihalogenated pyridines is a delicate balance between electronic effects, carbon-halogen bond dissociation energies (BDEs), and steric influences imposed by the catalyst's ligand sphere.

  • Electronic Preference: For dihalogenated pyridines, halides positioned alpha (α) to the ring nitrogen (the C2 position) are conventionally more reactive. The electron-withdrawing nature of the nitrogen atom creates a more electrophilic carbon center at C2, facilitating the initial oxidative addition of the Pd(0) catalyst, which is often the rate-determining step.[1][2]

  • Bond Strength (C-X BDE): In the absence of other strong directing effects, reactivity generally follows the trend C-I > C-Br > C-Cl, corresponding to decreasing bond strength. For this compound, this factor favors oxidative addition at the weaker C4-Br bond over the stronger C2-Cl bond.

These two factors are in opposition for this substrate, creating a competitive scenario. The choice of reaction conditions, particularly the ligand, becomes the critical deciding factor that allows a chemist to favor one pathway over the other.

  • Ligand and Catalyst Control: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand coordinated to the palladium center can override the substrate's intrinsic reactivity.

    • Bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like XPhos or RuPhos) or certain NHC ligands can sterically hinder approach at the C2 position, thereby favoring reaction at the less-hindered C4 position.[1][3]

    • Bidentate phosphine ligands (e.g., dppf) can exhibit different selectivity profiles, sometimes promoting reaction at the C2 position.[1]

    • Ligand-free conditions , such as those developed by Jeffery, can also lead to unconventional selectivity, potentially favoring C4 coupling through the involvement of different palladium species.[1]

The ability to manipulate these variables provides access to distinct regioisomers from a single starting material, greatly enhancing its synthetic value.

G cluster_products Oxidative Addition Intermediates Substrate Br(C4)-Py-Cl(C2) Prod_C4 Br-Pd(II)L_n-Py-Cl Substrate->Prod_C4 Pathway A (C4-Br Addition) Favored by: - Weaker C-Br bond - Bulky Ligands Prod_C2 Br-Py-Pd(II)L_n-Cl Substrate->Prod_C2 Pathway B (C2-Cl Addition) Favored by: - α-N activation - Specific Bidentate Ligands Catalyst Pd(0)L_n G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Add solid reagents to Schlenk flask: - Pyridine Substrate - Coupling Partner - Base - Catalyst/Ligand B Evacuate & Backfill with Inert Gas (3x) A->B C Add Anhydrous, Degassed Solvent B->C D Heat to specified temperature with vigorous stirring C->D E Monitor progress by TLC / LC-MS D->E F Cool to RT & Quench (if necessary) E->F G Dilute & Filter (e.g., through Celite) F->G H Aqueous Wash & Extraction G->H I Dry, Filter & Concentrate H->I J Purify by Column Chromatography I->J G Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX R-X RE_label Reductive Elimination PdII_R_R1 R-Pd(II)L₂-R¹ PdII_RX->PdII_R_R1 R¹-M OA_label Oxidative Addition PdII_R_R1->Pd0 R-R¹ TM_label Transmetalation

Sources

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-2-chloro-5-methylpyridine in Drug Discovery

This compound is a highly versatile and strategically important building block in the synthesis of pharmaceutical intermediates. Its unique arrangement of substituents—a bromine atom, a chlorine atom, and a methyl group on a pyridine ring—offers multiple, distinct reaction sites for orthogonal chemical transformations. This allows for the sequential and controlled introduction of various functional groups, enabling the construction of complex molecular architectures found in a wide array of biologically active compounds. The chloro group at the 2-position and the bromo group at the 4-position exhibit differential reactivity, which can be exploited for selective functionalization, making this scaffold particularly valuable for medicinal chemists in the development of novel therapeutics.[1][2]

This comprehensive guide provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates starting from this compound. The methodologies described herein are grounded in established chemical principles and are designed to be robust and scalable for researchers and professionals in drug development.

Core Synthetic Transformations and Strategic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its two halogen substituents. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.[3][4] In contrast, the bromine atom at the 4-position is more susceptible to palladium-catalyzed cross-coupling reactions. This differential reactivity forms the basis for a variety of selective synthetic strategies.

Below is a logical workflow illustrating the strategic application of different reaction types to selectively functionalize the this compound core.

G A This compound B SNAг at C2 (e.g., Amination, Alkoxylation) A->B Selective Nucleophilic Attack C Cross-Coupling at C4 (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->C Selective Pd-Catalyzed Reaction D Sequential Functionalization B->D Further Cross-Coupling at C4 C->D Further SNAr at C2

Caption: Strategic functionalization of this compound.

Part 1: Selective Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic displacement. This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atom, which stabilizes the intermediate Meisenheimer complex.[3] This allows for the selective introduction of nitrogen, oxygen, and sulfur nucleophiles.

Protocol 1: Synthesis of 2-Amino-4-bromo-5-methylpyridine Derivatives via Direct Amination

Direct amination of 2-chloropyridines can be achieved under thermal conditions or, more efficiently, using flow chemistry.[5] The following protocol describes a general procedure for the SNAr reaction with a primary or secondary amine.

Experimental Protocol:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the desired amine (1.5-2.0 equiv.), and a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to 100-150 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactant (Amine)ProductTypical Yield (%)
Morpholine4-(4-Bromo-5-methylpyridin-2-yl)morpholine85-95%
Piperidine2-(4-Bromo-5-methylpyridin-2-yl)piperidine80-90%
AnilineN-(4-Bromo-5-methylpyridin-2-yl)aniline70-85%

Causality Behind Experimental Choices:

  • High-boiling point solvents (NMP, DMSO): These solvents are used to achieve the necessary high temperatures to overcome the activation energy for the SNAr reaction with the relatively unactivated 2-chloropyridine substrate.[5]

  • Excess amine: Using a slight excess of the amine nucleophile helps to drive the reaction to completion.

  • Sealed tube: This prevents the evaporation of the solvent and reactants at high temperatures.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The bromine atom at the 4-position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2-chloro-5-methylpyridines

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6][7][8][9][10]

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of a solvent such as toluene or 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the organic phase with brine, dry, and concentrate. Purify the residue by column chromatography.

Boronic AcidProductTypical Yield (%)
Phenylboronic acid2-Chloro-5-methyl-4-phenylpyridine80-95%
4-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)-5-methylpyridine85-98%
3-Thienylboronic acid2-Chloro-5-methyl-4-(thiophen-3-yl)pyridine75-90%

Causality Behind Experimental Choices:

  • Palladium catalyst: Pd(0) species are essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[7]

  • Base: The base is required to activate the boronic acid for the transmetalation step.[9]

  • Inert atmosphere: This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

G cluster_0 Suzuki Coupling Workflow A Combine Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Degassed Solvent B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Work-up and Extraction D->E F Purification (Column Chromatography) E->F

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 3: Sonogashira Coupling for the Synthesis of 4-Alkynyl-2-chloro-5-methylpyridines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to important alkynyl-substituted heterocycles.[11][12][13][14][15]

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Catalyst and Base Addition: Add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 equiv.), a copper(I) co-catalyst such as CuI (0.05 equiv.), and a base, typically an amine like triethylamine or diisopropylethylamine (2.0-3.0 equiv.).

  • Inert Atmosphere: Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Reaction Conditions: Stir the reaction at room temperature to 50 °C until the starting material is consumed, as indicated by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with saturated aqueous ammonium chloride solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2-chloro-5-methylpyridine Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[16][17][18][19][20]

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 equiv.), and a strong base such as sodium tert-butoxide or cesium carbonate (1.5 equiv.) in a Schlenk tube.

  • Solvent Addition: Add an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C for 8-24 hours. Monitor the reaction's progress.

  • Work-up: Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Part 3: Further Functionalization and Derivatization

The intermediates synthesized through the protocols above can undergo further transformations to generate a diverse library of compounds. For instance, a 4-aryl-2-chloro-5-methylpyridine synthesized via Suzuki coupling can then be subjected to nucleophilic substitution at the 2-position. Conversely, a 2-amino-4-bromo-5-methylpyridine can be further functionalized at the 4-position using cross-coupling reactions.

Protocol 5: Cyanation of this compound

The introduction of a nitrile group is a common strategy in medicinal chemistry, as it can be further hydrolyzed to carboxylic acids or amides, or reduced to amines.[21][22][23][24][25]

Experimental Protocol:

  • Reaction Setup: Combine this compound (1.0 equiv.), a cyanide source such as zinc cyanide (Zn(CN)₂, 0.6 equiv.), a palladium catalyst like Pd(PPh₃)₄ (0.05 equiv.), and a solvent such as DMF.

  • Inert Atmosphere: Degas the reaction mixture.

  • Reaction Conditions: Heat the mixture to 120-150 °C for 12-24 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Purify the product by column chromatography.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. By strategically employing a combination of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, chemists can selectively functionalize the pyridine core to build complex molecules with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for the efficient and reliable synthesis of these valuable compounds.

References

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (n.d.).
  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025).
  • What are the reaction products when 2 - Chloropyridine reacts with nucleophiles? - Blog. (2025).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021).
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.).
  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids - Benchchem. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).
  • Sonogashira Coupling | NROChemistry. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024).
  • Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. (n.d.).
  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (n.d.).
  • Cyanation – Knowledge and References - Taylor & Francis. (n.d.).
  • Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents. (n.d.).
  • Nitrile synthesis by C-C coupling (cyanation) - Organic Chemistry Portal. (n.d.).
  • 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918 - PubChem. (n.d.).
  • This compound | CymitQuimica. (n.d.).

Sources

Application Notes and Protocols for the Utilization of 4-Bromo-2-chloro-5-methylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-2-chloro-5-methylpyridine in Modern Fungicide Discovery

This compound is a pivotal heterocyclic building block in the synthesis of a new generation of agrochemicals, particularly within the class of pyrazole carboxamide fungicides. These fungicides are renowned for their high efficacy as succinate dehydrogenase inhibitors (SDHIs), a critical mode of action that disrupts the fungal respiratory chain. The unique arrangement of a bromine atom at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 5-position of the pyridine ring provides a versatile scaffold for synthetic chemists. This substitution pattern allows for selective, stepwise functionalization through advanced cross-coupling methodologies, enabling the construction of complex molecular architectures with potent fungicidal activity.

The strategic value of this intermediate lies in the differential reactivity of the carbon-halogen bonds. The carbon-bromine bond is generally more reactive in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the initial introduction of a key pyrazole moiety. Subsequently, the less reactive carbon-chlorine bond can be targeted in a Buchwald-Hartwig amination to introduce a substituted aniline fragment. This chemoselective approach is fundamental to the convergent synthesis of numerous commercial and developmental SDHI fungicides.

This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for its application in the synthesis of a representative pyrazole carboxamide fungicide. The methodologies and principles outlined herein are intended to empower researchers and scientists in the agrochemical industry to leverage this versatile intermediate in the development of next-generation crop protection agents.

Key Synthetic Transformations and Mechanistic Considerations

The synthesis of pyrazole carboxamide fungicides from this compound hinges on two cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The success of the overall synthetic strategy relies on the chemoselective functionalization of the two halogen atoms.

Suzuki-Miyaura Coupling: Formation of the Core Pyrazole-Pyridine Linkage

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. In the context of our synthetic pathway, it is employed to couple the pyridine ring of this compound with a pyrazole boronic acid or ester. The greater reactivity of the C-Br bond compared to the C-Cl bond in this type of reaction allows for selective coupling at the 4-position of the pyridine ring.[1]

The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. Catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used, often in combination with a phosphine ligand. An inorganic base, such as potassium carbonate or sodium carbonate, is required to facilitate the transmetalation step in the catalytic cycle.

Buchwald-Hartwig Amination: Introduction of the Anilide Moiety

Following the Suzuki-Miyaura coupling, the remaining chlorine atom at the 2-position of the pyridine ring serves as a handle for the introduction of the anilide fragment via a Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between the pyridine ring and a substituted aniline.[2] The selection of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical to overcome the lower reactivity of the C-Cl bond and to promote efficient coupling. A strong base, such as sodium tert-butoxide or potassium carbonate, is also essential for the catalytic cycle to proceed.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a representative pyrazole carboxamide fungicide starting from this compound.

Protocol 1: Synthesis of 2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyridine via Suzuki-Miyaura Coupling

This protocol describes the selective Suzuki-Miyaura coupling at the C-4 position of this compound with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Materials:

  • This compound

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), PdCl₂(dppf) (0.03 eq), and K₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyridine.

Data Presentation:

CompoundMolecular FormulaMolecular WeightAppearanceYield (%)Purity (%)
2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyridineC₁₀H₁₀ClN₃207.66Off-white solid85-95>98

Experimental Workflow Diagram:

Suzuki_Coupling reagents This compound 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester PdCl₂(dppf), K₂CO₃ 1,4-Dioxane/Water reaction Reaction at 90°C, 12h reagents->reaction Heat workup Work-up: Ethyl acetate extraction Water/Brine wash reaction->workup purification Purification: Column Chromatography workup->purification product 2-Chloro-5-methyl-4- (1-methyl-1H-pyrazol-4-yl)pyridine purification->product

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.

Protocol 2: Synthesis of N-(2-(Trifluoromethyl)phenyl)-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine via Buchwald-Hartwig Amination

This protocol details the Buchwald-Hartwig amination of the previously synthesized 2-chloro-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyridine with 2-(trifluoromethyl)aniline.

Materials:

  • 2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyridine

  • 2-(Trifluoromethyl)aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloro-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Add anhydrous toluene, followed by 2-(trifluoromethyl)aniline (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(2-(trifluoromethyl)phenyl)-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine.

Data Presentation:

CompoundMolecular FormulaMolecular WeightAppearanceYield (%)Purity (%)
N-(2-(Trifluoromethyl)phenyl)-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amineC₁₇H₁₅F₃N₄332.32Yellow solid75-85>98

Experimental Workflow Diagram:

Buchwald_Hartwig reagents 2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyridine 2-(Trifluoromethyl)aniline Pd₂(dba)₃, XPhos, NaOtBu Toluene reaction Reaction at 110°C, 18h reagents->reaction Heat workup Work-up: Aqueous NH₄Cl quench Ethyl acetate extraction reaction->workup purification Purification: Column Chromatography workup->purification product N-(2-(Trifluoromethyl)phenyl)-5-methyl-4- (1-methyl-1H-pyrazol-4-yl)pyridin-2-amine purification->product

Caption: Workflow for the Buchwald-Hartwig Amination Reaction.

Protocol 3: Amide Coupling to Synthesize the Final Pyrazole Carboxamide Fungicide

This final step involves the acylation of the secondary amine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride to form the desired fungicide.

Materials:

  • N-(2-(Trifluoromethyl)phenyl)-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-(2-(trifluoromethyl)phenyl)-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC/LC-MS analysis indicates complete conversion.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final pyrazole carboxamide fungicide.

Data Presentation:

CompoundMolecular FormulaMolecular WeightAppearanceYield (%)Purity (%)
N-(2-((3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)methyl)phenyl)-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amineC₂₄H₂₁F₅N₆O516.46White to off-white solid80-90>99

Overall Synthetic Pathway Diagram:

Full_Synthesis start This compound intermediate1 2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyridine start->intermediate1 Suzuki-Miyaura Coupling (Protocol 1) intermediate2 N-(2-(Trifluoromethyl)phenyl)-5-methyl-4- (1-methyl-1H-pyrazol-4-yl)pyridin-2-amine intermediate1->intermediate2 Buchwald-Hartwig Amination (Protocol 2) product Final Pyrazole Carboxamide Fungicide intermediate2->product Amide Coupling (Protocol 3)

Caption: Overall synthetic route to the target fungicide.

Conclusion

This compound is a highly valuable and adaptable precursor for the synthesis of novel agrochemicals, particularly SDHI fungicides. Its utility in modern cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient and selective construction of diverse and complex molecular architectures. The representative protocols and workflows provided herein offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this versatile building block in the development of next-generation crop protection solutions. The principles of chemoselectivity and the strategic application of palladium-catalyzed reactions are key to unlocking the full potential of this important intermediate.

References

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). In Wikipedia.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2020).
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2019). PubMed Central. [Link]
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). MDPI. [Link]
  • The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. [Link]
  • Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (2023).
  • Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (2020).
  • PALLADIUM-CATALYZED AMINATION OF 2-CHLORO-1-AZAAZULENE WITH 2-AMINOPYRIDINE. (n.d.).
  • Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine. (n.d.).
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2020). Organic & Biomolecular Chemistry. [Link]
  • Synthesis method of pyrazole-4-boronic acid pinacol ester. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2001).
  • A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl. (n.d.).
  • An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad. (2018).
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). PubMed Central. [Link]
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022).
  • A process for producing 5-fluoro-1,3-dialkyl-1H-pyrazole-4-carboxylic acid fluorides. (n.d.).
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (2020).
  • Method for preparing 2-amino biphenyl derivative. (n.d.).
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (2021).
  • A kind of preparation method of 2-aminobiphenyl derivate. (n.d.).
  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. (n.d.).
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? (2013).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2019). Canadian Science Publishing. [Link]
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022).
  • Process for the production of pyrazoles. (n.d.).
  • Amination of 2-halopyridines. [a]. (n.d.).
  • PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS. (2023).
  • Method for producing 2-aminobiphenylene. (n.d.).
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Royal Society of Chemistry. [Link]
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2018).
  • New pyrazol derivatives. (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (2018).
  • Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. (2018). PubMed Central. [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. (n.d.).
  • Preparation of amino biphenyl derivatives. (2023).
  • The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. (n.d.). ChemBeq. [Link]
  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. (2022).
  • Synthesis and Studies of 2- Amino Biphenyl Derived Amides. (2019). Oriental Journal of Chemistry. [Link]

Sources

Application Notes and Protocols for the Chemoselective Grignard Reaction of 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of the Grignard reagent from 4-Bromo-2-chloro-5-methylpyridine. This organometallic intermediate is a critical building block in medicinal chemistry and materials science, enabling the introduction of the 2-chloro-5-methylpyridin-4-yl moiety. The inherent chemoselectivity of Grignard formation, favoring the more labile carbon-bromine bond over the carbon-chlorine bond, is a central focus. This document outlines two robust methods for the preparation of (2-chloro-5-methylpyridin-4-yl)magnesium bromide: the classic direct magnesium insertion and the milder, highly efficient halogen-magnesium exchange. Detailed, step-by-step protocols, troubleshooting advice, and safety considerations are provided for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Their utility in constructing complex molecular architectures has made them indispensable in the pharmaceutical and agrochemical industries. The substrate this compound presents a unique synthetic challenge and opportunity due to its dihalogenated, electron-deficient pyridine core.

The selective formation of a Grignard reagent from this substrate is governed by the differential reactivity of the carbon-halogen bonds. The carbon-bromine bond is significantly weaker and more polarized than the carbon-chlorine bond, leading to preferential oxidative insertion of magnesium at the C-Br bond.[3][4] This chemoselectivity allows for the targeted synthesis of (2-chloro-5-methylpyridin-4-yl)magnesium bromide, leaving the C-Cl bond intact for subsequent downstream functionalization, such as in cross-coupling reactions.

This application note details two primary methodologies for this transformation, providing flexibility based on substrate sensitivity, available reagents, and desired reaction scale.

Mechanistic Insight: The Basis of Chemoselectivity

The formation of a Grignard reagent via direct magnesium insertion is a surface-mediated reaction that is believed to proceed through a single-electron transfer (SET) mechanism.[5] The overall reactivity order for alkyl and aryl halides is well-established: I > Br > Cl > F.[6] This trend is a direct consequence of the decreasing carbon-halogen bond dissociation energy down the group.

For this compound, the C(sp²)-Br bond (at position 4) is more susceptible to oxidative addition by magnesium than the C(sp²)-Cl bond (at position 2). This allows for the selective formation of the desired Grignard reagent, as depicted below.

This compound This compound Grignard_Reagent (2-chloro-5-methylpyridin-4-yl)magnesium bromide This compound->Grignard_Reagent Oxidative Insertion Mg_metal Mg(0) turnings Mg_metal->Grignard_Reagent Solvent Anhydrous THF Grignard_Reagent->Solvent Solvated & Stabilized

Caption: Selective oxidative insertion of magnesium.

An alternative and often more reliable approach for sensitive or complex substrates is the halogen-magnesium exchange reaction. This method employs a pre-formed, soluble Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (LiCl) to form a "Turbo-Grignard" reagent.[5][6][7] This exchange is also highly selective for bromide over chloride and proceeds under much milder conditions, often at low temperatures, which can improve functional group tolerance and reduce side reactions.[8][9][10]

Experimental Protocols

Two distinct and validated protocols are presented for the preparation of (2-chloro-5-methylpyridin-4-yl)magnesium bromide.

Protocol A: Direct Magnesium Insertion

This classic method involves the direct reaction of the aryl bromide with magnesium metal. Careful activation of the magnesium surface is critical for successful initiation.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-Dibromoethane

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Preparation: All glassware must be rigorously flame-dried or oven-dried (120°C overnight) and assembled hot under a stream of inert gas to ensure anhydrous conditions.[11]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the three-necked flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun under a slow stream of inert gas until the purple iodine vapor is observed or bubbles of ethylene evolve from the dibromoethane.[3][12] This process removes the passivating magnesium oxide layer. Allow the flask to cool to room temperature.

  • Initiation: Add enough anhydrous THF to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (~5-10%) of this solution to the stirred magnesium suspension.

  • The reaction is successfully initiated upon the disappearance of the iodine color, a noticeable exotherm, and the appearance of a gray, cloudy suspension. Gentle warming may be necessary if the reaction does not start spontaneously.[3]

  • Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic; use a water bath for cooling if the reflux becomes too vigorous.[11]

  • Completion: After the addition is complete, continue stirring the mixture. Gentle heating (40-50°C) may be applied for an additional 1-2 hours to ensure the complete consumption of the starting material and magnesium. The resulting dark gray-brown solution of the Grignard reagent is now ready for use in subsequent reactions.

Protocol B: Halogen-Magnesium Exchange

This protocol utilizes a pre-formed Grignard reagent for a milder and often more efficient exchange reaction.[8]

Materials:

  • This compound

  • Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl, "Turbo-Grignard" reagent), typically 1.3 M in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles for transfer

  • Cooling bath (ice/water or dry ice/acetone)

Procedure:

  • Preparation: Ensure all glassware is rigorously dried and the system is under a positive pressure of inert gas.

  • Setup: To a flask containing a magnetic stir bar, add this compound (1.0 equivalent). Dissolve it in a minimal amount of anhydrous THF.

  • Reaction: Cool the solution to the desired temperature (typically between -10°C and 0°C). Slowly add the iPrMgCl·LiCl solution (1.05 - 1.1 equivalents) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Completion: After the addition is complete, allow the reaction mixture to stir at the same temperature or warm slowly to room temperature for 1-2 hours. The formation of the Grignard reagent is typically complete within this timeframe. The resulting solution can be used directly.

Data Summary and Downstream Applications

The choice of protocol can influence reaction parameters and outcomes.

ParameterProtocol A: Direct InsertionProtocol B: Halogen-Mg Exchange
Reagents Mg turnings, I₂ (activator)iPrMgCl·LiCl
Solvent Anhydrous THFAnhydrous THF
Temperature Reflux (initiated at RT)-10°C to Room Temperature
Initiation Requires activation, can be sluggishGenerally rapid and reliable
Side Reactions Wurtz homocoupling possibleMinimized side reactions
Functional Group Tolerance ModerateHigh[7]

Downstream Applications:

The newly formed (2-chloro-5-methylpyridin-4-yl)magnesium bromide is a potent nucleophile and can be used in a variety of subsequent reactions.

  • Reaction with Electrophiles: The Grignard reagent can be quenched with various electrophiles, such as aldehydes or ketones, to form corresponding alcohols. For example, reaction with acetone would yield 2-(2-chloro-5-methylpyridin-4-yl)propan-2-ol.[3] The reaction is typically performed by cooling the Grignard solution to 0°C and adding a solution of the electrophile dropwise.

  • Kumada Cross-Coupling: This Grignard reagent is an excellent partner in nickel- or palladium-catalyzed Kumada cross-coupling reactions to form biaryl or heteroaryl-aryl structures. This involves reacting the Grignard reagent with another aryl or vinyl halide in the presence of a suitable transition metal catalyst.

cluster_formation Part 1: Grignard Formation cluster_reaction Part 2: Downstream Reaction Start 4-Bromo-2-chloro- 5-methylpyridine MethodA Protocol A: Direct Insertion (Mg, THF, I₂) Start->MethodA MethodB Protocol B: Halogen-Mg Exchange (iPrMgCl·LiCl, THF) Start->MethodB Grignard (2-chloro-5-methylpyridin-4-yl)magnesium bromide MethodA->Grignard MethodB->Grignard Electrophile Electrophile (e.g., Ketone, Aldehyde) Grignard->Electrophile Quench Coupling Aryl/Vinyl Halide + Pd/Ni Catalyst Grignard->Coupling Kumada Coupling Product_Alcohol Tertiary/Secondary Alcohol Electrophile->Product_Alcohol Product_Coupling Coupled Product (e.g., Biaryl) Coupling->Product_Coupling

Caption: Experimental workflow from starting material to final products.

Troubleshooting and Safety Precautions

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Reaction fails to initiate (Protocol A) Inactive magnesium surface (oxide layer).Re-activate magnesium with fresh iodine/1,2-dibromoethane and gentle heating. Use freshly opened Mg turnings.
Wet glassware or solvent.Ensure all glassware is rigorously dried and use freshly distilled or commercially available anhydrous solvents.
Low Yield Incomplete reaction.Extend reaction time or gently heat the mixture after addition is complete.
Grignard reagent quenched by moisture/air.Maintain a positive pressure of inert gas throughout the procedure.
Formation of side products (e.g., homocoupling) High localized concentration of aryl halide during addition.Ensure slow, dropwise addition of the aryl halide solution to the magnesium suspension.

Safety Precautions:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents, with which they react exothermically and violently. All operations must be conducted under strictly anhydrous conditions using an inert atmosphere (Argon or Nitrogen).[12]

  • Flammability: Tetrahydrofuran (THF) and diethyl ether are highly flammable and volatile solvents. All procedures should be performed in a well-ventilated fume hood, away from sources of ignition.

  • Exothermic Reaction: The formation of Grignard reagents and their subsequent quenching are exothermic. Maintain adequate cooling and control the rate of addition to prevent runaway reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.
  • BenchChem. (2025). Application Note: Laboratory Synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol.
  • Wiley Online Library. (n.d.). Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents.
  • ResearchGate. (n.d.). Preparation of fluorinated arenes using the turbo‐Grignard reagent 27.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • BenchChem. (2025). Application Notes and Protocols: Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine.
  • ResearchGate. (2008). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
  • Royal Society of Chemistry. (n.d.). www.rsc.org/chemcomm.
  • PubMed. (2023). Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents.
  • BenchChem. (n.d.). (6-Chloropyridin-2-yl)magnesium bromide.
  • PubMed. (2001). Selective halogen-magnesium exchange reaction via organomagnesium ate complex.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
  • Wikipedia. (n.d.). Grignard reagent.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
  • BenchChem. (2025). Chemoselective Grignard reagent formation from 2-Bromo-8-chloro-1-octene.
  • PubChem. (n.d.). 4-Bromo-2-chloro-5-methyl-pyridine.
  • BenchChem. (2025). Application Notes and Protocols: Formation of (4-methylpyridin-2-yl)magnesium Bromide.
  • Royal Society of Chemistry. (1969). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines.
  • MDPI. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Reddit. (2025). Cloride vs. Bromide Grignard Reactivity.
  • ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.

Sources

Application Note: A Practical Guide to the Column Chromatography Purification of 4-Bromo-2-chloro-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridines, particularly halogenated derivatives like 4-Bromo-2-chloro-5-methylpyridine, are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals. Achieving high purity of these intermediates is a critical, yet often challenging, step that directly impacts the yield, safety, and efficacy of the final active ingredient. This application note provides an in-depth guide and a robust protocol for the purification of this compound derivatives using silica gel column chromatography. We delve into the underlying chemical principles, common challenges such as peak tailing, and systematic strategies for method optimization to ensure reproducible and high-purity outcomes. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and chemical industries.

The Challenge: Understanding Pyridine-Silica Interactions

The purification of pyridine derivatives by silica gel chromatography is frequently complicated by their inherent basicity. The nitrogen atom in the pyridine ring (pKa typically 5-6) can engage in strong, non-ideal interactions with the stationary phase.[1][2]

  • The Root Cause of Peak Tailing: Standard silica gel possesses a surface populated with weakly acidic silanol groups (Si-OH). The basic pyridine nitrogen can interact strongly with these sites via hydrogen bonding or acid-base interactions.[1] This leads to a secondary retention mechanism, causing a portion of the analyte molecules to lag behind the main band, resulting in asymmetric, tailing peaks. Tailing peaks are detrimental as they reduce resolution, contaminate adjacent fractions, and lead to lower recovery of the pure compound.

  • Analyte Stability: The acidic nature of the silica surface can also lead to the degradation of sensitive compounds.[3] It is crucial to first assess the stability of the target compound on silica gel using a simple 2D TLC test before committing to a large-scale column.[3]

To overcome these challenges, a systematic approach to method development is required, focusing on the careful selection of the mobile phase and sample loading technique.

Principles of Method Development

Success in column chromatography hinges on optimizing the separation based on preliminary analysis by Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale model for the column, allowing for the efficient screening of solvent systems.

Stationary Phase Selection
  • Silica Gel (SiO₂): This is the most common stationary phase for normal-phase chromatography of moderately polar compounds like halogenated pyridines.[4] Standard flash-grade silica gel (230-400 mesh) is typically effective.[5][6]

  • Deactivated Silica: For particularly sensitive or very basic compounds, deactivating the silica gel can mitigate degradation and reduce tailing. This can be achieved by pre-treating the silica with a base like triethylamine.[3]

  • Alumina (Al₂O₃): Alumina is an alternative stationary phase that can be used in its neutral, acidic, or basic form. Basic alumina can be particularly useful for highly basic compounds, but silica is generally the first choice.

Mobile Phase (Eluent) Optimization

The goal is to find a solvent system that provides a target Retention Factor (Rf) of 0.25-0.35 for the desired compound on a TLC plate. This Rf range typically ensures that the compound will elute from the column in a reasonable volume without being too close to the solvent front or requiring an excessive amount of solvent.

  • Start with a Binary System: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is the standard starting point.[5][6]

  • Adjust Polarity: Run several TLC plates with varying ratios of the two solvents (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate). The goal is to move the spot of the desired product to the target Rf range while maximizing its separation from impurities.

  • Mitigating Peak Tailing with Additives: If significant tailing is observed on the TLC plate, add a small amount of a competing base to the mobile phase.[1]

    • Triethylamine (TEA): Adding 0.1-1% (v/v) TEA to the eluent is highly effective. The TEA molecules preferentially interact with the acidic silanol sites, effectively masking them from the pyridine derivative and resulting in more symmetrical peaks and improved separation.[1]

    • Ammonia/Methanol: For very polar compounds that remain at the baseline, a solvent system containing a small percentage of a 10% ammonium hydroxide in methanol solution can be effective.[3]

Sample Loading Technique

Proper sample loading is critical to achieving a good separation. The goal is to apply the sample to the column in a narrow, concentrated band.[7] Overloading the column is a common cause of poor separation.[8]

  • Wet Loading: The crude product is dissolved in a minimal amount of the initial, low-polarity eluent. This solution is then carefully pipetted onto the top of the column bed. This is suitable for samples that are readily soluble in the eluent.[7]

  • Dry Loading (Recommended): This technique is superior for samples that have poor solubility in the eluent or when a stronger solvent is needed for dissolution.[7] The crude product is dissolved in a suitable solvent (e.g., dichloromethane), and a small amount of silica gel (approx. 10-20 times the mass of the sample) is added to the solution. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder of the sample adsorbed onto the silica. This powder is then carefully added to the top of the packed column.[7]

Workflow for Purification of this compound Derivatives

The following diagram illustrates the logical workflow from a crude reaction mixture to the final, purified product.

PurifcationWorkflow cluster_prep Preparation & Analysis cluster_column Column Chromatography cluster_post Analysis & Isolation crude_product Crude Product (Post-Workup) tlc_analysis TLC Analysis (Solvent Screening) crude_product->tlc_analysis spot small sample pack_column 1. Pack Column (Silica Slurry) tlc_analysis->pack_column optimal eluent found load_sample 2. Load Sample (Dry Loading Preferred) pack_column->load_sample elute_column 3. Elute with Optimized Mobile Phase load_sample->elute_column collect_fractions 4. Collect Fractions elute_column->collect_fractions analyze_fractions 5. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 6. Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent 7. Evaporate Solvent (Reduced Pressure) combine_pure->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Fig 1. General workflow for the purification of pyridine derivatives.

Detailed Purification Protocol

This protocol assumes a crude product mass of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Glass chromatography column (e.g., 40-60 mm diameter)

  • Solvents: Hexanes (or petroleum ether), Ethyl Acetate (HPLC grade)

  • Additive: Triethylamine (TEA)

  • TLC plates (silica gel 60 F₂₅₄)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Procedure:

  • Determine the Eluent System:

    • Prepare several eluent mixtures with varying ratios of Hexanes:Ethyl Acetate (e.g., 19:1, 9:1, 4:1, 2:1). Add 0.5% (v/v) TEA to each mixture.

    • Spot the crude product on separate TLC plates and develop them in the different eluent systems.

    • Identify the system that gives the best separation between the desired product and impurities, with the product spot having an Rf value of approximately 0.25-0.35. This will be your "Elution Solvent". Prepare a sufficient volume (e.g., 1-2 L).

    • Prepare a lower polarity "Packing Solvent" (e.g., 95:5 Hexanes:Ethyl Acetate + 0.5% TEA).

  • Pack the Column:

    • Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom and add a thin layer (approx. 1 cm) of sand.

    • In a beaker, prepare a slurry of silica gel in the Packing Solvent. A general rule is to use 50-100 g of silica per gram of crude product.

    • Pour the slurry into the column. Use a funnel to guide the stream. Gently tap the side of the column to dislodge air bubbles and ensure even packing.[8]

    • Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry until the desired bed height is reached.

    • Add a final layer of sand (approx. 1 cm) on top of the silica bed to prevent it from being disturbed during solvent addition.[7]

    • Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Load the Sample (Dry Loading):

    • Dissolve the crude product (1 g) in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.

    • Add 5-10 g of silica gel to this solution and mix to form a slurry.

    • Carefully remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[7]

    • Carefully and evenly add this powder on top of the sand layer in the packed column.

    • Gently tap the column to settle the powder.

  • Elution and Fraction Collection:

    • Carefully add the Elution Solvent to the top of the column using a pipette or by pouring gently down the side of the glass to avoid disturbing the sample layer.

    • Fill the column with the eluent and begin elution by opening the stopcock. For flash chromatography, apply gentle positive pressure to the top of the column to achieve a flow rate of about 2 inches/minute.

    • Begin collecting fractions immediately in numbered test tubes. The fraction size will depend on the column size (e.g., 10-20 mL fractions for a 40 mm column).

  • Monitoring and Isolation:

    • Monitor the elution process by spotting every few fractions onto a TLC plate.

    • Develop the TLC plate in the Elution Solvent and visualize the spots under a UV lamp (254 nm).

    • Identify the fractions that contain the pure product. There should be a "clean" separation between fractions containing impurities and those with the desired compound.

    • Combine all fractions containing the pure product into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound derivative.

    • Determine the final mass and calculate the yield. Confirm purity using analytical methods like NMR or GC-MS.[9]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation 1. Eluent system is not optimal. 2. Column was overloaded with crude product. 3. Column was packed improperly (air bubbles, channels). 4. Sample band was too wide during loading.1. Re-optimize the eluent using TLC. Try a different solvent system (e.g., DCM/Methanol).[1] 2. Use less crude material for the column size (aim for 1-2% loading by mass of silica).[8] 3. Repack the column carefully. 4. Use the dry loading method to ensure a concentrated starting band.[7]
Compound Won't Elute 1. Eluent is not polar enough. 2. Compound may have decomposed on the silica.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).[3] 2. Test compound stability on a TLC plate first.[3] Consider using a deactivated stationary phase like neutral alumina.
Low Recovery 1. Compound is irreversibly adsorbed onto the silica. 2. Product is spread across too many fractions (tailing). 3. Product is volatile and was lost during solvent evaporation.1. Add a competing base like TEA (0.1-1%) to the eluent to reduce strong interactions.[1] 2. Use TEA in the eluent to produce sharper bands.[1] 3. Use lower temperatures during rotary evaporation and avoid leaving the product under high vacuum for extended periods.
Streaking/Tailing on TLC 1. Sample is too concentrated on the TLC plate. 2. Strong interaction between the basic compound and acidic silica.1. Dilute the sample before spotting. 2. Add 0.1-1% TEA or a few drops of acetic acid to the TLC developing chamber to improve peak shape.[1]

Conclusion

The successful purification of this compound derivatives by column chromatography is readily achievable through a systematic and principled approach. The primary challenges, stemming from the basicity of the pyridine moiety, can be effectively overcome by optimizing the mobile phase with basic additives like triethylamine and employing proper dry loading techniques. By leveraging Thin-Layer Chromatography to guide method development and carefully following a structured protocol, researchers can consistently obtain these valuable chemical intermediates in high purity, paving the way for successful subsequent synthetic transformations.

References

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions.
  • Benchchem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Chromedia. (n.d.). Troubleshooting LC, basics.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives.
  • Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.

Sources

Application Note: High-Throughput Analytical Strategies for the Characterization of 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of 4-Bromo-2-chloro-5-methylpyridine (CAS No. 867279-13-8), a critical halogenated pyridine intermediate in pharmaceutical synthesis.[1][2] Ensuring the purity, identity, and stability of this intermediate is paramount for the integrity of the final active pharmaceutical ingredient (API).[3] This document details robust and validated analytical methodologies using High-Performance Liquid Chromatography (HPLC) for purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation and volatile impurity profiling. The protocols herein are designed to be self-validating, aligning with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[4][5][6]

Introduction to Analytical Characterization

This compound is a substituted pyridine with a molecular formula of C₆H₅BrClN and a molecular weight of 206.47 g/mol .[2][7] Its role as a building block in complex molecule synthesis necessitates stringent quality control.[8] A multi-faceted analytical approach is essential for comprehensive characterization, with chromatographic techniques being central to purity and impurity profiling.[9] This guide presents orthogonal analytical techniques—HPLC and GC-MS—to provide a complete analytical picture of the compound.

The causality behind employing both HPLC and GC-MS lies in their complementary nature. HPLC is ideal for the analysis of non-volatile and thermally labile compounds, making it a workhorse for purity determination and the quantification of non-volatile impurities.[9] Conversely, GC-MS excels in the separation and identification of volatile and semi-volatile compounds, providing definitive structural information through mass spectral fragmentation.[10]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC method with UV detection is a robust and widely applicable technique for assessing the purity of this compound. The method's specificity allows for the separation of the main component from potential process-related impurities and degradation products.[11]

Rationale for Method Parameters
  • Column: A C18 stationary phase is selected for its hydrophobicity, which provides good retention and separation of moderately polar compounds like halogenated pyridines.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase chromatography. The addition of a small amount of formic acid improves peak shape and resolution by suppressing the ionization of any acidic or basic functional groups.

  • Detection: The UV detector wavelength is chosen based on the UV absorbance spectrum of the analyte to ensure maximum sensitivity.

Experimental Protocol: HPLC Purity Method

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 15 minutes

Standard and Sample Preparation:

  • Diluent: Prepare a mixture of Acetonitrile:Water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 5 mL of the Standard Stock Solution to 50 mL with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare a 250 mL solution in the diluent.

Method Validation Protocol

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[12]

  • Specificity: Demonstrated by the separation of the main peak from potential impurities and a blank injection showing no interfering peaks. Forced degradation studies can be performed to further challenge the method's specificity.[11]

  • Linearity: Assessed by analyzing a series of solutions over a concentration range (e.g., 50% to 150% of the working standard concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by six replicate injections of the sample solution. The relative standard deviation (%RSD) should be ≤ 2.0%.[6]

    • Intermediate Precision (Inter-day precision): Evaluated by performing the analysis on different days, with different analysts, and on different instruments. The %RSD should be ≤ 2.0%.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

Data Presentation: HPLC Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte.Complies
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOD (µg/mL) Report0.1
LOQ (µg/mL) Report0.3

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

GC-MS is a powerful technique for the definitive identification of this compound and for the detection and identification of any volatile organic impurities.[3] The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for the molecule.

Rationale for Method Parameters
  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of a wide range of volatile and semi-volatile compounds.

  • Injection Mode: Split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading.

  • Oven Program: A temperature ramp allows for the separation of compounds with a range of boiling points.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries.[13]

Experimental Protocol: GC-MS Identity and Impurity Method

Chromatographic and Spectrometric Conditions:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Mode Split (20:1)
Injector Temperature 250 °C
Oven Program Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40 - 400

Sample Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate.

  • Sample Solution (100 µg/mL): Prepare a dilute solution of the sample in the chosen solvent.

Expected Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[14] This results in a complex but highly informative molecular ion region.

  • Molecular Ion (M⁺): The cluster of peaks corresponding to the molecular ion will be centered around m/z 205, 207, and 209, reflecting the different isotopic combinations of Br and Cl.

  • Key Fragments: Fragmentation may involve the loss of a chlorine atom, a bromine atom, or a methyl group. The fragmentation pattern provides structural confirmation.[15]

Data Presentation: Expected GC-MS Data
PeakRetention Time (min)Key m/z valuesIdentification
1 ~8.5205, 207, 209 (M⁺ cluster), 190, 192 ([M-CH₃]⁺), 170 ([M-Cl]⁺), 126 ([M-Br]⁺)This compound

Visualization of Experimental Workflows

To provide a clear overview of the analytical processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Acetonitrile:Water (50:50) A->B C Dilute to final concentration (100 µg/mL) B->C D Inject 10 µL into HPLC System C->D E Separate on C18 Column (ACN:H₂O, 1.0 mL/min) D->E F Detect at 270 nm E->F G Integrate Peak Areas F->G H Calculate Purity (% Area) G->H I Perform Method Validation Calculations H->I

Caption: HPLC workflow for purity analysis of this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Interpretation A_gc Weigh Sample B_gc Dissolve in Dichloromethane A_gc->B_gc C_gc Dilute to final concentration (100 µg/mL) B_gc->C_gc D_gc Inject into GC-MS (Split Injection) C_gc->D_gc E_gc Separate on DB-5ms Column (Temperature Program) D_gc->E_gc F_gc Ionize (EI, 70 eV) & Detect (m/z 40-400) E_gc->F_gc G_gc Identify Peak by Retention Time F_gc->G_gc H_gc Confirm Identity via Mass Spectrum Fragmentation G_gc->H_gc I_gc Identify & Quantify Volatile Impurities H_gc->I_gc

Caption: GC-MS workflow for identity confirmation and impurity profiling.

Conclusion

The presented HPLC and GC-MS methods provide a robust and comprehensive framework for the analytical characterization of this compound. Adherence to these protocols and the principles of method validation will ensure the generation of reliable and reproducible data, which is critical for quality control in a drug development setting. The orthogonal nature of these techniques provides a high degree of confidence in the identity, purity, and overall quality of this key pharmaceutical intermediate.

References

  • Altabrisa Group.
  • ResearchGate.
  • LCGC International. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
  • AMSbiopharma.
  • PubMed. Analytical methods for the determination of halogens in bioanalytical sciences: a review. [Link]
  • PubChem. 4-Bromo-2-chloro-5-methyl-pyridine. [Link]
  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
  • PubMed Central. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
  • Chemistry LibreTexts. 13.
  • ResearchGate. Halogenated Pyridine Derivatives from Cycloaddition / Cycloreversion of Oxazinone and Haloalkyne Precursors. [Link]
  • ACS Publications.
  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]
  • IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
  • Iraqi Journal of Science. Mass Spectra of some substituted 2-Chloro-pyridones. [Link]
  • YouTube.
  • PubMed Central.
  • Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)

Sources

Application Note & Protocols for the Large-Scale Synthesis and Derivatization of 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Polysubstituted Pyridine Core

The pyridine ring is a privileged scaffold in modern medicinal chemistry and agrochemicals, with approximately 20% of the top 200 drugs featuring this heterocycle as a core component[1]. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone for designing biologically active molecules[2]. However, the synthesis of polysubstituted pyridines, particularly at an industrial scale, presents significant challenges, often leading to increased production costs and complex purification cascades[1].

This guide focuses on 4-Bromo-2-chloro-5-methylpyridine (CAS 867279-13-8), a versatile chemical intermediate whose value lies in its distinct, orthogonally reactive halogen atoms[3]. The differential reactivity between the bromine atom at the C4 position and the chlorine atom at the C2 position allows for sequential, regioselective functionalization. This makes it an ideal starting point for building diverse molecular libraries in drug discovery and development programs. We present field-proven, scalable protocols for the synthesis of this key intermediate and its subsequent derivatization via robust palladium-catalyzed cross-coupling reactions.

Core Synthesis: A Scalable Route to this compound

While numerous methods exist for pyridine synthesis, scalability, safety, and cost-effectiveness are paramount for industrial applications. The following protocol is a representative, multi-step synthesis adapted from established principles of pyridine chemistry, designed for large-scale production.

Synthetic Strategy Overview

The proposed pathway begins with a commercially available starting material, 2-amino-5-methylpyridine, and proceeds through a Sandmeyer reaction to install the chloro group, followed by a regioselective bromination. This approach avoids hazardous reagents where possible and utilizes well-understood, scalable transformations.

G A 2-Amino-5-methylpyridine B 2-Chloro-5-methylpyridine A->B  Diazotization & Sandmeyer Reaction (NaNO₂, HCl, CuCl) C This compound B->C  Electrophilic Bromination (NBS or Br₂, H₂SO₄)

Caption: High-level synthetic workflow for the target intermediate.

Protocol 1: Large-Scale Synthesis of 2-Chloro-5-methylpyridine

Causality: The Sandmeyer reaction is a robust and widely used industrial method for converting aryl amines to aryl halides via a diazonium salt intermediate. Using HCl and CuCl provides a cost-effective route to the desired 2-chloro derivative.

Materials:

  • 2-Amino-5-methylpyridine (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~4.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Copper(I) Chloride (CuCl, 0.2 eq)

  • Deionized Water

  • Toluene or Dichloromethane (DCM) for extraction

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization: In a jacketed glass reactor cooled to -5 to 0 °C, slowly add 2-amino-5-methylpyridine (1.0 eq) to a stirred solution of concentrated HCl (3.0 eq) in water. Maintain the temperature below 5 °C.

  • Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction: In a separate reactor, prepare a solution of CuCl (0.2 eq) in concentrated HCl (1.0 eq). Cool this solution to 0 °C.

  • Slowly transfer the cold diazonium salt solution into the CuCl solution. Vigorous nitrogen evolution will occur. Control the addition rate to maintain the temperature below 15 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with toluene or DCM (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Isolation: Concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-chloro-5-methylpyridine as a clear liquid.

Protocol 2: Large-Scale Synthesis of this compound

Causality: The electron-donating methyl group and the ring nitrogen direct electrophilic bromination to the C4 and C6 positions. Under strongly acidic conditions (oleum or sulfuric acid), the pyridine nitrogen is protonated, further deactivating the C2 and C6 positions and favoring regioselective bromination at the C4 position.

Materials:

  • 2-Chloro-5-methylpyridine (1.0 eq)

  • Fuming Sulfuric Acid (Oleum, 20-30% SO₃) or Concentrated H₂SO₄

  • N-Bromosuccinimide (NBS, 1.05 eq) or Liquid Bromine (Br₂, 1.05 eq)

  • Sodium Hydroxide (NaOH) solution (e.g., 50%)

  • Ethyl Acetate or Methyl tert-butyl ether (MTBE) for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a reactor suitable for corrosive reagents, add 2-chloro-5-methylpyridine (1.0 eq). Cool the reactor to 0-5 °C.

  • Slowly add fuming sulfuric acid, maintaining the temperature below 20 °C.

  • Once the addition is complete, heat the mixture to 60-70 °C.

  • Bromination: Add NBS in portions (or liquid bromine dropwise) over 1-2 hours. Maintain the temperature at 60-70 °C. Monitor the reaction by GC-MS or LC-MS for completion.

  • Stir for an additional 1-2 hours at temperature after the addition is complete.

  • Quenching & Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Slowly neutralize the mixture by adding 50% NaOH solution, keeping the temperature below 25 °C, until the pH is ~8-9.

  • Extract the product with ethyl acetate or MTBE (3x volumes).

  • Combine the organic layers, wash with water and then brine.

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid/oil can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield this compound[3].

Large-Scale Derivatization via Palladium-Catalyzed Cross-Coupling

The key synthetic utility of this compound lies in the differential reactivity of its C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl[4][5]. This allows for highly selective functionalization at the more reactive C4-Br bond while preserving the C2-Cl bond for subsequent transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and industrially favored method for forming C-C bonds due to the stability and low toxicity of the boronic acid reagents[6].

Principle: A palladium(0) catalyst facilitates the coupling of the aryl bromide with an organoboron species in the presence of a base. The base is crucial for activating the organoboron reagent to enable transmetalation to the palladium center[7].

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L)₂ pd0->pd_complex Oxidative Addition pd_boronate Ar-Pd(II)-R(L)₂ pd_complex->pd_boronate Transmetalation pd_boronate->pd0 Reductive Elimination product Ar-R boronic_acid R-B(OH)₂ activated_boronate [R-B(OH)₃]⁻ boronic_acid->activated_boronate Activation activated_boronate->pd_boronate base Base (e.g., K₂CO₃) aryl_halide Ar-Br

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 3: Suzuki Coupling with Phenylboronic Acid

  • Inerting the Reactor: Charge the reactor with this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Purge the reactor with an inert gas (Nitrogen or Argon) for at least 30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst. A common choice for scale-up is Pd(PPh₃)₄ (0.5-2 mol%) or a pre-catalyst system like Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos).

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or 2-MeTHF) and water (typically 4:1 to 10:1 ratio) is common[8][9].

  • Reaction: Heat the mixture to 80-100 °C with efficient stirring. Monitor the reaction progress by LC-MS or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up & Isolation: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data & Troubleshooting:

ParameterLaboratory Scale (1g)Pilot Plant Scale (10kg)Common IssueSolution
Catalyst Loading 1-3 mol%0.1-0.5 mol%Incomplete reactionEnsure catalyst is active; check inerting procedure.
Base K₂CO₃, 2.5 eqK₂CO₃ or K₃PO₄, 2.0-2.5 eqPoor conversionUse a stronger base (e.g., K₃PO₄); ensure adequate mixing.
Solvent Dioxane/H₂O (4:1)2-MeTHF/H₂O (10:1)ProtodeboronationUse anhydrous conditions with a base like KF if necessary.
Temperature 90 °C80-90 °CByproduct formationLower temperature; optimize catalyst/ligand choice.
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals[10]. It is particularly useful when classical S_NAr reactions are not viable[11].

Principle: A palladium catalyst, in combination with a specialized phosphine ligand, couples an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base[12][13]. The choice of ligand is critical and is often a sterically hindered biarylphosphine.

G pd0 Pd(0)L pd_complex Ar-Pd(II)-Br(L) pd0->pd_complex Oxidative Addition pd_amido Ar-Pd(II)-NR¹R²(L) pd_complex->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR¹R² amine HNR¹R² amine->pd_complex base Base (e.g., NaOtBu) base->pd_complex aryl_halide Ar-Br

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination with Morpholine

  • Inerting the Reactor: To a dry reactor, add the base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq).

  • Purge the reactor thoroughly with Nitrogen or Argon.

  • Catalyst/Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%) and the phosphine ligand (e.g., XPhos, RuPhos, 1.1-1.2 eq relative to Pd) under inert atmosphere[14].

  • Reagent Addition: Add a degassed solution of this compound (1.0 eq) in a dry, aprotic solvent (e.g., toluene, dioxane, or CPME).

  • Add the amine (morpholine, 1.1-1.3 eq).

  • Reaction: Heat the mixture to 80-110 °C. The reaction is often rapid and should be monitored closely by LC-MS.

  • Work-up & Isolation: Cool to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification is typically achieved by column chromatography or recrystallization.

Sonogashira Coupling: C-C(sp) Bond Formation

The Sonogashira coupling is the premier method for synthesizing aryl alkynes, which are important structures in materials science and medicinal chemistry[4][15].

Principle: This reaction couples a terminal alkyne with an aryl halide using a palladium catalyst and, classically, a copper(I) co-catalyst[15]. For pharmaceutical applications, copper-free protocols are often preferred to prevent challenging copper contamination in the final product and to avoid the alkyne homocoupling (Glaser coupling) side reaction[14].

Protocol 5: Copper-Free Sonogashira Coupling with Phenylacetylene

  • Inerting the Reactor: Charge the reactor with this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-3 mol%).

  • Purge the reactor with Nitrogen or Argon.

  • Solvent/Base Addition: Add a degassed solvent, typically an amine base itself like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the base. Anhydrous THF or DMF can be used as co-solvents.

  • Alkyne Addition: Add the terminal alkyne (phenylacetylene, 1.2-1.5 eq).

  • Reaction: Heat the reaction to a moderate temperature (40-70 °C). Higher temperatures can lead to catalyst decomposition[16]. Monitor by LC-MS or TLC.

  • Work-up & Isolation: Once complete, cool the mixture and filter off the amine hydrobromide salt. Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate. The crude product is typically purified by column chromatography.

Large-Scale Purification Strategies

Purification is a critical step in ensuring the final product meets the stringent purity requirements of the pharmaceutical industry.

  • Aqueous Work-up: The initial purification for all cross-coupling reactions involves an aqueous wash to remove inorganic salts, the base, and water-soluble impurities[17].

  • Recrystallization: For solid products, recrystallization is the most effective and scalable method for achieving high purity. The choice of solvent is critical and must be determined empirically[18].

  • Flash Column Chromatography: While highly effective for separation, traditional column chromatography is less ideal for multi-kilogram scale. Automated systems or using alternative stationary phases can make it more viable. It is often the best method for separating products with similar polarities from byproducts[17][18].

Critical Safety Considerations

Large-scale synthesis requires stringent adherence to safety protocols.

  • Pyridine Compounds: Pyridines are flammable and can be toxic. All manipulations should be performed in a well-ventilated area or fume hood. Avoid inhalation and skin contact[19].

  • Halogenating Agents: Reagents like bromine and NBS are corrosive and strong oxidizers. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. Quench any excess reagent carefully.

  • Palladium Catalysts: While not acutely toxic, palladium catalysts and phosphine ligands can be sensitizers and should be handled with care in a contained environment to prevent inhalation of fine powders.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. LHMDS is flammable. Handle under an inert atmosphere.

  • Inert Atmosphere: Palladium(0) catalysts are air-sensitive. Failure to maintain a robust inert atmosphere is a primary cause of reaction failure at scale.

Conclusion

This compound is a strategically important building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its value is derived from the ability to perform regioselective cross-coupling reactions, primarily at the more labile C-Br bond. The protocols detailed in this guide provide a robust and scalable framework for both the synthesis of the core intermediate and its subsequent derivatization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the causality behind each experimental step and adhering to strict safety and purification standards, researchers can effectively leverage this versatile intermediate to accelerate their development programs.

References

  • Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
  • Li, B., et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. [Link]
  • Buller, S., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters. [Link]
  • Google Patents. (n.d.).
  • Unknown. (n.d.).
  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]
  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
  • Carl ROTH. (n.d.).
  • Autech. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
  • PubChem. (n.d.). 4-Bromo-2-chloro-5-methyl-pyridine. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Safety Issues with Pyridine Ring Construction. [Link]
  • MDPI. (2017).
  • NIH National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Application Note: A Guide to the Downstream Processing of 4-Bromo-2-chloro-5-methylpyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, technically detailed guide for the downstream processing, purification, and analysis of 4-Bromo-2-chloro-5-methylpyridine (CAS: 867279-13-8).[1][2] As a critical heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this intermediate is paramount. This guide moves beyond simple procedural lists to explain the underlying chemical principles behind each step, offering researchers, chemists, and process development professionals a robust framework for isolating this compound with high purity and yield. We will cover impurity profiling, aqueous work-up, primary and secondary purification strategies including crystallization and chromatography, and rigorous analytical methods for quality control.

Introduction: The Importance of Purity

This compound is a substituted pyridine derivative widely used in organic synthesis. Its utility stems from the differential reactivity of the halogen substituents, making it a versatile precursor for introducing the pyridine core into more complex target molecules through reactions like Suzuki and Stille couplings. In the context of drug development, the purity of such intermediates is non-negotiable, as even trace impurities can lead to unwanted side-products, impact reaction kinetics, and pose potential safety risks in the final active pharmaceutical ingredient (API).

This document outlines field-proven protocols designed to address the common challenges associated with isolating this compound from complex crude reaction mixtures.

Impurity Profiling: A Strategy Guided by Synthesis

An effective purification strategy begins with understanding the potential impurities generated during synthesis. The synthesis of this compound often involves multi-step sequences, such as the bromination and diazotization/chlorination of aminopyridine precursors.[3][4] These reaction pathways can generate a predictable profile of impurities that must be addressed downstream.

Table 1: Common Process-Related Impurities and Their Origins

Impurity TypePotential SpeciesOrigin / RationaleRemoval Strategy
Unreacted Starting Material e.g., 4-Amino-2-chloro-5-methylpyridineIncomplete diazotization or Sandmeyer reaction.Extraction, Crystallization, Chromatography
Isomeric By-products e.g., 5-Bromo-2-chloro-4-methylpyridineNon-regioselective bromination or chlorination steps.[5]High-resolution Chromatography, Fractional Crystallization
Over-halogenated Species e.g., 2-Chloro-4,X-dibromo-5-methylpyridineExcess brominating agent or harsh reaction conditions.[6]Chromatography, Crystallization
Dehalogenated Species e.g., 2-Chloro-5-methylpyridineReductive side reactions or instability during work-up.Chromatography
Hydrolysis Products e.g., 4-Bromo-5-methyl-2-pyridonePresence of water at elevated temperatures, particularly under acidic or basic conditions.Extraction, Chromatography

Integrated Downstream Processing Workflow

The purification of this compound is best approached as a multi-stage process. The overall strategy involves an initial work-up to remove inorganic salts and highly polar impurities, followed by one or more purification steps to remove closely related organic impurities, and concluding with rigorous analytical verification.

A Crude Reaction Mixture B Step 1: Reaction Quench & Aqueous Work-up A->B Neutralization & Extraction C Organic Phase (Crude Product) B->C Phase Separation D Step 2: Primary Purification (Crystallization) C->D Isomer & By-product Removal E Step 3: Secondary Purification (Chromatography) C->E Alternative Primary Purification D->E Optional Polishing for High-Purity Specs G Step 4: Solvent Removal & Isolation D->G F Purified Fractions E->F Fraction Collection F->G H Final Product (>98% Purity) G->H QC Analysis

Caption: High-level workflow for the downstream processing of this compound.

Experimental Protocols

Protocol 1: Reaction Quench and Aqueous Work-up

Rationale: This initial step aims to stop the reaction, neutralize acidic or basic catalysts/reagents, and perform a bulk separation of the organic product from water-soluble materials like inorganic salts. The pH is adjusted to ensure the pyridine nitrogen is not protonated, maximizing its solubility in the organic extraction solvent.

Materials:

  • Crude reaction mixture

  • Deionized water, chilled

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

Procedure:

  • Carefully pour the crude reaction mixture into a beaker containing chilled deionized water with stirring. This is often done over an ice bath to manage any exotherm.

  • Transfer the quenched mixture to a separatory funnel.

  • Slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is neutral to slightly basic (pH 7-8, check with pH paper).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., EtOAc, 3 x volume of the aqueous layer).

  • Combine the organic extracts in the separatory funnel and wash with brine (1 x volume). This helps to remove residual water from the organic phase.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid/oil product.

Protocol 2: Purification by Recrystallization

Rationale: Recrystallization is a powerful technique for purifying solid compounds.[7] It exploits differences in solubility between the desired product and impurities at different temperatures. A carefully chosen solvent system will dissolve the product and impurities at a high temperature, but upon slow cooling, the product will selectively crystallize out, leaving the impurities behind in the solvent.[7]

Materials:

  • Crude this compound

  • Solvent screening vials

  • Candidate solvents (e.g., isopropanol, ethanol, hexanes, ethyl acetate, toluene)

  • Erlenmeyer flask, condenser, hot plate, filter funnel, filter paper

Procedure:

  • Solvent Screening:

    • Place a small amount of crude material in several vials.

    • Add small volumes of different solvents at room temperature. A good solvent will have poor solubility at room temperature but high solubility when heated.

    • Often, a binary solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) is required. Common pairs include Ethanol/Water, Toluene/Hexanes, or DCM/Hexanes.[8]

  • Recrystallization:

    • Place the crude product in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen hot solvent (or solvent system) to completely dissolve the solid. Keep the solution at or near its boiling point.

    • If insoluble impurities are present, perform a hot filtration to remove them.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[9]

    • Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum to a constant weight. A typical purity of >98% can be achieved.[5]

Protocol 3: Purification by Silica Gel Chromatography

Rationale: When crystallization is ineffective, particularly for removing isomeric impurities or purifying non-crystalline products, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent system).

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Isolation TLC 1. TLC Analysis (Solvent System Selection) Slurry 2. Prepare Silica Slurry & Pack Column Sample 3. Prepare Sample (Adsorb on Silica) Load 4. Load Sample onto Column Sample->Load Elute 5. Elute with Mobile Phase (Gradient or Isocratic) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evap 9. Evaporate Solvent Pool->Evap

Caption: Step-by-step workflow for purification via silica gel column chromatography.

Procedure:

  • Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. A good system (e.g., a mixture of hexanes and ethyl acetate) will give the product an Rf value of ~0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent and carefully pack it into a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. For solids, it is often better to create a "dry load" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and begin elution, collecting the eluent in fractions (e.g., in test tubes). The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with stronger adsorption to the silica.

  • Fraction Analysis: Spot each collected fraction on a TLC plate to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Methods for Quality Control

Final product analysis is essential to confirm identity and quantify purity.

Protocol 4: Purity Assessment by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining the purity of a sample and quantifying impurities. A reverse-phase method is typically suitable for this compound.[10]

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 70% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 254 nm
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Water:Acetonitrile

Note: This method is a starting point and should be validated for the specific impurities expected.[10]

Protocol 5: Purity and Residual Solvent Analysis by GC

Rationale: Gas Chromatography (GC) is ideal for analyzing volatile and thermally stable compounds and is particularly useful for detecting volatile organic impurities and residual solvents.[10]

Table 3: Example GC Method Parameters

ParameterCondition
Column DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow at 1 mL/min
Injector Temp. 250 °C
Oven Program 60 °C (2 min), ramp 15 °C/min to 280 °C, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
Sample Prep. 1 mg/mL in Dichloromethane

Note: This method is a starting point and should be validated.[10]

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure. The spectra should be unambiguous and match the expected shifts and coupling patterns for this compound.[11]

  • Mass Spectrometry (MS): MS will confirm the molecular weight (206.47 g/mol ).[1][2] The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.

Final Product Specifications

The downstream processing workflow described should yield a product meeting the following typical specifications.

Table 4: Final Product Quality Specifications

ParameterSpecificationMethod
Appearance White to off-white solid or liquidVisual
Identity Conforms to structure¹H NMR, MS
Purity ≥ 98.0%HPLC / GC
Molecular Formula C₆H₅BrClN-
Molecular Weight 206.47 g/mol MS

Conclusion

The successful isolation of high-purity this compound is a critical enabling step for its use in further chemical synthesis. The selection of a downstream processing strategy must be informed by a thorough understanding of the potential impurity profile derived from the synthetic route. A combination of a robust aqueous work-up followed by either crystallization or column chromatography provides a flexible and effective means of purification. The protocols and analytical methods detailed in this application note provide a comprehensive framework for researchers to consistently achieve a final product that meets the stringent quality requirements for pharmaceutical and agrochemical research and development.

References

  • ChemRxiv. (n.d.). Crystallization-Induced Coordination Diversity of Cu(I)-Pyridine Halide Complexes Resulting in Optical Tunability.
  • CymitQuimica. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 4-Bromo-5-chloro-2-methylpyridine.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine.
  • BenchChem. (n.d.). A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermediates.
  • ChemicalBook. (n.d.). 4-Bromo-2-methylpyridine synthesis.
  • PubChem. (n.d.). 4-Bromo-2-chloro-5-methyl-pyridine.
  • BenchChem. (2025). An In-depth Technical Guide to the Structural Analysis and Characterization of 4-Bromo-2-methylpyridine.
  • University of Angers. (n.d.). Guide for crystallization.
  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization.
  • Sigma-Aldrich. (n.d.). This compound.
  • YouTube. (2024). Crystallization | Organic Chemistry Lab Techniques.
  • Google Patents. (n.d.). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Lab Pro Inc. (n.d.). 5-Bromo-2-chloro-4-methylpyridine, 5G - B4626-5G.

Sources

Application Note & Protocol: Regioselective Nucleophilic Aromatic Substitution on 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing a nucleophilic aromatic substitution (SNAr) reaction on 4-bromo-2-chloro-5-methylpyridine. This versatile heterocyclic building block is of significant interest to researchers in medicinal chemistry and materials science. We will delve into the mechanistic principles governing the regioselectivity of the substitution, provide a detailed, field-proven protocol for a representative amination reaction, and offer guidance on product characterization and troubleshooting. The causality behind key experimental choices is explained to empower researchers to adapt and optimize the methodology for their specific needs.

Introduction and Scientific Principles

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Nucleophilic aromatic substitution (SNAr) is a powerful method for their synthesis and functionalization. The substrate, this compound, possesses two distinct halogen leaving groups at positions activated by the electron-deficient nature of the pyridine ring.

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][2] First, a nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] Aromaticity is temporarily disrupted in this step. In the second, faster step, the leaving group is expelled, and aromaticity is restored.

For substituted pyridines, nucleophilic attack is highly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[3][4][5] This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[3][4]

In this compound, both the C2-chloro and C4-bromo positions are activated. However, the C2 position is generally more reactive towards nucleophilic attack. This enhanced reactivity is attributed to the greater inductive electron-withdrawal by the nitrogen atom at the adjacent C2 position, making it more electrophilic. Consequently, nucleophilic substitution is expected to occur selectively at the C2 position, displacing the chloride ion.

Experimental Protocol: Selective Amination with Morpholine

This protocol details the selective substitution of the 2-chloro group with morpholine, a common secondary amine, to yield 4-bromo-5-methyl-2-morpholinopyridine. This procedure serves as a robust starting point that can be adapted for other nucleophiles.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)Eq.
This compoundC₆H₅BrClN206.47>97%206.5 mg1.01.0
MorpholineC₄H₉NO87.12>99%105 µL1.21.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.21>99%, anhydrous276.4 mg2.02.0
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Anhydrous, >99.8%4.0 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade~100 mL--
Deionized WaterH₂O18.02-~50 mL--
Brine (Saturated NaCl)NaCl(aq)-Saturated~25 mL--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37>98%As needed--
Equipment
  • 10 mL round-bottom flask or reaction vial

  • Magnetic stir bar and stir plate with heating

  • Condenser (if refluxing for extended periods)

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Thermometer or temperature probe

  • Separatory funnel (125 mL)

  • Rotary evaporator

  • Glassware for chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a dry 10 mL round-bottom flask containing a magnetic stir bar, add this compound (206.5 mg, 1.0 mmol) and anhydrous potassium carbonate (276.4 mg, 2.0 mmol).

    • Scientist's Note: Using an anhydrous base and solvent is crucial to prevent side reactions with water, which can act as a competing nucleophile, especially at elevated temperatures. K₂CO₃ is a mild, effective base for scavenging the HCl generated during the reaction.

  • Reagent Addition: Place the flask under an inert atmosphere (e.g., nitrogen). Add anhydrous DMSO (4.0 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).

    • Scientist's Note: DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation and stabilizes the charged Meisenheimer intermediate. A slight excess of the nucleophile (1.2 eq.) helps drive the reaction to completion.

  • Reaction Conditions: Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.

    • Scientist's Note: Heating is required to provide sufficient activation energy for the reaction. 90 °C is a good starting temperature; it can be increased if the reaction is sluggish or decreased for more reactive nucleophiles.

  • Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a solution of 10% Ethyl Acetate in Hexanes. Spot the starting material and the reaction mixture. The product should be a new, less polar spot than the starting material. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

    • Scientist's Note: The product is organic-soluble. This step separates the product from the inorganic base (K₂CO₃) and the high-boiling DMSO solvent.

  • Washing: Wash the combined organic layers with brine (1 x 25 mL) to remove residual water and DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification

Purify the crude residue by flash column chromatography on silica gel.

  • Eluent: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.

  • Procedure: Load the crude product onto the column and elute with the solvent system, collecting fractions. Monitor the fractions by TLC and combine those containing the pure product.

  • Final Step: Remove the solvent from the combined pure fractions under reduced pressure to yield 4-bromo-5-methyl-2-morpholinopyridine as a solid or oil.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results for 4-bromo-5-methyl-2-morpholinopyridine
¹H NMR Disappearance of the C6-H signal from the starting material. Appearance of two multiplets for the morpholine protons (~3.7-3.9 ppm and ~3.4-3.6 ppm). Signals for the pyridine ring protons and methyl group will be shifted.
¹³C NMR Signals corresponding to the morpholine carbons (~66 ppm and ~45 ppm). Shifts in the pyridine ring carbon signals, particularly at C2.
Mass Spec (ESI+) Calculated for C₁₀H₁₃BrN₂O [M+H]⁺: 257.0284; Found: 257.028x. Isotopic pattern for one bromine atom (¹:¹ ratio for M and M+2) should be observed.
TLC Rf ≈ 0.4 (15% EtOAc/Hexanes). Single spot under UV light (254 nm).

Experimental Workflow Diagram

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 1. Weigh Reagents (Substrate, Base) Setup 2. Assemble Glassware (Flask, Condenser) Reagents->Setup Addition 3. Add Solvents & Nucleophile (DMSO, Morpholine) Setup->Addition Heating 4. Heat & Stir (90°C, 4-12h) Addition->Heating Monitoring 5. Monitor by TLC Heating->Monitoring Periodic Sampling Monitoring->Heating Continue if incomplete Quench 6. Cool & Quench (Add Water) Monitoring->Quench Reaction Complete Extract 7. Extract Product (Ethyl Acetate) Quench->Extract Purify 8. Column Chromatography Extract->Purify Concentrate 9. Concentrate Fractions Purify->Concentrate Characterize 10. Characterize Product (NMR, MS) Concentrate->Characterize Final Final Product Characterize->Final

Caption: Workflow for the SNAr amination of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Inactive nucleophile or base. 3. Wet reagents/solvent.1. Increase reaction temperature to 100-120 °C. 2. Use fresh, high-purity reagents. Ensure the base is anhydrous. 3. Use anhydrous solvents and dry glassware thoroughly.
Mixture of Products (Di-substitution) 1. Reaction temperature is too high or time is too long. 2. Excess nucleophile used.1. Reduce the reaction temperature and monitor carefully to stop after mono-substitution is complete. 2. Use closer to stoichiometric amounts of the nucleophile (1.05-1.1 eq.).
Low Isolated Yield 1. Incomplete extraction from the aqueous phase. 2. Product loss during chromatography.1. Perform more extractions (e.g., 5 x 20 mL). Ensure pH is basic before extraction if using an amine nucleophile. 2. Use a wider column or a shallower solvent gradient for better separation.

References

  • Vertex AI Search Result[3][4]: Explanation of why nucleophilic aromatic substitution occurs at C-2 and C-4 of pyridine, detailing the stabilization of the anionic intermedi
  • Benchchem Technical Support[5]: Discussion on factors affecting SNAr on pyridine rings, including leaving group ability, nucleophile strength, and positional activation
  • YouTube Chemistry Lecture[6]: Video lecture explaining the mechanism of nucleophilic aromatic substitution on the electron-deficient pyridine nucleus.
  • NIH Publication on Amination[7]: Article describing base-promoted selective amination of polyhalogenated pyridines, providing examples of reaction conditions.
  • Chemistry LibreTexts[2]: Detailed explanation of the addition-elimination mechanism of nucleophilic aromatic substitution and the role of activ
  • Benchchem Application Note[8]: A related protocol for SNAr on 2-bromo-4-fluoro-5-methylpyridine, illustr

Sources

Application Notes & Protocols: Strategic Use of 4-Bromo-2-chloro-5-methylpyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines represent a cornerstone scaffold in modern medicinal chemistry, particularly in the design of targeted protein kinase inhibitors. Among the vast array of available building blocks, 4-Bromo-2-chloro-5-methylpyridine stands out as a uniquely versatile intermediate. Its di-halogenated structure, featuring bromine and chlorine atoms at positions of differential reactivity, enables a strategic, sequential approach to molecular elaboration. This guide provides an in-depth exploration of the application of this key intermediate, detailing the underlying chemical principles, step-by-step synthesis protocols for advanced kinase inhibitor scaffolds, and the biological rationale for their design. We will focus on leveraging palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution to construct complex molecular architectures targeting critical oncogenic pathways.

The Strategic Advantage: Differential Reactivity of Halogen Substituents

The synthetic utility of this compound is rooted in the distinct reactivity of its two halogen atoms. The Carbon-Bromine (C-Br) bond at the 4-position is significantly more susceptible to oxidative addition by a Palladium(0) catalyst than the Carbon-Chlorine (C-Cl) bond at the 2-position.[1][2] This reactivity differential is the linchpin for a controlled, stepwise synthesis, allowing for the selective functionalization of the C4 position while leaving the C2 position intact for a subsequent transformation.

This two-step strategy is paramount for building libraries of kinase inhibitors, where diversification at multiple points of the molecular scaffold is necessary to optimize potency, selectivity, and pharmacokinetic properties. The typical workflow involves:

  • Initial C-C or C-N Bond Formation at C4: Utilizing the more reactive C-Br bond via reactions like the Suzuki-Miyaura coupling or Buchwald-Hartwig amination.[3][4]

  • Subsequent Functionalization at C2: Employing a different class of reaction, often a Nucleophilic Aromatic Substitution (SNAr), to introduce a key pharmacophoric element at the now-activated 2-position.

This controlled approach minimizes the formation of undesirable side products and maximizes synthetic efficiency, a critical consideration in drug discovery campaigns.

Synthetic Workflow for Kinase Inhibitor Scaffolds

The following diagram illustrates the general, two-stage synthetic strategy for creating a diverse library of kinase inhibitor precursors starting from this compound.

G cluster_0 Stage 1: C4 Functionalization (Suzuki Coupling) cluster_1 Stage 2: C2 Functionalization (SNAr) Start This compound Catalyst1 Pd Catalyst (e.g., Pd(PPh₃)₄) + Base Start->Catalyst1 Reagent1 Arylboronic Acid (R¹-B(OH)₂) Reagent1->Catalyst1 Intermediate Intermediate: 4-Aryl-2-chloro-5-methylpyridine Catalyst1->Intermediate High Selectivity for C-Br Bond Base2 Base (e.g., K₂CO₃, NaH) Intermediate->Base2 Reagent2 Nucleophile (e.g., R²-NH₂ or R²-OH) Reagent2->Base2 FinalProduct Final Scaffold: 4-Aryl-2-(substituted)-5-methylpyridine Base2->FinalProduct C-Cl Bond Displacement

Caption: Sequential functionalization workflow for this compound.

Detailed Experimental Protocol I: Suzuki-Miyaura Coupling at the C4-Position

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This reaction is fundamental for installing the core aryl moiety of many kinase inhibitors.[5][6]

Objective: To synthesize 4-Aryl-2-chloro-5-methylpyridine derivatives via selective cross-coupling at the C-Br bond.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound206.451.01.0
Arylboronic Acid (e.g., Phenylboronic acid)121.931.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.993.03.0
1,4-Dioxane-8 mL-
Deionized Water-2 mL-

Procedure:

  • Vessel Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 206 mg).

  • Reagent Addition: Add the arylboronic acid (1.2 mmol), sodium carbonate (3.0 mmol, 318 mg), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 8-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (20 mL), followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-aryl-2-chloro-5-methylpyridine product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Detailed Experimental Protocol II: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

Following the successful Suzuki coupling, the remaining chloro-substituent at the C2 position can be displaced by a variety of nucleophiles. This step is often crucial for installing a group that will interact with the hinge region of the target kinase.[7] The following protocol details the reaction with a substituted aniline.

Objective: To synthesize a 4-Aryl-2-(arylamino)-5-methylpyridine scaffold, a common core for Type I and Type II kinase inhibitors.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Aryl-2-chloro-5-methylpyridine-1.01.0
Substituted Aniline (e.g., 3-fluoroaniline)111.121.51.5
Potassium Carbonate (K₂CO₃)138.212.02.0
N,N-Dimethylformamide (DMF)-5 mL-

Procedure:

  • Vessel Preparation: In a sealed tube, combine the 4-Aryl-2-chloro-5-methylpyridine (1.0 mmol) from the previous step, the desired substituted aniline (1.5 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Add anhydrous DMF (5 mL).

  • Reaction: Seal the tube and heat the mixture to 120 °C in a preheated oil bath. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-water (50 mL), which may cause the product to precipitate.

  • Purification: If a solid forms, collect it by vacuum filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography or recrystallization.

  • Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Context: Targeting the c-Met Kinase Pathway

Many kinase inhibitors derived from substituted pyridine scaffolds target receptor tyrosine kinases (RTKs) that are dysregulated in cancer.[8][9] One such target is the c-Met receptor, which, upon binding its ligand HGF, drives cell proliferation, survival, and metastasis. Inhibitors based on the scaffolds described herein, such as the clinical candidate BMS-777607, are designed to bind to the ATP-binding pocket of the c-Met kinase domain, preventing its activation and blocking downstream signaling.[8][10]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cMet c-Met Receptor KinaseDomain Kinase Domain (Phosphorylation) cMet->KinaseDomain Dimerization & Activation HGF HGF Ligand HGF->cMet Binds ATP ATP ATP->KinaseDomain Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) KinaseDomain->Downstream Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Inhibitor Kinase Inhibitor (From 4-Bromo-2-chloro- 5-methylpyridine) Inhibitor->KinaseDomain Blocks ATP Binding

Caption: Simplified c-Met signaling pathway and the mechanism of inhibition.

Conclusion

This compound is a powerful and strategically vital building block for the synthesis of kinase inhibitors. Its inherent differential halogen reactivity provides a clear and efficient pathway for sequential, selective functionalization. The robust and well-documented Suzuki-Miyaura and SNAr reactions detailed in this guide serve as a reliable foundation for medicinal chemists to generate extensive libraries of novel compounds. This enables the systematic exploration of structure-activity relationships, ultimately accelerating the discovery and development of next-generation targeted therapies for cancer and other diseases.

References

  • Repotrectinib - New Drug Approvals. (2025). Vertex AI Search.
  • An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition. (n.d.). Benchchem.
  • A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermedi
  • Repotrectinib | C18H18FN5O2. (n.d.). PubChem - NIH.
  • Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. (n.d.). Benchchem.
  • The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5- bromo-4-methylpyridine Derivatives in Kinase Drug Discovery. (n.d.). Benchchem.
  • Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent- Front Mutations. (n.d.). Cancer Discovery - AACR Journals.
  • Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mut
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). Benchchem.
  • Synthesis of repotrectinib (17). (n.d.).
  • Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-... (n.d.).
  • Buchwald–Hartwig amin
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. (n.d.). Benchchem.
  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (n.d.). PMC.
  • Recent Syntheses of PI3K/Akt/mTOR Signaling P
  • Bms-777607 | C25H19ClF2N4O4. (n.d.). PubChem.
  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (n.d.).
  • BMS-777607 | c-Met inhibitor | CAS 1025720-94-8. (n.d.). Selleck Chemicals.
  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. (2022). MDPI.
  • BMS-777607. (n.d.). gsrs.
  • Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. (n.d.). Benchchem.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed.
  • Discovery of novel type II c-Met inhibitors based on BMS-777607. (2014). PubMed.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
  • Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the common challenges and side reactions encountered during the coupling of 4-Bromo-2-chloro-5-methylpyridine . As researchers, scientists, and professionals in drug development, optimizing this powerful C-C bond-forming reaction is crucial for the efficient synthesis of target molecules. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome experimental hurdles and achieve high-yield, clean conversions.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, yet its application to heteroaromatic substrates, particularly polyhalogenated pyridines, can be fraught with challenges. The inherent electronic properties of the pyridine ring and the differential reactivity of the carbon-halogen bonds in this compound necessitate a nuanced approach to reaction optimization. This guide is structured to provide not just procedural instructions, but also the underlying scientific principles to inform your experimental design.

Troubleshooting Guide: Navigating Common Side Reactions

The Suzuki coupling of this compound is often accompanied by a triad of common side reactions: dehalogenation , homocoupling of the boronic acid, and protodeborylation . Understanding the mechanistic underpinnings of these undesired pathways is the first step toward their mitigation.

Issue 1: Significant Formation of Dehalogenated Byproducts

Symptoms: Your reaction mixture shows the presence of 2-chloro-5-methylpyridine (de-bromination) and/or 4-bromo-5-methylpyridine (de-chlorination) by LC-MS or GC-MS analysis, leading to a reduced yield of the desired coupled product.

Causality: Dehalogenation is the replacement of a halogen atom with a hydrogen atom and is a common side reaction in Suzuki couplings.[1] The primary culprit is the formation of a palladium-hydride (Pd-H) species. This can arise from several sources within your reaction, including certain bases, solvents (like alcohols), or even trace amounts of water.[1] This Pd-H species can then undergo reductive elimination with the pyridine ring on the palladium intermediate, leading to the dehalogenated byproduct. Electron-deficient N-heterocyclic halides, such as our substrate, are particularly susceptible to this side reaction.[1]

Troubleshooting Workflow:

start High Dehalogenation Observed ligand Evaluate Ligand Choice start->ligand Is the ligand appropriate? base Optimize Base ligand->base Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). solvent Re-evaluate Solvent System base->solvent Use weaker, non-coordinating bases (K3PO4, Cs2CO3). Avoid strong alkoxide bases. reagent_quality Check Reagent Quality solvent->reagent_quality Switch to aprotic solvents (Dioxane, Toluene, THF). solution Minimized Dehalogenation reagent_quality->solution Ensure anhydrous conditions if required. Control water content.

Caption: A workflow for troubleshooting high dehalogenation.

Experimental Protocol: Minimizing Dehalogenation

  • Ligand Selection: Switch from standard phosphine ligands like PPh₃ to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the desired reductive elimination over the dehalogenation pathway.[1]

  • Base Optimization: Avoid strong alkoxide bases which can act as hydride sources. Instead, screen weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

  • Solvent System: Utilize aprotic solvents like 1,4-dioxane, toluene, or THF. If an aqueous co-solvent is necessary, carefully control the water content, as excessive water can be a proton source.[1]

  • Temperature Control: While higher temperatures can accelerate the reaction, they can also promote side reactions. Optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.

ParameterRecommendation for Minimizing DehalogenationRationale
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Promotes reductive elimination of the desired product.[1]
Base Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃)Reduces the formation of Pd-H species.[1]
Solvent Aprotic solvents (e.g., 1,4-Dioxane, Toluene)Minimizes potential hydride sources.[1]
Issue 2: Prominent Homocoupling of the Boronic Acid

Symptoms: A significant amount of the symmetrical biaryl derived from your boronic acid is observed in the reaction mixture, consuming the nucleophile and reducing the yield of the target product.

Causality: Homocoupling of boronic acids is another prevalent side reaction in Suzuki couplings.[2] This process is often initiated by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that mediate the homocoupling.[3] Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species can also contribute to this side reaction.[4]

Troubleshooting Workflow:

start High Homocoupling Observed degassing Review Degassing Protocol start->degassing Is the reaction atmosphere inert? catalyst Evaluate Palladium Source degassing->catalyst Implement rigorous degassing (freeze-pump-thaw or extensive sparging with inert gas). ligand Assess Ligand Choice catalyst->ligand Use a Pd(0) source (e.g., Pd2(dba)3) or a pre-catalyst that readily forms Pd(0). solution Minimized Homocoupling ligand->solution Employ bulky ligands to disfavor the formation of species that lead to homocoupling.

Caption: A workflow for troubleshooting high homocoupling.

Experimental Protocol: Suppressing Homocoupling

  • Rigorous Degassing: Ensure all solvents and the final reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period (e.g., 30-60 minutes).[1]

  • Palladium Source: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider switching to a Pd(0) source like Pd₂(dba)₃. Alternatively, use a well-defined precatalyst that efficiently generates the active Pd(0) species.[4]

  • Ligand Choice: Bulky, electron-rich phosphine ligands can help suppress homocoupling by favoring the desired cross-coupling pathway.[4]

  • Stoichiometry: While a slight excess of the boronic acid is common, a large excess can sometimes exacerbate homocoupling. Consider using a stoichiometry closer to 1:1.

ParameterRecommendation for Minimizing HomocouplingRationale
Reaction Atmosphere Strictly inert (Argon or Nitrogen)Prevents oxygen-mediated homocoupling.[3]
Palladium Source Pd(0) source (e.g., Pd₂(dba)₃) or efficient precatalystMinimizes Pd(II) species that can promote homocoupling.[4]
Degassing Freeze-pump-thaw cycles or extensive spargingThoroughly removes dissolved oxygen.[1]
Issue 3: Evidence of Protodeborylation

Symptoms: Your analytical data reveals the presence of the arene corresponding to your boronic acid (Ar-H instead of Ar-B(OH)₂), indicating that the boronic acid is being consumed by a non-productive pathway.

Causality: Protodeborylation is the cleavage of the C-B bond and its replacement with a C-H bond.[5] This side reaction is often catalyzed by aqueous base and can be accelerated by high temperatures and prolonged reaction times. Heteroaromatic boronic acids are particularly susceptible to this decomposition pathway.[6]

Troubleshooting Workflow:

start Significant Protodeborylation boron_reagent Evaluate Boron Reagent start->boron_reagent Is the boronic acid stable? base Optimize Base and Water Content boron_reagent->base Use fresh, high-purity boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt. conditions Adjust Reaction Conditions base->conditions Use a weaker base (e.g., K2CO3). Minimize water content or use anhydrous conditions if possible. solution Minimized Protodeborylation conditions->solution Lower the reaction temperature and monitor for completion to avoid prolonged heating.

Caption: A workflow for troubleshooting protodeborylation.

Experimental Protocol: Preventing Protodeborylation

  • Boron Reagent Stability: Use fresh, high-purity boronic acid. For particularly sensitive substrates, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. These reagents often exhibit slower, controlled release of the boronic acid in situ.[7]

  • Base and Solvent System: If possible, use anhydrous conditions with a non-hydroxide base. If an aqueous system is required, minimize the amount of water and consider using a milder base like K₂CO₃.[8]

  • Reaction Conditions: Lower the reaction temperature and carefully monitor the reaction progress to avoid unnecessarily long reaction times, which can lead to increased decomposition of the boronic acid.

ParameterRecommendation for Minimizing ProtodeborylationRationale
Boron Reagent Use fresh boronic acid or a more stable derivative (pinacol ester, trifluoroborate)Enhances stability and reduces decomposition.[7]
Base/Solvent Weaker base (e.g., K₂CO₃), minimal water or anhydrous conditionsReduces the rate of base-catalyzed protodeborylation.[8]
Temperature/Time Lower temperature, shorter reaction timeMinimizes thermal decomposition of the boronic acid.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react preferentially in this compound?

A: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend C-I > C-Br > C-Cl. Therefore, for this compound, the Suzuki coupling is expected to occur selectively at the C4-Br bond under standard conditions, leaving the C2-Cl bond intact for potential further functionalization.

Q2: Can the pyridine nitrogen interfere with the reaction?

A: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[8] This is a common issue with heteroaryl substrates. The use of bulky, electron-rich ligands can help to mitigate this by sterically shielding the palladium center and promoting the desired catalytic cycle.[7][9]

Q3: My reaction is sluggish and gives a low yield. What are the first things I should check?

A: For a sluggish reaction with a low yield, first consider the activity of your catalyst system. The C-Cl bond in your starting material is less reactive than the C-Br bond, and if you are attempting a double coupling, a highly active catalyst is required.[8] Ensure your palladium source and ligand are appropriate for this substrate class (e.g., a Buchwald-type ligand). Also, verify the quality and purity of your reagents, especially the boronic acid, and ensure your reaction is properly degassed.

Q4: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A: A good starting point would be to use a Pd(0) source like Pd₂(dba)₃ or a highly active precatalyst, paired with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. For the base, potassium phosphate (K₃PO₄) is often a reliable choice. A common solvent system is a mixture of an aprotic organic solvent like 1,4-dioxane or toluene with a small amount of water. The reaction temperature would typically be in the range of 80-110 °C. Remember that this is a starting point, and optimization of these parameters is often necessary for a specific substrate.

Q5: How can I confirm the identity of the side products I am observing?

A: The most effective way to identify side products is through a combination of analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) can provide the molecular weights of the components in your crude reaction mixture, allowing you to tentatively identify dehalogenated products, homocoupled byproducts, and protodeborylated species. For unambiguous structural confirmation, purification of the byproducts followed by nuclear magnetic resonance (NMR) spectroscopy is recommended.

References

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. 2013;18(3):3539-3556.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
  • Suzuki reaction - Wikipedia. [Link]
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. 2020.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
  • Suzuki Coupling - Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
  • Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc Chem Res. 2008;41(11):1555-1564.
  • Protodeboron
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. J Am Chem Soc. 2015;137(42):13452-13455.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2020;25(21):4945.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar. [Link]
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J Am Chem Soc. 2022;144(38):17537-17553.
  • Effect of solvent on the Suzuki reaction a . | Download Table.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Org Lett. 2012;14(17):4482-4485.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Org Lett. 2016;18(16):4140-4143.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • How can I solve my problem with Suzuki coupling?
  • The proposed mechanism for protodeboronation of arylboronic acids.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. [Link]
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. [Link]
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [Link]
  • Struggling with Suzuki Reaction : r/Chempros - Reddit. [Link]
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. J Org Chem. 2019;84(18):11474-11481.

Sources

Technical Support Center: Optimizing Catalyst Loading for Sonogashira Coupling with 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing Sonogashira coupling reactions with the challenging substrate, 4-bromo-2-chloro-5-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific transformation. Our focus is to empower you with the scientific rationale behind experimental choices to achieve robust and reproducible outcomes.

Introduction: The Challenge of this compound

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] While powerful, its success with heteroaromatic substrates like this compound is not always straightforward. This particular substrate presents a unique set of challenges:

  • Regioselectivity: The presence of two different halogen atoms (bromine and chlorine) raises the question of which site will react. Based on the established reactivity trend for halogens in palladium-catalyzed cross-coupling (I > Br > Cl), the reaction is expected to occur selectively at the more reactive C-Br bond.[2][3]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially forming inactive complexes and hindering the catalytic cycle.[3]

  • Electron-Deficient Ring: The pyridine ring is electron-deficient, which can influence the rate of the oxidative addition step, a critical part of the catalytic cycle.[4]

This guide will provide a structured approach to overcoming these challenges, with a primary focus on the critical parameter of catalyst loading.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low to no conversion. What is the first thing I should investigate?

A1: Low conversion with this substrate often points to issues with the catalyst's activity or stability. The primary suspects are catalyst inhibition by the pyridine nitrogen and the inherent reactivity of the C-Br bond. Before extensively modifying your protocol, first verify the integrity of your reagents (alkyne, base, and solvents) and ensure your reaction is conducted under strictly anaerobic conditions. Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and can also damage the palladium catalyst.[5]

Q2: At which position will the Sonogashira coupling occur on this compound?

A2: The Sonogashira coupling will almost certainly occur at the 4-position (the C-Br bond). The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step in many cross-coupling reactions.[4] The C-Br bond is weaker and therefore more reactive than the C-Cl bond, allowing for high regioselectivity under appropriate conditions.[2][3]

Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A3: Glaser coupling is a common side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize it:

  • Ensure Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon for an extended period).

  • Consider "Copper-Free" Conditions: While the copper co-catalyst generally accelerates the reaction, numerous copper-free Sonogashira protocols have been developed to circumvent the issue of Glaser coupling.[5] This is a particularly useful strategy for valuable or sensitive alkynes.

Q4: Can the pyridine nitrogen in my substrate be poisoning the palladium catalyst?

A4: Yes, this is a known issue with pyridine-containing substrates.[3] The lone pair on the nitrogen can coordinate to the palladium center, leading to catalytically inactive species. To mitigate this, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.[4]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to troubleshooting and optimizing your Sonogashira coupling with this compound, with a focus on catalyst loading.

Problem: Low Yield and/or Stalled Reaction

When faced with a low-yielding or stalled reaction, a systematic approach to optimization is crucial. The following workflow will guide you through the key parameters to investigate, starting with the catalyst system.

troubleshooting_workflow start Low Yield / Stalled Reaction catalyst_system Evaluate Catalyst System (Pd Source & Ligand) start->catalyst_system Initial Check reaction_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) catalyst_system->reaction_conditions If still low yield final_product Successful Coupling catalyst_system->final_product Optimized reagent_quality Verify Reagent Quality (Substrates, Solvents, Base) reaction_conditions->reagent_quality If still low yield reaction_conditions->final_product Optimized reagent_quality->catalyst_system Re-evaluate with pure reagents

Caption: Troubleshooting workflow for low-yield Sonogashira coupling.

Optimizing the Catalyst System: A Step-by-Step Experimental Protocol

The following experimental protocol is designed to systematically determine the optimal palladium catalyst loading for the Sonogashira coupling of this compound with a model alkyne, such as phenylacetylene.

Objective: To identify the minimum catalyst loading required to achieve high conversion while minimizing side reactions and catalyst decomposition.

Materials:

  • This compound

  • Phenylacetylene

  • Palladium precursor (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Anhydrous, degassed amine base (e.g., triethylamine or diisopropylethylamine)

  • Inert atmosphere glovebox or Schlenk line setup

  • Reaction vials with stir bars

  • Analytical equipment (e.g., GC-MS or LC-MS) for monitoring reaction progress

Experimental Setup:

Prepare a series of reactions in parallel, varying only the palladium catalyst loading. It is crucial to keep all other parameters constant (substrate concentration, equivalents of alkyne and base, temperature, and reaction time).

ReactionPd Catalyst (mol%)CuI (mol%)Base (equiv)Temperature (°C)
10.51.02.0Room Temp
21.02.02.0Room Temp
32.04.02.0Room Temp
45.010.02.0Room Temp
50 (Control)1.02.0Room Temp

Procedure:

  • Preparation: In an inert atmosphere glovebox, add the appropriate amount of palladium catalyst and CuI to each reaction vial.

  • Reagent Addition: In each vial, add this compound (1.0 equiv).

  • Solvent and Base: Add the anhydrous, degassed solvent, followed by the anhydrous, degassed amine base.

  • Alkyne Addition: Add phenylacetylene (1.1-1.2 equiv).

  • Reaction: Seal the vials and stir the reactions at room temperature.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction, quench with a suitable solvent, and analyze by GC-MS or LC-MS to determine the conversion to the desired product.

  • Analysis: Plot the conversion versus time for each catalyst loading. The optimal loading will be the lowest concentration that gives a high yield in a reasonable amount of time.

Interpreting the Results:

  • Low conversion across all loadings: This may indicate that the chosen catalyst system is not active enough for this substrate. Consider switching to a more active ligand (see table below) or increasing the reaction temperature.

  • High conversion at high loadings, but low conversion at low loadings: This is the expected outcome. The goal is to find the "sweet spot."

  • Formation of byproducts at high loadings: High catalyst concentrations can sometimes lead to increased side reactions. The optimal loading will balance reaction rate and selectivity.

Advanced Troubleshooting: When Standard Conditions Fail

If optimization of catalyst loading with a standard system like Pd(PPh₃)₄ is unsuccessful, a more advanced approach is necessary.

1. Choice of Ligand and Palladium Precursor:

For challenging substrates like electron-deficient halopyridines, the choice of ligand is paramount.[4]

Catalyst SystemCharacteristicsWhen to Use
Pd(PPh₃)₄ Standard, widely used Pd(0) source.Good starting point for most Sonogashira reactions.
PdCl₂(PPh₃)₂ / CuI Air-stable Pd(II) precatalyst.When using a Pd(II) source is more convenient. Requires in-situ reduction.
Pd(OAc)₂ + Bulky Ligand Highly versatile for generating active catalysts in situ.When standard catalysts fail. Allows for fine-tuning of reactivity.
Buchwald Precatalysts Highly active, air- and moisture-stable Pd(II) precatalysts.For very challenging substrates, including aryl chlorides.

Recommended Ligands for Electron-Deficient Heteroaryl Halides:

  • Bulky Phosphines: Ligands like XPhos, SPhos, and tBu₃P can increase the electron density on the palladium center and promote oxidative addition.[4]

  • N-Heterocyclic Carbenes (NHCs): Strong σ-donating ligands that form very stable and active palladium complexes.

2. Solvent and Base Selection:

While amine bases like triethylamine often double as the solvent, for less reactive substrates, a polar aprotic solvent in combination with a suitable base can be more effective.[6]

  • Solvents: DMF, NMP, Dioxane, Toluene

  • Bases: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃)

3. The Role of Temperature:

While many Sonogashira reactions proceed at room temperature, aryl bromides, especially electron-deficient ones, may require heating to facilitate the oxidative addition step. A gradual increase in temperature (e.g., to 50-80 °C) can significantly improve the reaction rate.[6]

The Sonogashira Catalytic Cycle

Understanding the mechanism of the Sonogashira coupling is essential for effective troubleshooting. The reaction is believed to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

sonogashira_cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Cu-C≡CR alkynyl_pd_complex Ar-Pd(II)(C≡CR)L₂ transmetalation->alkynyl_pd_complex cu_salt CuX transmetalation->cu_salt From Pd Cycle reductive_elimination Reductive Elimination alkynyl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar-C≡CR alkyne_activation Alkyne Activation cu_salt->alkyne_activation R-C≡CH, Base cu_acetylide Cu-C≡CR cu_acetylide->transmetalation To Pd Cycle alkyne_activation->cu_acetylide

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond. This is often the rate-limiting step.[4]

  • Alkyne Activation (Copper Cycle): The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated.

By understanding these steps, you can better diagnose problems. For example, a failure in the oxidative addition step might necessitate a more active catalyst or higher temperatures. Issues with transmetalation could point to a problem with the copper co-catalyst or the base.

Conclusion

Optimizing the Sonogashira coupling for a challenging substrate like this compound requires a systematic and informed approach. By starting with a careful evaluation of the catalyst system and loading, and then methodically adjusting other reaction parameters, researchers can overcome the inherent challenges of this substrate. This guide provides a framework for that optimization process, grounded in the fundamental principles of organometallic catalysis.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • MDPI.
  • MDPI.
  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]

Sources

Technical Support Center: Preventing Catalyst Poisoning in Buchwald-Hartwig Amination of 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for troubleshooting the Buchwald-Hartwig amination of 4-Bromo-2-chloro-5-methylpyridine. This guide is tailored for researchers, scientists, and drug development professionals who may encounter challenges with this specific transformation. The inherent characteristics of halo-pyridines, particularly their propensity to poison palladium catalysts, present unique hurdles to achieving high yields and reaction efficiency.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to navigate these complexities.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the amination of this compound.

Issue 1: Low to No Product Formation

Question: My reaction is showing low or no conversion to the desired product. What are the likely causes and how can I resolve this?

Answer: This is a frequent challenge, often stemming from catalyst poisoning or suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Catalyst Poisoning by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium center, leading to the formation of stable, catalytically inactive complexes.[1][2] This is a primary cause of low yields in the amination of halopyridines.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, RuPhos, or BrettPhos can sterically shield the palladium atom, disfavoring coordination with the pyridine nitrogen.[2][3] N-heterocyclic carbene (NHC) ligands are also a strong alternative due to their potent σ-donating properties.[2]

  • Inefficient Oxidative Addition: Aryl chlorides are generally less reactive than their bromide or iodide counterparts, which can result in a slow or incomplete oxidative addition step in the catalytic cycle.[2][4]

    • Solution: While the substrate has a bromo-substituent, the chloro-substituent can still pose a challenge. Using highly active, pre-formed palladium catalysts (precatalysts) like Buchwald's G2, G3, or G4, in conjunction with bulky biarylphosphine ligands, is recommended for such challenging substrates.[2] If selective amination at the bromine position is desired, careful optimization of reaction conditions is necessary.

  • Incompatible Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine-palladium complex, stalling the catalytic cycle. Conversely, an overly strong base could lead to the decomposition of sensitive functional groups on your substrates.[1][5]

    • Solution: For many Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are effective.[6] However, for base-sensitive substrates, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, although this may require higher reaction temperatures.[6]

  • Presence of Impurities: Organometallic reactions are highly sensitive to air, moisture, and other impurities that can deactivate the catalyst.[3] Common catalyst poisons include sulfur compounds, halides, and other nitrogen-containing heterocycles.[7][8]

    • Solution: Ensure all reagents and solvents are of high purity and are thoroughly degassed to remove oxygen.[3] Solvents should be dried over appropriate drying agents. If catalyst poisoning from an external source is suspected, purifying the starting materials can be beneficial.

Issue 2: Formation of Side Products

Question: I am observing significant formation of undesired byproducts. What are the common side reactions and how can they be minimized?

Answer: Side product formation often indicates that an alternative reaction pathway is competing with the desired amination.

Possible Causes & Solutions:

  • Hydrodehalogenation: This side reaction involves the replacement of a halogen atom with a hydrogen atom, leading to the formation of a dehalogenated starting material. It can become competitive with the desired C-N bond formation.

    • Solution: The choice of ligand and base can influence the extent of hydrodehalogenation. Using ligands that promote rapid reductive elimination can minimize this side reaction. Optimizing the base concentration and reaction temperature can also be effective.

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl byproduct.

    • Solution: This is often a sign of catalyst decomposition. Ensuring a strictly inert atmosphere and using high-purity reagents can help suppress this side reaction. The use of well-defined precatalysts can also lead to cleaner reactions.[4]

Frequently Asked Questions (FAQs)

Q1: Which palladium source is best for this reaction?

A1: While various palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be used, it is often preferable to use commercially available, air-stable precatalysts.[4][6] These precatalysts, such as the G3 or G4 Buchwald precatalysts, provide a reliable and efficient way to generate the active Pd(0) species in situ, leading to more reproducible results.[2]

Q2: What is the optimal solvent for this reaction?

A2: Toluene and dioxane are commonly used solvents for Buchwald-Hartwig aminations.[6][9] The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species. It is important to use anhydrous, degassed solvents to prevent catalyst deactivation.[3]

Q3: How can I improve the reaction rate?

A3: Increasing the reaction temperature (typically between 80-110 °C) can enhance the reaction rate.[1] However, be mindful of the thermal stability of your substrates and the catalyst. Using a more active catalyst system, such as a more electron-rich and bulky ligand, can also accelerate the reaction.

Q4: Can I use a weaker base to avoid decomposition of my starting material?

A4: Yes, if your substrate is sensitive to strong bases like NaOtBu, you can use weaker inorganic bases such as Cs₂CO₃ or K₃PO₄.[6] Be aware that this may necessitate higher catalyst loadings or longer reaction times to achieve full conversion.[9]

Q5: What is the role of the ligand in preventing catalyst poisoning?

A5: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[10] In the case of pyridine-containing substrates, bulky ligands sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus preventing catalyst poisoning and promoting the desired amination reaction.[1][2]

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH De-protonation De-protonation Amine Coordination->De-protonation Base De-protonation->Pd(0)L Reductive Elimination Product Product De-protonation->Product Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Product check_catalyst Check for Catalyst Poisoning - Pyridine coordination? - Impurities present? start->check_catalyst check_conditions Review Reaction Conditions - Base appropriate? - Temperature optimal? start->check_conditions check_reagents Verify Reagent Purity - Solvents dry and degassed? - Starting materials pure? start->check_reagents solution_ligand Use Bulky Ligand (e.g., XPhos, SPhos) check_catalyst->solution_ligand solution_base Optimize Base (e.g., NaOtBu, Cs2CO3) check_conditions->solution_base solution_purify Purify Reagents check_reagents->solution_purify success Successful Reaction solution_ligand->success solution_base->success solution_purify->success

Caption: A workflow for troubleshooting low-yielding reactions.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (1-2 mol %), ligand (1.2-2.4 mol %), and base (1.2-1.5 equivalents).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents), followed by the anhydrous, degassed solvent.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Note: The optimal reaction conditions (catalyst, ligand, base, solvent, and temperature) may vary depending on the specific amine used and should be determined through screening.

Quantitative Data Summary

LigandPrecatalystBaseSolventTemperature (°C)Typical Yield (%)
XPhosXPhos Pd G3NaOtBuToluene100>90
RuPhosRuPhos Pd G3K₃PO₄Dioxane11080-90
BrettPhosBrettPhos Pd G3LHMDSToluene80>85

Disclaimer: The yields presented in this table are illustrative and can vary based on the specific amine and reaction conditions employed.

References

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzo
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
  • C
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • Help troubleshooting a Buchwald-Hartwig amin
  • Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support | Request PDF - ResearchG
  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - NIH
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Journal of the American Chemical Society - ACS Public
  • The Buchwald–Hartwig Amination After 25 Years - ResearchG
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH
  • Catalyst deactiv
  • Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides | Request PDF - ResearchG
  • Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines - Benchchem
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
  • (PDF)
  • Catalyst Poisoning: Palladium & Pl
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed
  • Optimising a Buchwald-Hartwig amin
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Buchwald C
  • [Named Reaction #2] Buchwald-Hartwig Amin
  • Cross-coupling reaction - Wikipedia
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT
  • Poisoning and deactivation of palladium c
  • Cross-coupling reactions – Knowledge and References - Taylor & Francis
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development - ACS Public
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal

Sources

troubleshooting low yields in cross-coupling reactions with 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 4-Bromo-2-chloro-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this dihalogenated pyridine substrate. Here, we move beyond generic protocols to provide in-depth, mechanistically grounded troubleshooting strategies to help you achieve optimal yields and purity in your synthetic campaigns.

Understanding Your Substrate: The Nuances of this compound

Successful troubleshooting begins with a fundamental understanding of the substrate's inherent reactivity. This compound presents a fascinating challenge in regioselectivity due to the presence of two different halogen atoms on an electron-deficient pyridine ring.

The key to controlling selectivity lies in the differential reactivity of the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[1] The generally accepted order of reactivity for this step is C–I > C–Br > C–Cl ≪ C–F, a trend that is inversely proportional to the bond dissociation energies.[2][3][4][5] Therefore, under standard conditions, the Pd catalyst will preferentially react with the weaker C-Br bond at the C-4 position.

However, several factors can influence this outcome:

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, making the entire ring electron-deficient. Halides positioned alpha (α) to the nitrogen (like the C-2 chloro) are often more activated due to favorable bond polarization and proximity to the heteroatom.[2]

  • Catalyst and Ligand Choice: While the inherent bond strength favors C-Br cleavage, the choice of ligand can dramatically alter the outcome. Highly active, sterically hindered ligands can sometimes enable the coupling of the less reactive C-Cl bond, and in some specialized systems, can even reverse the "normal" selectivity.

  • Pyridine Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially forming inactive catalyst species and slowing down the reaction.[6] The use of bulky, electron-rich phosphine ligands is crucial to mitigate this effect by sterically shielding the palladium.[6]

G cluster_0 This compound cluster_1 Reactivity Profile cluster_2 Typical Outcome Pyridine N | C4-Br | C2-Cl CBr C4-Br Bond (Weaker) Pyridine->CBr Lower Bond Dissociation Energy CCl C2-Cl Bond (Stronger) Pyridine->CCl OA_Br Preferential Oxidative Addition CBr->OA_Br Pd(0) Catalyst CCl->OA_Br Requires more active catalyst/ harsher conditions

Caption: Inherent reactivity of this compound.

Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered when using this compound in various cross-coupling reactions.

General Issues & Setup

Q1: My reaction is not starting or shows very low conversion of the starting material. What are the first things I should check?

A1: This is a common issue that often points to problems with the reaction setup or catalyst activity.

  • Inert Atmosphere is Critical: Cross-coupling reactions are highly sensitive to oxygen.[7] Ensure your solvents are thoroughly degassed (freeze-pump-thaw or sparging with argon for 30+ minutes) and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[6][7] Oxygen can oxidize the Pd(0) active catalyst and promote unwanted side reactions like the homocoupling of boronic acids.[6][8]

  • Catalyst and Precatalyst Integrity: Palladium precursors and ligands can degrade over time. Use freshly opened reagents or a reliable precatalyst.[9] Pd(II) precursors like Pd(OAc)₂ must be reduced in situ to the active Pd(0) state, and failure in this step will halt the reaction.[10] Using stable, well-defined precatalysts can improve reproducibility.[9]

  • Reagent Purity: Ensure all starting materials, especially amines and boronic acids, are pure. Trace impurities can poison the catalyst.[7]

Suzuki-Miyaura Coupling

Q2: I am attempting a Suzuki coupling at the C-4 (bromo) position, but my yields are consistently low. How can I optimize this?

A2: Low yields in Suzuki couplings of pyridyl halides are often linked to catalyst inhibition, poor transmetalation, or side reactions.[6]

  • Catalyst/Ligand System: The choice of ligand is paramount. For this electron-deficient substrate, bulky, electron-rich phosphine ligands are essential.[8] They promote the crucial oxidative addition and reductive elimination steps and shield the palladium from being deactivated by the pyridine nitrogen.[6][8]

  • Base Selection: The base activates the boronic acid to facilitate transmetalation.[11] For this substrate, inorganic bases are generally preferred. If you are seeing decomposition, a strong base like NaOtBu may be too harsh.

  • Solvent System: The solvent must solubilize all components. A mixture of an organic solvent with water is common, but the water must be degassed.[12][13]

Table 1: Recommended Starting Conditions for Suzuki Coupling at C-4

ParameterRecommendationRationale & Key Considerations
Pd Precursor Pd(OAc)₂ or Pd₂(dba)₃Common, effective Pd(II) and Pd(0) sources.[8]
Ligand SPhos, XPhos, or P(t-Bu)₃Bulky, electron-rich ligands that prevent catalyst inhibition and promote key catalytic steps.[8]
Base K₃PO₄ or Cs₂CO₃Effective inorganic bases that minimize substrate decomposition.[14] Use finely ground powder to maximize surface area.[7]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂OGood for solubility. Ensure all solvents are rigorously degassed to prevent boronic acid homocoupling.[6][13]
Temperature 80-100 °CProvides sufficient thermal energy without excessive decomposition.[8]

Q3: I am observing significant amounts of debromination (product is 2-chloro-5-methylpyridine) and homocoupling of my boronic acid. What is causing this?

A3: These are classic side reactions in Suzuki couplings.

  • Homocoupling: This is almost always caused by the presence of oxygen.[6][7] Improve your degassing procedure (see Q1).

  • Debromination (Hydrodehalogenation): This occurs when the organopalladium intermediate reacts with a hydrogen source instead of the coupling partner. This can be exacerbated by very active catalysts or the presence of water or other protic species.[15] Ensure your non-aqueous solvents are anhydrous if this is a persistent problem. Using a boronic ester (e.g., a pinacol ester) instead of a boronic acid can sometimes reduce this side reaction as they are more stable and less prone to protodeboronation.[6]

Buchwald-Hartwig Amination

Q4: I am trying to couple a primary or secondary amine at the C-4 position and getting poor yields. What are the critical parameters for this transformation?

A4: The Buchwald-Hartwig amination is highly sensitive to the interplay between the base, ligand, and solvent.[16]

  • Ligand is Key: As with Suzuki couplings, bulky, electron-rich dialkylbiaryl phosphine ligands are critical for success with pyridine substrates.[16]

  • Strong, Non-coordinating Base: This reaction typically requires a strong base to deprotonate the amine.[14] Sodium tert-butoxide (NaOtBu) is the most common choice. However, it is very sensitive to air and moisture and can cause decomposition of sensitive substrates.[14] If you suspect decomposition, consider switching to a weaker base like Cs₂CO₃, but be prepared to increase the reaction temperature.[16]

  • Solvent Choice: The choice of solvent can dramatically affect the reaction outcome.[17] Nonpolar solvents like toluene are generally preferred for Buchwald-Hartwig aminations.[17][18]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination at C-4

ParameterRecommendationRationale & Key Considerations
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂Reliable precursors for generating the active Pd(0) catalyst.[8]
Ligand XPhos or SPhosHighly effective ligands for coupling amines with challenging heteroaryl halides.[8]
Base NaOtBu or LHMDSStrong bases required to deprotonate the amine. Handle under strictly inert conditions.[8][19]
Solvent Toluene or DioxaneNon-polar aprotic solvents are generally optimal.[18][20]
Temperature 80-110 °CTypical temperature range for these couplings.[8]

Systematic Troubleshooting Workflow

When initial attempts fail, a structured approach is more effective than random screening. Follow this decision tree to diagnose and solve common problems.

Caption: A decision tree for troubleshooting low-yielding reactions.

Key Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Suzuki-Miyaura Coupling

This protocol outlines the essential steps for setting up a reaction under a robust inert atmosphere.

  • Glassware Preparation: Thoroughly oven-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of argon or in a desiccator.

  • Adding Solids: To the flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the finely ground base (e.g., K₃PO₄, 2.0-3.0 equiv.).[8]

  • Inert Atmosphere: Seal the flask with a septum. Connect it to a Schlenk line and evacuate under high vacuum for 5-10 minutes, then backfill with argon. Repeat this evacuate/backfill cycle a total of three times to ensure all oxygen is removed.[7]

  • Adding Catalyst: Under a positive flow of argon, quickly add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[8]

  • Adding Solvents: Add the degassed solvent(s) (e.g., 1,4-dioxane and water) via syringe. The reaction mixture should be stirred vigorously.

  • Reaction: Place the sealed flask in a preheated oil bath and heat to the desired temperature (e.g., 80-100 °C).[8]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic salts. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.[8]

Protocol 2: Ligand Screening Workflow

When a standard condition fails, screening different ligands is a high-impact optimization step.

G start Initial Condition Fails setup Prepare Identical Vials: - Substrate (1 equiv) - Coupling Partner (1.2 equiv) - Base (2 equiv) - Pd Precursor (2 mol%) start->setup ligands Add Different Ligand to Each Vial (4 mol%) - Vial 1: SPhos - Vial 2: XPhos - Vial 3: P(t-Bu)₃ - Vial 4: dppf setup->ligands react Run All Reactions in Parallel (Same Temp, Time, Concentration) ligands->react analyze Analyze Each Reaction by LC-MS or GC-MS (Measure % Conversion) react->analyze result Identify Optimal Ligand analyze->result

Caption: Workflow for parallel ligand screening.

References

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (n.d.).
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022).
  • Role of the base in Buchwald-Hartwig amin
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). eScholarship.org.
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. (2020). The Journal of Organic Chemistry.
  • Role of the Base in Buchwald–Hartwig Amination. (n.d.). The Journal of Organic Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • The Role of the Base in Buchwald-Hartwig Amination. (2025).
  • A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermedi
  • Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. (n.d.). Benchchem.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • Technical Support Center: 2-Bromo-4-methylpyridine Coupling Reactions. (n.d.). Benchchem.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
  • Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit.
  • Why can't I achieve good yields for this Suzuki reaction? (2018).
  • Buchwald–Hartwig amin
  • Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit.
  • A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4. (n.d.). Benchchem.
  • A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery. (n.d.). Benchchem.
  • Buchwald-Hartwig Amin
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • A Comparative Guide to the Kinetic Analysis of 2-Bromo-4-methylpyridine Cross-Coupling Reactions. (n.d.). Benchchem.

Sources

Technical Support Center: Managing Impurities in the Synthesis of 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Bromo-2-chloro-5-methylpyridine (CAS: 867279-13-8) is a critical step in the development of numerous pharmaceutical and agrochemical compounds.[1][2] The structural integrity and purity of this intermediate are paramount, as even trace impurities can have significant downstream effects on reaction yields, biological activity, and the safety profile of the final active ingredient. This guide provides field-proven insights and troubleshooting strategies to manage and control impurities during its synthesis.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific, practical problems encountered during the synthesis of this compound in a direct question-and-answer format.

Question 1: My reaction is producing a significant isomeric impurity alongside the desired 4-Bromo product. How do I identify and minimize it?

Answer:

Probable Cause: The formation of regioisomers is a common challenge in the electrophilic halogenation of substituted pyridines.[3][4] The regiochemical outcome is dictated by the combined electronic and steric effects of the substituents already on the ring. In the starting material, 2-chloro-5-methylpyridine, the chloro group is electron-withdrawing and deactivating, while the methyl group is electron-donating and activating. The pyridine nitrogen itself strongly deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions. Electrophilic substitution is generally directed to the C3 and C5 positions.[5][6]

Given the starting material, the primary directing competition for the incoming electrophile (Br+) is between the positions meta to the nitrogen. The most likely regioisomeric impurity is 6-Bromo-2-chloro-5-methylpyridine .

Proposed Solutions & Scientific Rationale:

  • Lower the Reaction Temperature: Exothermic bromination reactions can become less selective at elevated temperatures. Maintaining a lower temperature (e.g., 0-5 °C) throughout the addition of the brominating agent can enhance the kinetic preference for the thermodynamically favored 4-bromo isomer.

  • Select a Milder Brominating Agent: While elemental bromine (Br₂) in the presence of a Lewis acid is effective, it can be aggressive and lead to poor selectivity. Using N-Bromosuccinimide (NBS) often provides a slower, more controlled release of the electrophilic bromine species, which can significantly improve regioselectivity.[6]

  • Solvent Optimization: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. Experimenting with solvents of varying polarity, such as dichloromethane (DCM), acetonitrile, or acetic acid, can help optimize selectivity.

Verification: The identity and quantity of the isomeric impurity should be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H NMR and NOE experiments) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for unambiguous structural confirmation.[7][8]

Question 2: My mass spectrometry analysis shows a peak corresponding to a di-brominated product. How can this be prevented?

Answer:

Probable Cause: The formation of a di-bromo impurity, likely 4,6-Dibromo-2-chloro-5-methylpyridine , is a classic example of over-bromination. This occurs when the desired mono-brominated product, which is still activated by the methyl group, undergoes a second bromination faster than the remaining starting material is consumed. This is often caused by poor control over local concentrations of the brominating agent or using an excessive stoichiometric amount.

Proposed Solutions & Scientific Rationale:

  • Strict Stoichiometric Control: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95-0.98 equivalents) to ensure the starting material is the excess reagent. This minimizes the chance of the product competing for the electrophile.

  • Slow, Controlled Addition: Add the brominating agent dropwise or via a syringe pump over an extended period. This maintains a low, steady concentration of the electrophile in the reaction mixture, favoring mono-bromination.

  • Vigorous Stirring: Ensure the reaction mixture is well-agitated to prevent localized "hot spots" of high brominating agent concentration, which can lead to rapid, uncontrolled over-bromination.

Verification: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or in-process HPLC analysis. Aim to quench the reaction just as the starting material is consumed, before significant amounts of the di-bromo product can form. The presence of the di-brominated species can be confirmed by the characteristic isotopic pattern of two bromine atoms in the mass spectrum.

Question 3: How can I effectively remove unreacted 2-chloro-5-methylpyridine from my final product?

Answer:

Probable Cause: The presence of residual starting material is typically due to an incomplete reaction, often a deliberate choice to avoid over-bromination.

Proposed Solutions & Scientific Rationale:

  • Recrystallization: This is often the most effective and scalable method for purification. The introduction of the large, heavy bromine atom in the product significantly alters its crystal lattice energy and solubility compared to the starting material. A carefully chosen solvent system (e.g., heptane/ethyl acetate, ethanol/water) should allow the product to crystallize out upon cooling, leaving the more soluble starting material in the mother liquor.

  • Flash Column Chromatography: For smaller-scale syntheses or when recrystallization is ineffective, purification via silica gel chromatography is a reliable option. The polarity difference between the product and the starting material is usually sufficient for effective separation. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is a good starting point.

Verification: The purity of the final product should be assessed using a validated HPLC or GC method, confirming the absence of the starting material peak.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control during the bromination of 2-chloro-5-methylpyridine?

The three most critical parameters are:

  • Temperature: Directly influences reaction rate and selectivity. Lower temperatures generally favor higher selectivity.

  • Stoichiometry of Brominating Agent: Precise control is essential to prevent over-bromination and minimize residual starting material.

  • Rate of Addition: A slow, controlled addition prevents localized high concentrations of the electrophile, reducing the formation of di-substituted and other byproducts.

Q2: Which analytical techniques are best suited for monitoring the impurity profile of this compound?

A multi-faceted approach is recommended for comprehensive impurity profiling.[10][11]

Technique Primary Use Strengths Limitations
HPLC-UV Purity assessment, quantification of known impurities.Highly reproducible and quantitative. Excellent for non-volatile impurities.[9]Requires reference standards for accurate impurity identification.
GC-MS Identification and quantification of volatile impurities, starting materials, and isomers.Excellent separation for isomers; provides mass for identification.[8]Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Unambiguous structural elucidation of the main product and unknown impurities.Provides definitive structural information (¹H, ¹³C).Less sensitive than chromatographic methods for trace impurity detection.[7]
LC-MS Identification of unknown non-volatile impurities.Combines HPLC separation with mass spectrometry for identification.[10]Response factors can vary, making quantification challenging without standards.

Q3: What is a reliable, step-by-step protocol for purifying the crude product by recrystallization?

Protocol: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate, or a co-solvent system like hexane/ethyl acetate). The ideal solvent is one in which the product is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Transfer the bulk crude material to an appropriately sized Erlenmeyer flask. Add the selected solvent portion-wise while heating and stirring until the solid is completely dissolved. Avoid adding excessive solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under a vacuum to a constant weight.

Visualizing Impurity Formation and Troubleshooting

To better understand the reaction landscape, the following diagrams illustrate the key chemical transformations and a logical workflow for addressing purity issues.

G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways SM 2-Chloro-5-methylpyridine Product This compound (Desired Product) SM->Product + Brominating Agent (e.g., NBS) Isomer 6-Bromo-2-chloro-5-methylpyridine (Regioisomer) SM->Isomer Poor Regiocontrol Dibromo 4,6-Dibromo-2-chloro-5-methylpyridine (Over-bromination) Product->Dibromo Excess Brominating Agent G Start Crude Product Analysis (HPLC/GC) CheckPurity Purity < 98%? Start->CheckPurity Identify Identify Impurities (GC-MS, NMR) CheckPurity->Identify Yes End Final Product > 98% Purity CheckPurity->End No ImpurityType What is the main impurity? Identify->ImpurityType Purify Purification Protocol (Recrystallization, Chromatography) Purify->End OptimizeSM Optimize Reaction (Drive to completion) ImpurityType->OptimizeSM Starting Material OptimizeIso Optimize Reaction (Temp, Reagent) ImpurityType->OptimizeIso Isomer OptimizeDi Optimize Reaction (Stoichiometry, Addition Rate) ImpurityType->OptimizeDi Di-bromo OptimizeSM->Purify OptimizeIso->Purify OptimizeDi->Purify

Caption: A troubleshooting workflow for low product purity.

References

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.
  • Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. Benchchem.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
  • The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. Source not specified.
  • A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine. Benchchem.
  • 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918. PubChem.
  • This compound. CymitQuimica.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
  • Preparation of 2-chloro-5-methylpyridine. European Patent Office - EP 0121320 A1.
  • A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Source not specified.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • A Comparative Purity Analysis of Commercially Available 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.
  • Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production. NINGBO INNO PHARMCHEM CO.,LTD..

Sources

Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-chloro-5-methylpyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities encountered when transitioning this synthesis from the laboratory bench to a larger scale. We will delve into the common challenges, provide scientifically-grounded troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and scalable process.

Section 1: Synthetic Strategy Overview

The most prevalent and industrially relevant pathway to this compound involves a multi-step sequence, typically culminating in a Sandmeyer reaction. This route is favored for its reliability and control over regiochemistry, which is a critical parameter for the final product's purity. The general approach starts from 2-Amino-5-methylpyridine.

The key transformation involves the diazotization of an aminopyridine precursor followed by a copper(I) bromide-mediated substitution. The stability and handling of the intermediate diazonium salt is the central challenge of this synthesis, particularly at scale.[1][2]

Synthetic_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Reaction A 2-Amino-5-methylpyridine B 2-Amino-4-chloro-5-methylpyridine A->B e.g., NCS or SO2Cl2 C Arylamine Precursor D Aryl Diazonium Salt (Unstable Intermediate) C->D NaNO2, HBr (0-5 °C) E This compound D->E CuBr, heat

Caption: General synthetic workflow for this compound.

Section 2: Troubleshooting Guide

This section addresses specific, common issues encountered during the scale-up synthesis in a question-and-answer format.

Question: We are experiencing a dangerous and difficult-to-control exotherm during the addition of sodium nitrite in the diazotization step. What is the cause and how can we mitigate this?

Answer: This is a critical safety issue and is the most common challenge in scaling up diazotization reactions.

  • Causality: The formation of a diazonium salt from a primary amine and nitrous acid is a highly exothermic reaction, with enthalpies ranging from -65 to -150 kJ/mol.[3] On a laboratory scale, a standard ice bath can dissipate this heat effectively. However, as you scale up, the reactor's volume increases cubically while the surface area for heat exchange only increases squarely. This drastic reduction in the surface-area-to-volume ratio leads to inefficient heat removal.[4] If the sodium nitrite is added too quickly, the reaction rate can accelerate, generating heat faster than it can be removed. This leads to a temperature spike, which further accelerates the reaction and the decomposition of the diazonium salt, potentially causing a dangerous thermal runaway and rapid gas evolution (N₂).[1][4]

  • Recommended Solutions:

    • Control the Addition Rate: The addition of the sodium nitrite solution must be strictly controlled and subsurface to ensure immediate dispersion. The rate should be tied to the reactor's cooling capacity, ensuring the internal temperature never exceeds the set limit (typically 0-5 °C).[2][3][5]

    • Enhance Cooling Efficiency: Ensure your reactor has adequate cooling capacity. This may involve using a jacketed reactor with a powerful chiller or an internal cooling coil for very large scales.

    • Monitor Actively: Use multiple temperature probes to monitor both the batch temperature and the jacket temperature. An alarm system for temperature deviations is essential.

    • Consider Semi-Batch or Continuous Flow: For large-scale production, moving to a semi-batch process (where the amine solution is added to the nitrite/acid mixture) or a continuous flow reactor can significantly improve safety. Continuous flow, in particular, minimizes the volume of the hazardous diazonium intermediate present at any given time, thus preventing large-scale runaway reactions.[2][6]

Question: Our yields in the Sandmeyer step are consistently low (<60%), and the crude product is a dark, tarry material. What are the likely causes?

Answer: Low yields and tar formation in the Sandmeyer reaction typically point to two main issues: premature decomposition of the diazonium salt and competing side reactions.

  • Causality: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[7] The desired pathway requires the copper(I)-catalyzed conversion of the diazonium salt to an aryl radical, which then reacts with the bromide. However, several competing reactions can occur:

    • Phenol Formation: If the diazonium salt solution warms up or is exposed to water at elevated temperatures before the addition of the copper catalyst, it will decompose to form the corresponding phenol (4-hydroxy-2-chloro-5-methylpyridine), which can polymerize under acidic conditions.[8]

    • Catalyst Inactivity: Copper(I) bromide is susceptible to oxidation to the less active Copper(II) form. If your catalyst is old or has been improperly handled, it will be less effective, leading to a slower desired reaction and allowing more time for decomposition pathways.

    • Biaryl Formation: The aryl radical intermediate can dimerize to form biaryl impurities, which are often highly colored.[7]

  • Recommended Solutions:

    • Maintain the "Cold Chain": The prepared diazonium salt solution should be used immediately and kept cold (0-5 °C) until it is added to the Sandmeyer reaction mixture.[3]

    • Use High-Quality CuBr: Use freshly prepared or high-purity commercial copper(I) bromide. Ensure it has been stored under an inert atmosphere.

    • Control Reaction Temperature: While the diazotization must be kept cold, the Sandmeyer reaction itself often requires gentle heating to initiate the decomposition of the diazonium-copper complex and drive the reaction to completion. This temperature must be carefully optimized. A typical range is 60-70 °C.

    • Optimize Work-up: The dark color is often due to phenolic byproducts and residual copper salts. A wash with a sodium hydroxide solution during workup can help remove acidic phenols.[8] Treatment with a chelating agent or activated carbon can also help remove colored impurities.

Troubleshooting_Logic Start Low Yield or Impure Product in Sandmeyer Step Check_Diazonium Was diazonium solution kept below 5°C? Start->Check_Diazonium Check_CuBr Is CuBr catalyst fresh and high purity? Check_Diazonium->Check_CuBr Yes Phenol_Issue High probability of phenol formation. Check_Diazonium->Phenol_Issue No Check_Temp Was Sandmeyer reaction temperature optimized? Check_CuBr->Check_Temp Yes Catalyst_Issue Catalyst likely inactive. Replace with fresh CuBr. Check_CuBr->Catalyst_Issue No Temp_Issue Sub-optimal temperature. Re-evaluate reaction profile. Check_Temp->Temp_Issue No Success Proceed to Workup Optimization Check_Temp->Success Yes

Caption: Troubleshooting logic for common issues in the Sandmeyer reaction.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the absolute critical safety parameters to monitor during a scale-up of this process? A1: The three most critical safety parameters are:

  • Temperature: As discussed, temperature control during diazotization is paramount to prevent thermal runaway.[3][4]

  • Gas Evolution: The reaction releases a large volume of nitrogen gas. The reactor must have a properly sized vent to handle the gas flow during both the main reaction and any potential decomposition. A blocked vent can lead to catastrophic pressure buildup.[1][3]

  • Isolation of Intermediates: Never attempt to isolate the diazonium salt intermediate in a solid, dry form without extensive thermal stability testing (e.g., DSC).[1][2][3] Many diazonium salts are shock-sensitive and can decompose explosively.[2][9] The process should be designed to use the diazonium salt solution directly.

Q2: How can we reliably monitor the completion of the diazotization and Sandmeyer reactions at scale? A2: In-process controls are vital for a successful and safe scale-up.

  • Diazotization: The disappearance of the starting arylamine can be monitored by HPLC. A simple and effective qualitative check is the use of starch-iodide paper. A positive test (blue-black color) indicates the presence of excess nitrous acid, signifying that all the amine has reacted. It is crucial to then quench this excess nitrous acid (e.g., with sulfamic acid or urea) before proceeding, as excess nitrous acid can lead to unwanted side reactions.[3]

  • Sandmeyer Reaction: Reaction completion is best monitored by HPLC, tracking the disappearance of the diazonium intermediate (if a stable derivative can be analyzed) and the appearance of the final product, this compound. Gas evolution from a monitoring meter can also provide a real-time indication of the reaction rate.

Q3: What are the best practices for purifying the final product on a multi-kilogram scale? A3: The choice of purification depends on the physical properties of this compound (a low melting solid or liquid) and the nature of the impurities.[10]

  • Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation is often the most scalable and economical method.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective at removing both colored impurities and isomers. Solvent screening is critical to find a system that provides good recovery and high purity.

  • Extraction and Washes: A robust aqueous workup is the first line of defense. Washing the crude organic solution with a dilute base (like sodium carbonate) will remove acidic impurities, while a wash with a chelating agent (like EDTA) can help remove residual copper salts that might compromise product stability.

Section 4: Scale-Up Ready Experimental Protocol

This protocol is a generalized procedure for a 1 mole scale reaction, highlighting critical control points for scale-up.

Materials:

  • 2-Amino-4-chloro-5-methylpyridine (1 mol)

  • Hydrobromic Acid (48%, ~4 mol)

  • Sodium Nitrite (1.05 mol)

  • Copper(I) Bromide (1.1 mol)

  • Toluene or other suitable organic solvent

  • Sulfamic Acid

  • 5% Sodium Hydroxide solution

  • Brine

Protocol:

  • Reactor Setup: Charge a jacketed reactor equipped with an overhead stirrer, temperature probe, and addition funnel with 48% HBr. Cool the reactor jacket to -5 °C.

  • Amine Addition: Slowly add the 2-Amino-4-chloro-5-methylpyridine to the cold acid. Maintain the internal temperature below 10 °C during the addition. Cool the resulting solution to 0 °C.

  • Diazotization (CRITICAL STEP):

    • Prepare a solution of sodium nitrite in deionized water.

    • Add the sodium nitrite solution dropwise to the amine solution over 2-3 hours, ensuring the internal temperature never exceeds 5 °C .

    • Monitor the reaction for completion using HPLC or starch-iodide paper.

    • Once complete, add a small amount of sulfamic acid to quench any excess nitrous acid.

  • Sandmeyer Reaction:

    • In a separate reactor, prepare a slurry of CuBr in HBr.

    • Slowly transfer the cold diazonium salt solution to the CuBr slurry.

    • After the addition is complete, slowly warm the reaction mixture to 60-70 °C. Vigorous gas evolution (N₂) will be observed.

    • Hold at this temperature for 1-2 hours after gas evolution ceases. Monitor for completion by HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and add toluene.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, 5% NaOH solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by vacuum distillation or recrystallization.

Parameter Control Limit Justification
Diazotization Temperature0-5 °CPrevents thermal decomposition of the diazonium salt and potential runaway reaction.[3][5]
Nitrite Addition Time2-3 hours (for 1 mol)Ensures heat generated can be effectively removed by the cooling system.[4]
Sandmeyer Temperature60-70 °CProvides sufficient energy for the reaction while minimizing thermal degradation.
pH during Work-upBasic wash (pH > 9)Removes acidic phenolic byproducts.[8]

References

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014).
  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
  • Workup of Sandmeyer reaction? - ECHEMI. (n.d.).
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries.
  • Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation - ChemRxiv. (n.d.).
  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.).
  • Sandmeyer reaction - Wikipedia. (n.d.).
  • Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. (n.d.).
  • Continuous diazotization of aromatic amines with high acid and sodium nitrite concentrations in microreactors | Request PDF - ResearchGate. (n.d.).

Sources

improving the regioselectivity of reactions involving 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-chloro-5-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile, yet challenging, dihalogenated pyridine building block. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of regioselective functionalization and achieve your desired synthetic outcomes.

Introduction: The Challenge of Regioselectivity

This compound presents a classic regioselectivity challenge. It possesses two distinct reactive sites for cross-coupling and substitution reactions: the C2-position bearing a chlorine atom and the C4-position bearing a bromine atom. The pyridine nitrogen activates both the C2 (ortho) and C4 (para) positions towards oxidative addition and nucleophilic attack.

The inherent reactivity is a delicate balance of competing factors:

  • Bond Dissociation Energy (BDE): In palladium-catalyzed cross-coupling, the C-Br bond is weaker and generally more reactive than the C-Cl bond. This would suggest preferential reaction at C4.[1][2][3]

  • Electronic Effects: The C2 position is adjacent to the electron-withdrawing nitrogen atom, making it more electrophilic and often the conventional site for oxidative addition in dihalopyridines.[1][4]

This interplay means that achieving high selectivity for substitution at either C2 or C4 is non-trivial and highly dependent on the reaction type and, most critically, the reaction conditions. This guide will help you control this outcome.

Frequently Asked Questions (FAQs)

Q1: I'm performing a Suzuki-Miyaura coupling and getting a mixture of C2- and C4-arylated products. Why is this happening and how can I favor one over the other?

This is the most common issue encountered with this substrate. The formation of a mixture indicates that the oxidative addition of the palladium catalyst to the C-Cl and C-Br bonds is occurring at competitive rates under your current conditions.

  • To favor C4-Arylation (reaction at the C-Br bond): This is often considered the "unconventional" outcome for 2,4-dihalopyridines despite the weaker C-Br bond. Success hinges on modifying the steric and electronic properties of the palladium catalyst. The use of very bulky, electron-rich ligands is the key strategy. These ligands tend to favor oxidative addition at the less sterically hindered C4 position and can alter the electronic nature of the palladium center.[4][5]

    • Recommended Ligands: Sterically demanding N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr) or bulky monophosphine ligands (e.g., QPhos, XPhos) have been shown to promote C4-selectivity.[4][5]

  • To favor C2-Arylation (reaction at the C-Cl bond): This is the "conventional" outcome for many 2,4-dihalopyridines due to the electronic activation from the adjacent nitrogen.[1][4]

    • Recommended Ligands: Less sterically demanding, or certain bidentate phosphine, ligands often default to the electronically preferred C2 position. Ligands like dppf or PPh₃ (at sufficient ligand:Pd ratio) typically favor C2 coupling.[4][5]

Q2: I want to perform a Buchwald-Hartwig amination. Which position is more likely to react?

Similar to Suzuki coupling, the regioselectivity of Buchwald-Hartwig amination is highly dependent on the ligand used.[6] The mechanism also proceeds via a Pd(0)/Pd(II) catalytic cycle where oxidative addition is the selectivity-determining step.[6][7][8]

  • For C4-Amination (C-Br): Bulky monophosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, RuPhos), or bulky NHC ligands are your best choice. These ligands can override the intrinsic electronic preference for the C2 position.

  • For C2-Amination (C-Cl): Bidentate phosphine ligands, such as BINAP or dppf, have been shown in related systems to promote reaction at the C2-Cl bond of a bromo-chloro-azine.[4]

Q3: For a Sonogashira coupling, which halide will react?

In Sonogashira couplings, the reactivity trend for the halide is almost always I > Br > OTf > Cl.[9][10] Therefore, you can expect high selectivity for the reaction at the C4-position (C-Br bond) . It is generally difficult to achieve Sonogashira coupling at a C-Cl bond in the presence of a C-Br bond.

Q4: What about Nucleophilic Aromatic Substitution (SNAr)? If I use a nucleophile like sodium methoxide, where will it react?

In SNAr reactions, the mechanism is different and so is the trend for leaving group ability. The reaction proceeds via a negatively charged Meisenheimer intermediate, and the rate-determining step is often the attack of the nucleophile.[11]

  • Leaving Group Ability: The typical leaving group order for SNAr is F > Cl > Br > I. This is because the more electronegative halogen better stabilizes the developing negative charge on the carbon atom during nucleophilic attack.[12][13]

  • Positional Activation: Both the C2 and C4 positions are activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen.[12]

For this compound, the reaction will preferentially occur at the C2-position . Although chlorine is a better SNAr leaving group than bromine, the C2 position's direct proximity to the nitrogen atom makes it significantly more electrophilic and kinetically favored for nucleophilic attack.

Technical Protocols and Methodologies

Decision Workflow for Regioselective Functionalization

The following diagram outlines a general decision-making process for selecting the correct reaction path based on your desired product.

G cluster_start cluster_c4 C4 Position (C-Br Bond) cluster_c2 C2 Position (C-Cl Bond) cluster_c4_cond cluster_c2_cond start Desired Functionalization Position? c4_suzuki Suzuki Coupling start->c4_suzuki C-C Bond c4_buchwald Buchwald-Hartwig Amination start->c4_buchwald C-N Bond c4_sonogashira Sonogashira Coupling start->c4_sonogashira C-C(sp) Bond c2_suzuki Suzuki Coupling start->c2_suzuki C-C Bond (Conventional) c2_snar Nucleophilic Aromatic Substitution (SNAr) start->c2_snar C-O, C-N, C-S Bond (Nucleophilic) c4_cond Use Bulky Ligands (e.g., IPr, XPhos, QPhos) to enforce steric control. c4_suzuki->c4_cond c4_buchwald->c4_cond c2_cond Use less bulky / bidentate ligands (e.g., dppf, PPh3) to follow electronic preference. c2_suzuki->c2_cond

Caption: Decision workflow for regioselective reactions.
Experimental Workflow: Palladium-Catalyzed Cross-Coupling

The general workflow for setting up any of the following palladium-catalyzed reactions is crucial for success and reproducibility. Catalyst deactivation is a common failure mode.[14]

G cluster_details A 1. Assemble Glassware B 2. Add Solids A->B A_det Oven or flame-dry Schlenk flask/vial with stir bar. A->A_det C 3. Seal & Purge B->C B_det Add substrate, coupling partner (e.g., boronic acid), base, Pd catalyst, and ligand. B->B_det D 4. Add Liquids C->D C_det Evacuate and backfill with inert gas (Ar or N2). Repeat 3x. C->C_det E 5. Heat & Stir D->E D_det Add anhydrous, degassed solvent and liquid reagents via syringe. D->D_det F 6. Workup & Purify E->F E_det Heat to specified temperature. Monitor by TLC or LC-MS. E->E_det F_det Cool, filter through Celite, perform aqueous extraction, dry, and purify. F->F_det

Caption: General workflow for inert atmosphere cross-coupling.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling (Unconventional Selectivity)

This protocol is designed to maximize reaction at the C-Br bond by using a bulky NHC ligand.[4][5]

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium catalyst, for example, IPr-Pd-G3 (2 mol %).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to make a 0.2 M solution) via syringe.

  • Reaction: Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the 4-aryl-2-chloro-5-methylpyridine product.

Protocol 2: C2-Selective Suzuki-Miyaura Coupling (Conventional Selectivity)

This protocol uses a standard phosphine ligand to favor reaction at the electronically activated C-Cl bond.[3][4]

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol %).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed DME/H₂O (4:1 mixture, to make a 0.2 M solution) via syringe.

  • Reaction: Heat the reaction mixture in an oil bath at 90 °C. Monitor by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1 to isolate the 4-bromo-2-aryl-5-methylpyridine product.

Protocol 3: C4-Selective Sonogashira Coupling

This protocol leverages the high reactivity of the C-Br bond in Sonogashira couplings.[9][10]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (5 mol %), and CuI (10 mol %).

  • Inert Atmosphere: Evacuate and backfill the tube with argon (repeat 3x).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF, followed by triethylamine (Et₃N, 3.0 equiv) and the terminal alkyne (1.1 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours but can be left overnight. Monitor by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture. Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the 4-alkynyl-2-chloro-5-methylpyridine.

Protocol 4: C2-Selective Nucleophilic Aromatic Substitution (SNAr)

This protocol demonstrates the displacement of the chloride at the activated C2 position with an alkoxide nucleophile.

  • Nucleophile Preparation: In a dry round-bottom flask under argon, dissolve the desired alcohol (e.g., methanol, 5.0 equiv) in anhydrous THF. Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. Allow to warm to room temperature and stir for 30 minutes.

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Reaction: Add the solution of the pyridine substrate dropwise to the prepared alkoxide solution at room temperature. Heat the reaction to 60 °C and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 4-bromo-2-alkoxy-5-methylpyridine.

Summary of Conditions for Regioselectivity

Desired ProductPositionReaction TypeRecommended Catalyst / ReagentRecommended LigandBaseSolventTemp. (°C)
4-Aryl-2-chloro- C4Suzuki-MiyauraPd(OAc)₂ or G3-PrecatalystIPr, SIPr, XPhos Cs₂CO₃Dioxane, Toluene80-110
4-Bromo-2-aryl- C2Suzuki-MiyauraPd(dppf)Cl₂dppfK₃PO₄DME/H₂O80-100
4-Amino-2-chloro- C4Buchwald-HartwigPd₂(dba)₃ or G4-PrecatalystXPhos, RuPhos NaOtBu, LHMDSToluene, Dioxane90-110
4-Bromo-2-amino- C2Buchwald-HartwigPd₂(dba)₃dppf, BINAP K₂CO₃, Cs₂CO₃Toluene100-110
4-Alkynyl-2-chloro- C4SonogashiraPd(PPh₃)₄ / CuIPPh₃Et₃N, DIPEATHF, DMF25-60
4-Bromo-2-alkoxy- C2SNArSodium Alkoxide-NaHTHF, DMF25-65

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Pd(0) oxidized; poor quality pre-catalyst.Use a modern, air-stable pre-catalyst (e.g., G3/G4-type). Ensure rigorous degassing of solvents.
Poor Reagent Quality: Boronic acid decomposed; base is wet.Use fresh, high-purity reagents. Dry base in an oven if necessary.
Incorrect Solvent/Base Combination: Poor solubility of base or reactive species.Screen alternative solvents (e.g., Toluene, DME, THF) and bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).
Poor Regioselectivity Suboptimal Ligand: Ligand does not provide enough steric or electronic bias.To force C4 selectivity, switch to a bulkier ligand (e.g., from PPh₃ to XPhos, or from XPhos to an NHC like IPr).
High Temperature: Can erode the kinetic selectivity between the two sites.Try running the reaction at a lower temperature for a longer period.
Incorrect Ligand:Palladium Ratio: Can lead to different active catalyst species.[2][4]For phosphine ligands, ensure a ratio of ≥2:1 (for L₂) or ≥1:1 (for L₁).
Side Products Observed Debromination/Dechlorination: Proto-dehalogenation from trace water or alcohol.Use anhydrous solvents and reagents. Ensure the inert atmosphere is strict.
Boronic Acid Homocoupling: Presence of oxygen in Suzuki reactions.Improve degassing procedure (e.g., freeze-pump-thaw cycles).
Catalyst Decomposition (Pd Black) Ligand Degradation: The ligand may not be stable at the reaction temperature.

References

  • D. A. E., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
  • D. A. E., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • C. A. M., et al. (2013). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
  • G. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
  • Bechki, L., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions.
  • S. C., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
  • Legault, C. Y., et al. (2012). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles.
  • Houk, K. N., et al. (2011). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar. [Link]
  • Wikipedia. (n.d.).
  • E., D. A., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Chemistry LibreTexts. (2023).
  • Anderson, K. W., & Handy, S. T. (2010). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
  • Fairlamb, I. J. S., et al. (2022). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Gombert, A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
  • Campeau, L-C., et al. (2006). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
  • S. C., et al. (2020).
  • Cook, X. A., et al. (2020).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Um, I-H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Al-Salahi, R., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]
  • Chemistry LibreTexts. (2023). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • Various Authors. (n.d.). C4‐selective functionalizations of pyridine.
  • B. N., et al. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines.
  • Baati, R., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
  • D. A. K., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Fairlamb, I. J. S., et al. (2010). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Um, I-H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-chloro-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile heterocyclic building block. Here, we address common experimental challenges in a question-and-answer format, focusing on the critical role of solvent selection in achieving desired reaction outcomes.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of this compound is dominated by palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. The substrate possesses two distinct reactive sites for oxidative addition: a C(4)-Br bond and a C(2)-Cl bond. The inherent reactivity trend in the oxidative addition step is generally I > Br > Cl, making the C-Br bond the more reactive site.[1][2] However, catalyst, ligand, and particularly solvent choice can profoundly influence reaction efficiency, selectivity, and the prevalence of side reactions.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My Suzuki-Miyaura coupling at the C-4 position is resulting in low yield and significant side products. What are the most critical solvent-related factors I should investigate?

Answer: Low yields in Suzuki couplings involving heteroaryl halides are frequently tied to suboptimal solvent selection and reaction conditions. For this compound, the key is to facilitate the preferential reaction at the C-Br bond while minimizing catalyst deactivation and side reactions like protodeboronation and dehalogenation.

Core Causality: The primary functions of the solvent system in a Suzuki-Miyaura coupling are:

  • Reagent Solubility: To dissolve the organic substrate, the boronic acid/ester, and the catalyst system.

  • Base Efficacy: To enable the inorganic base (e.g., K₃PO₄, Cs₂CO₃) to participate in the catalytic cycle, which is crucial for the transmetalation step.[3]

  • Catalyst Stability: To prevent the aggregation and deactivation of the Pd(0) catalyst.[4]

Troubleshooting Steps & Solvent Recommendations:

  • Inadequate Phase Mixing: A common pitfall is using a single-phase organic solvent with an insoluble inorganic base. This leads to poor reaction kinetics. The industry standard is often a biphasic system, typically a non-polar organic solvent with water.

    • Recommendation: Switch to a biphasic solvent system such as 1,4-Dioxane/Water or Toluene/Water , often in a ratio between 4:1 to 10:1.[4] The water solubilizes the inorganic base, making it available at the interface for reaction, while the organic phase contains the substrate and catalyst. Vigorous stirring is essential to maximize the interfacial area.[5]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) state, which can also promote unwanted homocoupling of the boronic acid.[3][6]

    • Recommendation: Ensure your solvents are rigorously degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or through several freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the experiment.

  • Protodeboronation: This side reaction involves the cleavage of the C-B bond of your boronic acid by a proton source (like water), removing it from the productive cycle.[7]

    • Recommendation: While water is often necessary for the base, using an excessive amount can promote this side reaction. Use the minimum amount of water required for the base. Alternatively, switching to a more stable boronic acid derivative like a pinacol ester (BPin) can significantly reduce the rate of protodeboronation.[5][7] Using anhydrous, finely ground base is also critical.[3]

Below is a troubleshooting workflow to diagnose common issues in Suzuki couplings of this substrate.

G start Low Yield or No Reaction check_reagents Are reagents pure & anhydrous? (Boronic acid, base) start->check_reagents check_degas Was the solvent thoroughly degassed? check_reagents->check_degas Yes solve_reagents Use fresh, anhydrous reagents. Consider boronate esters. check_reagents->solve_reagents No check_solvent Is the solvent system optimal? (e.g., biphasic) check_degas->check_solvent Yes solve_degas Improve degassing procedure (sparge or freeze-pump-thaw). check_degas->solve_degas No check_catalyst Is the catalyst/ligand appropriate? (e.g., bulky, electron-rich) check_solvent->check_catalyst Yes solve_solvent Screen solvents: Dioxane/H2O, Toluene/H2O, THF/H2O check_solvent->solve_solvent No solve_catalyst Screen ligands (e.g., SPhos, XPhos) or use a pre-catalyst. check_catalyst->solve_catalyst No

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Question 2: I am performing a Buchwald-Hartwig amination. Which solvent should I choose to ensure high conversion and prevent catalyst inhibition?

Answer: Solvent choice in Buchwald-Hartwig aminations is critical as it influences reagent solubility, base strength, and catalyst stability. The pyridine nitrogen in your substrate can act as a ligand for the palladium center, leading to catalyst inhibition.[3] Therefore, the solvent and ligand system must work in concert to favor the productive catalytic cycle.

  • Aprotic, Non-polar Solvents: Toluene and Dioxane are the most common and effective solvents for Buchwald-Hartwig reactions.[8][9] They are relatively inert and effectively solubilize the aryl halide and the catalyst complex.

    • Toluene: Often favored for its higher boiling point, allowing for more forcing conditions if necessary. It has poor solubility for iodide salts, which can be advantageous when using aryl iodides as it prevents the formation of unreactive iodide-bridged palladium dimers.[9]

    • 1,4-Dioxane: A slightly more polar option that can sometimes improve the solubility of the amine and base.

  • Polar Aprotic Solvents: While less common, solvents like DMF can be effective, particularly when using milder, soluble organic bases like DBU.[10] However, they can sometimes participate in side reactions or make product isolation more difficult.

  • Ethereal Solvents: THF is another option, though its lower boiling point limits the reaction temperature.[11]

Key Considerations:

  • Base and Solvent Compatibility: The choice of base is highly interdependent with the solvent.[12] Strong, sterically hindered bases like NaOtBu or LHMDS are standard. These bases have better solubility in ethereal solvents and toluene than in highly polar solvents. Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may require higher temperatures and a more polar solvent system to be effective.[12]

  • Ligand Selection: The solvent choice cannot be decoupled from ligand selection. For challenging substrates like pyridines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the difficult oxidative addition and reductive elimination steps while minimizing catalyst inhibition by the pyridine nitrogen.[7][12]

SolventTypical BaseTemperature (°C)Key Characteristics
Toluene NaOtBu, LHMDS80-110High boiling point, good for general use.[9]
1,4-Dioxane NaOtBu, Cs₂CO₃80-100Good solubility for many reagents.
THF NaOtBu, LHMDS60-66Lower temperature, may be too low for C-Cl activation.[11]
DMF DBU80-120Useful with soluble organic bases.[10]
Table 1. Common Solvent and Base Combinations for Buchwald-Hartwig Amination.
Experimental Protocol: Suzuki-Miyaura Coupling at the C-4 Position

This protocol provides a general starting point for the selective Suzuki-Miyaura coupling at the C-4 (bromo) position of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (2-5 mol%) or a suitable pre-catalyst like XPhos Pd G3 (1-3 mol%)

  • K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq), finely powdered and dried

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.

  • Solvent Addition: Add degassed 1,4-Dioxane followed by degassed water to create a 5:1 mixture. The total solvent volume should be sufficient to make the solution approximately 0.1 M with respect to the starting halide.

  • Reaction: Vigorously stir the reaction mixture and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed (typically 4-18 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr), especially at the positions ortho (C2) and para (C4) to the ring nitrogen.[13] In this compound, both halogens are in activated positions.

Question 3: I want to perform an SNAr reaction on this compound. Which halogen will be substituted, and what is the best solvent for this transformation?

Answer: In SNAr reactions, the reactivity of the leaving group is a key factor. Unlike in palladium-catalyzed couplings, the general leaving group ability in SNAr is F > Cl > Br > I.[2][13] This trend is because the rate-determining step is often the initial nucleophilic attack to form a negatively charged intermediate (a Meisenheimer complex). A more electronegative halogen stabilizes this developing negative charge in the transition state more effectively.[2]

Therefore, for this compound, the chloride at the C-2 position is expected to be more reactive and preferentially displaced in an SNAr reaction.

Solvent Choice for SNAr: The ideal solvent for an SNAr reaction must stabilize the charged Meisenheimer complex intermediate.

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, NMP, and acetonitrile are highly effective. Their polarity helps to stabilize the charged intermediate and transition state, accelerating the reaction. They do not have acidic protons that can protonate the nucleophile, reducing its reactivity.

  • Alcohols: Protic solvents like ethanol or isopropanol can also be used, especially when the nucleophile is an alkoxide (e.g., NaOEt in EtOH). In this case, the solvent also acts as the reagent. However, they can solvate the nucleophile through hydrogen bonding, which can sometimes decrease its nucleophilicity compared to its reactivity in a polar aprotic solvent.

G cluster_0 SNAr Mechanism & Solvent Role Reactants Substrate + Nucleophile (e.g., R-NH2) TS1 Transition State 1 (Charge Development) Reactants->TS1 Intermediate Meisenheimer Complex (Anionic, Non-aromatic) TS1->Intermediate TS2 Transition State 2 (Leaving Group Expulsion) Intermediate->TS2 Products Product + Leaving Group (e.g., Cl-) TS2->Products Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->TS1 Stabilizes Solvent->Intermediate Stabilizes

Caption: Role of polar aprotic solvents in stabilizing SNAr intermediates.

Question 4: My SNAr reaction with an amine nucleophile is sluggish and requires very high temperatures. How can I improve the reaction rate?

Answer: Sluggish SNAr reactions are common when using neutral nucleophiles like amines. Several factors related to the solvent and reaction conditions can be optimized.

  • Add a Base: The reaction often generates HCl (or HBr), which can protonate your amine nucleophile, rendering it non-nucleophilic. Adding a non-nucleophilic auxiliary base (e.g., Triethylamine, DIPEA, or K₂CO₃) is crucial to scavenge the acid and maintain the concentration of the free amine.[14]

  • Solvent Polarity: If you are using a solvent of moderate polarity (e.g., THF), switching to a more polar aprotic solvent like DMSO or NMP can significantly accelerate the reaction by better stabilizing the charged intermediate.

  • Use an Excess of Nucleophile: Using the amine nucleophile as the solvent, if it is a liquid, or using a large excess (3-5 equivalents) can drive the reaction forward. In this case, the amine itself acts as the base.

  • Temperature: While you want to avoid decomposition, SNAr reactions often require elevated temperatures (80-150 °C) to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring.[14][15]

References
  • Benchchem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
  • R Discovery. (2006).
  • Reddit. (2018).
  • ChemRxiv. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
  • Chemistry LibreTexts. (2023).
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dibromo-2-methylpyridazin-3-one.
  • Benchchem. (2025). Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine.
  • Benchchem. (2025).
  • Benchchem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4.
  • YouTube. (2019).
  • Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.

Sources

Technical Support Center: Base Selection for Optimizing Palladium-Catalyzed Reactions of 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is tailored for researchers, scientists, and drug development professionals engaged in the functionalization of 4-bromo-2-chloro-5-methylpyridine. The strategic selection of a base is paramount for controlling selectivity and achieving high yields in palladium-catalyzed cross-coupling reactions with this dihalogenated pyridine substrate.

Introduction: The Decisive Role of the Base in Selective Coupling

This compound presents two distinct handles for palladium-catalyzed cross-coupling: a more reactive C4-Br bond and a less reactive C2-Cl bond. This reactivity differential is the cornerstone of selective functionalization. The base, often considered a simple additive, is in fact a critical control element in the catalytic cycle. It influences not only the reaction rate but also the chemoselectivity between the two halogenated positions. An optimal base choice can be the difference between a high-yielding, selective transformation and a complex mixture of products.

Frequently Asked questions (FAQs)

Q1: Why is base selection so critical for reactions with this compound?

The base is a key player in several steps of the palladium catalytic cycle.[1][2] In Suzuki-Miyaura couplings, its primary role is to activate the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[3][4] For Buchwald-Hartwig aminations, the base deprotonates the amine nucleophile.[5][6] In Sonogashira couplings, it facilitates the formation of the copper acetylide and neutralizes the hydrogen halide byproduct.[5] The base's properties—strength (pKa), concentration, and solubility—can dramatically affect the reaction's kinetics and selectivity, making its careful selection essential for a successful outcome.[7]

Q2: Which position is more reactive, C4-Br or C2-Cl, and how does the base influence selectivity?

The C4-Br bond is inherently more reactive than the C2-Cl bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates a faster rate of oxidative addition of the Pd(0) catalyst. To achieve selective monofunctionalization at the C4 position, reaction conditions, including the choice of base, should be mild enough to favor the kinetically preferred C4-coupling while avoiding the harsher conditions that would also activate the C2-Cl bond.

Q3: What are the go-to bases for different cross-coupling reactions with this substrate?

The optimal base is highly dependent on the specific reaction:

  • Suzuki-Miyaura Coupling: Weak inorganic bases are common. Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[8] Stronger bases like K₃PO₄ can sometimes accelerate the reaction, but care must be taken to avoid side reactions.[8]

  • Buchwald-Hartwig Amination: This reaction typically requires strong, non-nucleophilic bases to deprotonate the amine.[9][10] Common choices include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).[11]

  • Sonogashira Coupling: A combination of bases is often employed. An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to scavenge the HX byproduct, while an inorganic base may also be added.[12]

Q4: How does the pKa of the base affect the reaction?

The pKa is a measure of the base's strength.[13][14] A stronger base (with a higher pKa of its conjugate acid) can lead to a faster reaction by more efficiently promoting the necessary deprotonation or activation steps.[15] However, a base that is too strong can lead to unwanted side reactions like dehalogenation or decomposition of starting materials or products.[16] The ideal base is strong enough to drive the reaction but not so strong as to cause undesired pathways.

Q5: Can the base choice lead to side reactions?

Yes, an inappropriate base can cause several issues:

  • Dehalogenation: Strong bases can promote the removal of the halogen and its replacement with a hydrogen atom.[16]

  • Homocoupling: In Suzuki couplings, the base can contribute to the unwanted coupling of two boronic acid molecules, a reaction often exacerbated by the presence of oxygen.[17]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to inactive species.[17] While not directly a base-induced side reaction, the reaction environment created by the base can influence this process.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Insufficient base strength: The base may not be strong enough to facilitate the key steps of the catalytic cycle.[15] Poor base solubility: An insoluble base cannot effectively participate in the reaction.Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). Choose a solvent that better dissolves the base, or consider a different base.
Poor Selectivity (Reaction at both C2 and C4) Reaction conditions are too harsh: High temperatures or a highly reactive catalyst can overcome the activation barrier for C2-Cl cleavage.Lower the reaction temperature. Screen different palladium catalysts and ligands to find a more selective system.
Formation of Dehalogenated Byproducts Base is too strong: A highly basic environment can promote reductive dehalogenation.[16]Use a weaker base. Ensure the reaction is run under strictly anhydrous conditions if water is suspected to be involved.
Significant Homocoupling of Boronic Acid (Suzuki) Presence of oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[17]Thoroughly degas all solvents and the reaction mixture.[17] Maintain a positive pressure of an inert gas (argon or nitrogen).[17]

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the C4-Position

This is a representative starting point and should be optimized for each specific substrate combination.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Base Screening Protocol

A parallel screening of bases is highly recommended for optimization.

  • Set up multiple small-scale reactions in parallel.

  • In each reaction, use a different base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃).

  • Keep all other parameters (catalyst, solvent, temperature, concentrations) constant.

  • Run the reactions for a set time and then analyze the product distribution by LC-MS or ¹H NMR.

Table 1: Example Data from a Base Screen for a Suzuki Coupling

EntryBaseConversion (%)Yield of C4-Coupled Product (%)
1Na₂CO₃7568
2K₂CO₃9285
3K₃PO₄>9994
4Cs₂CO₃>9993

Visualizing the Catalytic Cycle and the Role of the Base

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition 4-Bromo-2-chloro- 5-methylpyridine pd_complex R-Pd(II)L_n-X (R = Pyridyl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R-Pd(II)L_n-Ar transmetalation->pd_intermediate boronic_acid ArB(OH)₂ boronate [ArB(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., K₂CO₃) boronate->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar (Coupled Product) reductive_elimination->product

Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.

References

  • Amatore, C., Le Duc, G., & Jutand, A. (2013). Mechanism of Palladium-Catalyzed Suzuki–Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal, 19(34), 11330-11345.
  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486-1499.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Base in the Suzuki-Miyaura Reaction.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047-1062.
  • Torraca, K. E., & Kuwabe, S. (2001). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Chloropyridines. The Journal of Organic Chemistry, 66(26), 8907-8912.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Society Reviews, 36(7), 1151-1162.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. In Cross-Coupling Reactions (pp. 1-134). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be a Uniquely Effective Ligand. Journal of the American Chemical Society, 124(21), 6043-6048.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Shen, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl₂]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109-4112.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917.
  • Shekhar, S., Ryberg, P., Hartwig, J. F., & Mathew, J. S. (2006). Re-evaluation of the mechanism of the Stille reaction. The importance of transmetalation through a dimeric palladium(ii) intermediate. Journal of the American Chemical Society, 128(11), 3584-3585.
  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald-Hartwig Amination. Organometallics, 34(23), 5497-5508.
  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054-3131.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
  • Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated alkyl halides.
  • Kudo, N., & Fu, G. C. (2004). A General and Efficient Method for the Suzuki Cross-Coupling of 2-Pyridyl Chlorides. Organic Letters, 6(25), 4667-4669.
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Transition-metal-catalyzed addition of heteroatoms to alkynes. Chemical Reviews, 104(6), 3079-3160.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359-1470.

Sources

Technical Support Center: Navigating Cross-Coupling Reactions with 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Topic: Minimizing Homocoupling Byproducts with 4-Bromo-2-chloro-5-methylpyridine

Audience: Researchers, scientists, and drug development professionals.

Welcome to our dedicated resource for scientists leveraging the versatile, yet challenging, building block this compound in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice and FAQs designed to help you diagnose and suppress the formation of unwanted homocoupling byproducts, thereby improving reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and handling of this compound.

Q1: What is the relative reactivity of the C-Br versus the C-Cl bond in this substrate?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is paramount and typically follows the trend: C-I > C-Br > C-Cl > C-F. This order is primarily dictated by the bond dissociation energy; weaker bonds are cleaved more easily in the rate-determining oxidative addition step.[1][2] The C-Br bond has a significantly lower bond dissociation energy than the C-Cl bond, making it the more reactive site.[2] Consequently, cross-coupling reactions will selectively occur at the 4-position (C-Br) under standard conditions, leaving the C-Cl bond at the 2-position intact for subsequent transformations.

Bond TypeAverage Bond Dissociation Energy (kJ/mol)Relative Reactivity in Oxidative Addition
C-Br 276 - 290High
C-Cl 339 - 346Moderate to Low
Data sourced from multiple chemistry resources.[2]

This selective reactivity is a key synthetic advantage, but it requires careful control of reaction conditions to prevent side reactions at the more reactive C-Br site. For the less reactive C-Cl bond to participate, more forcing conditions, along with specialized, highly active catalyst systems (e.g., those using bulky, electron-rich phosphine ligands), are typically necessary.[3]

Q2: Why are pyridine-containing substrates like this one particularly challenging in palladium-catalyzed reactions?

A2: Pyridine derivatives present a unique challenge known as the "2-pyridyl problem".[4] The lone pair of electrons on the pyridine nitrogen is Lewis basic and can coordinate strongly to the palladium catalyst.[5][6] This coordination can sequester the active catalyst, forming inactive or less active species, which inhibits catalytic turnover and can lead to reaction failure or low yields.[5][6][7] For this compound, while the primary coordination is at the ring nitrogen, the presence of the chloro-substituent at the 2-position further influences the electronic properties. The choice of ligand is therefore critical to shield the palladium center from this inhibitory coordination and promote the desired catalytic cycle.[5]

Troubleshooting Guide: Minimizing Homocoupling Byproducts

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: I'm observing a significant amount of a symmetrical biaryl byproduct from my boronic acid in a Suzuki-Miyaura coupling. What's causing this and how do I stop it?

This is the most common problem. The formation of a homocoupled dimer of your organoboron reagent (R-B(OH)₂ → R-R) is a well-documented side reaction in Suzuki-Miyaura couplings.

Primary Causes: The main culprits are the presence of molecular oxygen and palladium(II) species in your reaction mixture.[8][9][10] While the desired cross-coupling cycle relies on a Pd(0)/Pd(II) pathway, a competing side-reaction can occur where a Pd(II) complex reacts with two molecules of the boronic acid, leading to the homocoupled product and generating Pd(0).[11][12][13] Oxygen is particularly detrimental as it can oxidize the active Pd(0) catalyst to Pd(II), fueling this unwanted pathway.[10][11][13]

Solutions:

  • Rigorous Exclusion of Oxygen: This is the most critical factor.

    • Degas Your Solvents: Thoroughly degas all solvents (including any water used in the base solution) prior to use. Common methods include sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes, or subjecting the solvent to several freeze-pump-thaw cycles.[8] A nitrogen subsurface sparge of the reaction mixture before adding the catalyst is also highly effective.[13][14]

    • Maintain an Inert Atmosphere: Ensure your reaction is assembled and run under a positive pressure of a high-purity inert gas.[8][15]

  • Evaluate Your Palladium Source:

    • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can reduce homocoupling compared to in-situ reduction of Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf).[15][16] When using a Pd(II) precatalyst, some of it can be reduced to Pd(0) via homocoupling of the boronic acid, inherently generating the byproduct at the start of the reaction.[11]

    • Consider Modern Precatalysts: Buchwald-type precatalysts (e.g., SPhos Pd G3/G4) are designed for rapid generation of the active monoligated Pd(0) species, which can favor the cross-coupling pathway and minimize side reactions.[8]

  • Optimize Ligand Selection:

    • Use Bulky, Electron-Rich Ligands: For challenging substrates like pyridines, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[5][6][8] These ligands promote the crucial reductive elimination step, which forms the desired product, making it faster than competing side reactions.[16] Their steric bulk also helps prevent the formation of inactive palladium dimers and shields the metal from the pyridine nitrogen.[5][17]

  • Adjust Reaction Parameters:

    • Lower the Temperature: High temperatures can sometimes accelerate catalyst decomposition and side reactions. Running the reaction at the lowest effective temperature (e.g., 80-90 °C instead of >100 °C) may disfavor the homocoupling pathway.[15]

    • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[8]

    • Employ Additives: In some cases, the addition of a mild reducing agent, such as potassium formate, can help maintain the palladium catalyst in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[13][14]

Troubleshooting Workflow for Homocoupling

G cluster_legend Legend start High Homocoupling Observed check_o2 Is the reaction rigorously deoxygenated? start->check_o2 check_pd What is the palladium source? check_o2->check_pd Yes sol_o2 Implement sparging or freeze-pump-thaw cycles. Maintain strict inert atmosphere. check_o2->sol_o2 No check_ligand Is the ligand appropriate? check_pd->check_ligand Using Pd(0) sol_pd Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., G3/G4). check_pd->sol_pd Using Pd(II) check_params Can reaction parameters be adjusted? check_ligand->check_params Yes sol_ligand Use bulky, electron-rich ligands like SPhos, XPhos, or an appropriate NHC. check_ligand->sol_ligand No/Unsure sol_params Lower reaction temperature. Consider slow addition of the limiting reagent. check_params->sol_params sol_o2->check_pd sol_pd->check_ligand sol_ligand->check_params end_node Homocoupling Minimized sol_params->end_node Problem Problem Check Diagnostic Check Solution Solution Outcome Desired Outcome

Caption: A logical workflow for diagnosing and resolving excessive homocoupling.

Issue 2: My Sonogashira reaction is producing a large amount of the diyne byproduct (Glaser coupling). How can I prevent this?

Primary Cause: The homocoupling of terminal acetylenes, known as Glaser coupling, is a classic side reaction in Sonogashira couplings.[18] It is typically mediated by the copper(I) co-catalyst in the presence of an oxidant, most commonly oxygen.[10][18][19]

Solutions:

  • Strict Anaerobic Conditions: As with Suzuki coupling, the rigorous exclusion of oxygen is the most effective preventative measure. Ensure all reagents and the reaction vessel are thoroughly degassed and maintained under a positive pressure of inert gas.[18][19]

  • Use a Reducing Atmosphere: Some protocols report success by using a reducing atmosphere, such as a mixture of nitrogen and hydrogen gas, to diminish the oxidative homocoupling pathway.[18]

  • Employ "Copper-Free" Sonogashira Conditions: To completely eliminate the primary cause of Glaser coupling, you can use a copper-free protocol. These reactions typically require a higher palladium catalyst loading and a suitable base (e.g., a tertiary amine or an inorganic base like Cs₂CO₃) but are very effective at preventing diyne formation.

Issue 3: In my Stille coupling, I am observing the homocoupled dimer of my organostannane reagent. What are the best practices to avoid this?

Primary Cause: Homocoupling in Stille reactions can proceed through two main mechanisms: the reaction of two organostannane molecules with a Pd(II) species, or a radical process involving the Pd(0) catalyst.[20] This side reaction consumes the organotin reagent and complicates purification due to the toxicity of tin byproducts.[21]

Solutions:

  • High Purity Reagents: Ensure the organostannane reagent is pure. Impurities can sometimes initiate or accelerate side reactions.

  • Inert Atmosphere: While organostannanes are generally stable to air and moisture, the active Pd(0) catalyst is not.[21] Maintaining a strict inert atmosphere is crucial to prevent oxidation of the catalyst, which could lead to Pd(II)-mediated homocoupling.

  • Ligand Choice: The use of appropriate phosphine ligands (e.g., P(o-tol)₃ or PPh₃) is standard. The ligand stabilizes the Pd(0) state and facilitates the desired catalytic cycle over side reactions.[22]

Visualizing the Mechanistic Challenge

The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura reaction, highlighting the point at which the undesired homocoupling pathway diverges.

Suzuki_Cycle cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition (Ar-X) O2 O₂ TM_Complex Ar-Pd(II)L₂(R) OA_Complex->TM_Complex Transmetalation (R-B(OH)₂) Product Ar-R TM_Complex->Product Reductive Elimination Product->Pd0 PdII Pd(II)X₂ Homo_Complex R-Pd(II)L₂(X) PdII->Homo_Complex Transmetalation (R-B(OH)₂) Homo_Product R-R Homo_Complex->Homo_Product Second Transmetalation & Reductive Elimination (R-B(OH)₂) Homo_Product->Pd0 Generates Pd(0) O2->PdII Oxidizes

Caption: The Suzuki catalytic cycle, showing the diversion to homocoupling via Pd(II).

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid, designed to minimize homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0-3.0 equiv), finely ground

  • Anhydrous, degassed 1,4-dioxane or Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[6]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. Begin vigorous stirring.

  • Catalyst Addition: In a separate vial under a positive flow of inert gas, weigh the Pd₂(dba)₃ and SPhos ligand. Add them to the reaction flask against a positive flow of argon/nitrogen.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80-90 °C) and monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. ([Link])
  • Jubb, A. M., et al. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. ([Link])
  • ResearchGate. Proposed mechanisms for the homocoupling and cross‐coupling reactions... ([Link])
  • Czaplyski, W. L., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Wikipedia. Stille reaction. ([Link])
  • Carregal-Romero, S., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Fairlamb, I. J. S., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. ([Link])
  • Cahiez, G., et al. (2017). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations.
  • ResearchGate. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ([Link])
  • Mitchell, D., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. ([Link])
  • Tondreau, A. M., et al. (2015).
  • Chowdhury, C., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. ([Link])
  • Wikipedia.
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. ([Link])
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. ([Link])
  • Ball, L. T., & Lloyd-Jones, G. C. (2018). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal. ([Link])
  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ([Link])
  • He, M., et al. (2015). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation.
  • NROChemistry. Stille Coupling. ([Link])
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2015).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. ([Link])
  • Viciu, M. S., et al. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide.
  • Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Dalton Transactions. ([Link])
  • ACS GCI Pharmaceutical Roundtable.
  • Baati, R., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. ([Link])

Sources

Technical Support Center: Overcoming Solubility Issues of 4-Bromo-2-chloro-5-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solubility Challenge

4-Bromo-2-chloro-5-methylpyridine is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility, however, is often hampered by its limited solubility in many common organic solvents. This challenge arises from the molecule's rigid, heteroaromatic structure, further influenced by the presence of electron-withdrawing halogen substituents. The pyridine nitrogen atom also plays a role in its polarity and potential for intermolecular interactions.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and overcome these solubility issues, ensuring successful downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The solubility of this compound is influenced by its molecular structure. The pyridine ring is a rigid, aromatic system. The bromine and chlorine atoms are electron-withdrawing, which can affect the electron density of the ring and its intermolecular interactions.[3] While pyridine itself is miscible with water and many organic solvents due to its polarity, the substituents on this compound alter its overall polarity and crystal lattice energy, often leading to poor solubility.[4][5]

Q2: I'm seeing insolubility in my reaction solvent. What is the first step I should take?

A2: The first step is to perform a systematic solvent screening. This involves testing the solubility of a small amount of your compound in a range of solvents with varying polarities. This will give you a qualitative understanding of which solvent or solvent class is most likely to be effective. See our Troubleshooting Guide 1: Systematic Solvent Screening Protocol for a detailed procedure.

Q3: Can I heat the mixture to improve solubility?

A3: Gentle heating can often improve solubility. However, it is crucial to do so with caution. Halogenated pyridines can be heat-sensitive and may decompose at elevated temperatures.[6] Always start with a low temperature and gradually increase it while monitoring for any signs of degradation (e.g., color change). It is also important to ensure your reaction vessel is properly sealed and vented if pressure buildup is a possibility.[7]

Q4: Are there any alternatives to heating?

A4: Yes, sonication is an excellent alternative. It uses ultrasonic frequencies to agitate the solvent and solute particles, which can significantly speed up the dissolution process without the need for high temperatures.[8][9] This method is particularly useful for temperature-sensitive compounds. Refer to Troubleshooting Guide 2: Advanced Dissolution Techniques for more details.

Q5: What are co-solvents, and how can they help?

A5: A co-solvent is a mixture of two or more solvents used to dissolve a solute that is not sufficiently soluble in a single solvent.[10][11] By blending solvents, you can fine-tune the polarity of the solvent system to better match that of the solute, thereby enhancing solubility.[12][13][14] For example, adding a small amount of a more polar solvent like DMF or DMSO to a less polar solvent like toluene can sometimes dramatically improve the solubility of this compound.

Q6: How does the choice of solvent affect my downstream reaction (e.g., Suzuki or Buchwald-Hartwig coupling)?

A6: The solvent plays a critical role in the success of cross-coupling reactions. It must not only dissolve the starting materials but also be compatible with the catalyst and reagents.[15][16] For instance, in Suzuki couplings, polar aprotic solvents like dioxane or THF are often used.[17][18] In Buchwald-Hartwig aminations, toluene is a common choice.[19][20][21][22] The choice of solvent can influence reaction rates and yields. Our Troubleshooting Guide 3: Solvent Selection for Downstream Applications provides a workflow for making an informed decision.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening Protocol

This protocol provides a systematic approach to identifying a suitable solvent for this compound.

Materials:

  • This compound

  • A selection of organic solvents (see Table 1 for suggestions)

  • Small vials or test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add a small, consistent amount (e.g., 1-2 mg) of this compound to a series of labeled vials.

  • To each vial, add a measured volume (e.g., 0.5 mL) of a different organic solvent.

  • Vortex each vial for 30 seconds.

  • Observe and record the solubility at room temperature. Use the qualitative scale provided in Table 1.

  • If the compound is insoluble, gently heat the vial (e.g., to 40-50 °C) and observe any changes in solubility.

  • Record your observations in a table similar to the one below.


start [label="Start: Insoluble Compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; screen_solvents [label="Systematic Solvent Screening\n(Guide 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; evaluate_solubility [label="Evaluate Solubility at RT", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; soluble [label="Soluble: Proceed to Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; insoluble [label="Insoluble or Sparingly Soluble"]; advanced_techniques [label="Apply Advanced Techniques\n(Guide 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heating [label="Gentle Heating"]; sonication [label="Sonication"]; cosolvents [label="Co-solvent System"]; evaluate_again [label="Re-evaluate Solubility", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; end_soluble [label="Soluble: Proceed to Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_insoluble [label="Still Insoluble:\nConsult Further", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> screen_solvents; screen_solvents -> evaluate_solubility; evaluate_solubility -> soluble [label="Yes"]; evaluate_solubility -> insoluble [label="No"]; insoluble -> advanced_techniques; advanced_techniques -> heating; advanced_techniques -> sonication; advanced_techniques -> cosolvents; heating -> evaluate_again; sonication -> evaluate_again; cosolvents -> evaluate_again; evaluate_again -> end_soluble [label="Yes"]; evaluate_again -> end_insoluble [label="No"]; }

Solubility Troubleshooting Workflow

Guide 2: Advanced Dissolution Techniques

If room temperature dissolution in a single solvent is unsuccessful, these techniques can be employed.

A. Gentle Heating

  • Protocol: Place the vial containing the compound and solvent in a heat block or water bath. Slowly increase the temperature in 5-10 °C increments.

  • Causality: Increasing the temperature provides the system with more kinetic energy, which helps to overcome the intermolecular forces holding the crystal lattice together, thus promoting dissolution.

  • Safety: Be aware of the boiling point of your solvent to avoid over-pressurization. Halogenated compounds can release toxic fumes upon decomposition, so always work in a well-ventilated fume hood.[6][7]

B. Sonication

  • Protocol: Place the vial in an ultrasonic bath. Sonicate for 5-10 minute intervals.

  • Causality: Sonication creates micro-cavitations in the solvent that collapse and generate localized high-pressure and high-temperature zones, effectively breaking down the solute particles and increasing the rate of dissolution.[23][24] This is a mechanical, rather than thermal, approach to enhancing solubility.[9][25]

  • Safety: Ensure the vial is securely placed in the bath. Prolonged sonication can cause a slight increase in the solvent temperature.

C. Co-solvent Systems

  • Protocol: To your primary solvent, add a small amount (e.g., 5-10% by volume) of a miscible co-solvent with a different polarity. Vortex and observe.

  • Causality: A co-solvent system can create a more favorable solvation environment for the solute by altering the overall polarity of the medium.[10][11][13] This is particularly effective when a single solvent cannot adequately interact with all parts of the solute molecule.

Guide 3: Solvent Selection for Downstream Applications

The choice of solvent is not just about dissolution; it's about compatibility with your subsequent reaction.


start [label="Identify Downstream Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; suzuki [label="Suzuki Coupling", fillcolor="#FBBC05", fontcolor="#202124"]; buchwald [label="Buchwald-Hartwig\nAmination", fillcolor="#FBBC05", fontcolor="#202124"]; snar [label="SNAr Reaction", fillcolor="#FBBC05", fontcolor="#202124"];

suzuki_solvents [label="Common Solvents:\nDioxane, Toluene, THF, DME", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; buchwald_solvents [label="Common Solvents:\nToluene, Dioxane, t-BuOH", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; snar_solvents [label="Common Solvents:\nDMF, DMSO, NMP", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

solubility_check [label="Check Solubility of\nthis compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

optimize [label="Optimize with Co-solvents\nor Advanced Techniques", fillcolor="#34A853", fontcolor="#FFFFFF"]; proceed [label="Proceed with Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> suzuki; start -> buchwald; start -> snar;

suzuki -> suzuki_solvents; buchwald -> buchwald_solvents; snar -> snar_solvents;

suzuki_solvents -> solubility_check; buchwald_solvents -> solubility_check; snar_solvents -> solubility_check;

solubility_check -> proceed [label="Soluble"]; solubility_check -> optimize [label="Insoluble"]; optimize -> proceed; }

Solvent Selection for Reactions

Data Center

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarity IndexSolubility at RTNotes
Hexane0.1Insoluble
Toluene2.4Sparingly SolubleOften used in Buchwald-Hartwig aminations.[19][21]
Dichloromethane (DCM)3.1SolubleVolatile, good for workups.
Diethyl Ether2.8Sparingly Soluble
Tetrahydrofuran (THF)4.0SolubleCommon solvent for Suzuki couplings.[18]
Ethyl Acetate (EtOAc)4.4SolubleGood for chromatography.
Acetone5.1Soluble
Acetonitrile (MeCN)5.8Soluble
Dimethylformamide (DMF)6.4Very SolubleHigh boiling point, can be difficult to remove.
Dimethyl Sulfoxide (DMSO)7.2Very SolubleHigh boiling point, consider for difficult cases.
Methanol (MeOH)5.1Sparingly SolubleProtic solvent, may interfere with some reactions.
Ethanol (EtOH)4.3Sparingly SolubleProtic solvent.

Solubility Scale: Insoluble (<0.1 mg/mL), Sparingly Soluble (0.1-1 mg/mL), Soluble (1-10 mg/mL), Very Soluble (>10 mg/mL). These are estimates and should be confirmed experimentally.

Table 2: Recommended Solvent Systems for Specific Applications

ApplicationPrimary SolventRecommended Co-solvent(s)Rationale
Suzuki CouplingDioxane or THFToluene, WaterDioxane and THF are standard for Suzuki reactions.[17][26] A small amount of water is often required for the base to be effective.
Buchwald-Hartwig AminationTolueneDioxaneToluene is a common solvent for this reaction.[22][27] Dioxane can be used as a co-solvent to improve the solubility of polar starting materials.
Nucleophilic Aromatic Substitution (SNAr)DMF or DMSONoneThese polar aprotic solvents are excellent for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[3]
General Synthesis/ScreeningDCM or EtOAcAcetonitrileThese are good starting points for general solubility and are relatively easy to remove. Acetonitrile can be a useful co-solvent to increase polarity.

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and organic solvents.

  • Ventilation: Work in a well-ventilated fume hood, especially when heating or sonicating solutions, as halogenated compounds can release toxic vapors.[6]

  • Heating: When heating, use a controlled heating source like a heat block or oil bath. Never heat a sealed vessel unless it is designed for pressure.[7]

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.

References

  • 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918 - PubChem.
  • 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892 - PubChem.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Ultrasonic Dissolving of Solids in Liquids. Hielscher Ultrasonics.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications.
  • US2742479A - Halogenation of pyridines - Google Patents.
  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
  • Pyridine - Some Industrial Chemicals - NCBI Bookshelf.
  • Sonication speeds up dissolution or actually increase solubility? - ResearchGate.
  • 1-1.Safety Precautions (Important) - HEAT-TECH.
  • Why does pyridine not dissolve in water? - Quora.
  • Sonication - Wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing).
  • Halogenation of pyridine compounds - CA1126276A - Google Patents.
  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. ACS.
  • Buchwald–Hartwig amination - Wikipedia.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Co-solvency and anti-solvent method for the solubility enhancement.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.
  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. ACS.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH.
  • is the transition metal pyridine complex soluble in water? specifically dichlorotetrakis pyridine iron, I don't have much information about it : r/crystalgrowing - Reddit.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses.

Sources

Technical Support Center: Selective Functionalization of 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the strategic functionalization of 4-bromo-2-chloro-5-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively modifying this versatile dihalogenated pyridine building block. The inherent electronic and steric differences between the C2-chloro and C4-bromo positions present both a challenge and an opportunity for synthetic chemists. This document, structured in a question-and-answer format, provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired synthetic outcomes with confidence and precision.

Frequently Asked Questions (FAQs) & Core Concepts

Q1: What is the fundamental difference in reactivity between the C4-bromo and C2-chloro positions?

A1: The selective functionalization of this compound is governed by a dichotomy of electronic and bond-strength effects.

  • C4-Bromo Position: This position is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This is primarily because the Carbon-Bromine (C-Br) bond is weaker and therefore more susceptible to oxidative addition by a Pd(0) catalyst than the stronger Carbon-Chlorine (C-Cl) bond.

  • C2-Chloro Position: This position is electronically activated due to its proximity to the ring nitrogen, making it more susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[1] While less reactive in standard cross-coupling conditions, the C-Cl bond can be activated using highly active, electron-rich ligands or under specific ligand-controlled systems that can invert conventional selectivity.

G cluster_reactivity Reactivity Profile of this compound Substrate This compound C4_Br C4-Bromo Substrate->C4_Br Weaker C-X Bond C2_Cl C2-Chloro Substrate->C2_Cl α to Nitrogen (Electron Deficient) CrossCoupling Pd-Catalyzed Cross-Coupling C4_Br->CrossCoupling Generally Favored SNAr Nucleophilic Aromatic Substitution (SNAr) C2_Cl->SNAr Generally Favored

Caption: General reactivity pathways for this compound.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling

Q2: I am attempting a Suzuki coupling and getting a mixture of products at both C2 and C4. How can I improve selectivity for the C4-bromo position?

A2: Achieving high selectivity for the C4-bromo position is the standard and expected outcome, but poor selectivity can arise from overly harsh conditions or an inappropriate catalyst system.

  • Causality: The C-Br bond is significantly more reactive towards oxidative addition. If you are observing C2 coupling, your reaction conditions (especially high temperature) may be aggressive enough to slowly activate the C-Cl bond.

  • Troubleshooting Steps:

    • Lower the Temperature: Start your optimization at a lower temperature (e.g., 80-90 °C) and only increase it if the reaction is sluggish. This will maximize the kinetic difference in reactivity between the two positions.

    • Re-evaluate Catalyst/Ligand: A standard catalyst system like Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ should strongly favor the C4 position. Using overly active, bulky ligands designed for C-Cl activation might decrease selectivity.

    • Control Reaction Time: Monitor the reaction by TLC or LC-MS. Stop the reaction once the starting material is consumed to prevent the slower C2-coupling from occurring as a secondary reaction on the mono-coupled product.

Q3: My Suzuki coupling at the C2-chloro position of the mono-functionalized (at C4) pyridine is failing. What are the common causes?

A3: Activating the C2-chloro bond for a Suzuki coupling is a common challenge. Failure is often due to inefficient oxidative addition.

  • Causality: The C-Cl bond is strong and the pyridine nitrogen can act as a ligand, poisoning the palladium catalyst.[2][3] This is particularly problematic for 2-substituted pyridines.

  • Troubleshooting Steps:

    • Switch to a More Active Catalyst System: Standard ligands like PPh₃ are often ineffective.[3] Use bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[4] These ligands promote the difficult oxidative addition step.

    • Screen Bases: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required. Ensure the base is anhydrous and finely ground.[3]

    • Use Anhydrous Conditions: Water can lead to protodeboronation, consuming your boronic acid.[3] Use anhydrous solvents (e.g., dioxane, toluene) and flame-dried glassware under an inert atmosphere (Argon or Nitrogen).[5]

Q4: I am observing significant homocoupling of my boronic acid and/or protodeboronation. How can I minimize these side reactions?

A4: Both are common side reactions in Suzuki couplings, especially with heteroaryl substrates.

  • Causality: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[3][5] Protodeboronation is the cleavage of the C-B bond by a proton source, typically water.[6]

  • Troubleshooting Steps:

    • Rigorous Degassing: This is the most critical step to prevent homocoupling. Sparge your solvent with argon for at least 30 minutes or use several freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the reaction.

    • Use Anhydrous Reagents: Use anhydrous solvents and ensure your base is dry. Consider using boronic esters (e.g., pinacol esters), which are often more stable and less prone to protodeboronation.[5]

    • Control Stoichiometry: While a slight excess of boronic acid (1.2-1.5 equiv.) is common, a large excess can favor homocoupling.

G Start Low Yield / No Reaction in Suzuki Coupling Check_Inert Is the atmosphere rigorously inert? Start->Check_Inert Check_Reagents Are reagents (boronic acid, base, solvent) pure & dry? Check_Inert->Check_Reagents Yes Sol_Inert ACTION: Improve degassing (sparge/freeze-pump-thaw). Use Schlenk techniques. Check_Inert->Sol_Inert No Check_Catalyst Is the catalyst system appropriate for the C-X bond? Check_Reagents->Check_Catalyst Yes Sol_Reagents ACTION: Use anhydrous solvent. Dry base. Consider using a boronic ester. Check_Reagents->Sol_Reagents No Check_Base Is the base strong enough and well-dispersed? Check_Catalyst->Check_Base Yes Sol_Catalyst ACTION: For C-Cl, switch to bulky, electron-rich ligands (e.g., SPhos, XPhos, NHCs). Check_Catalyst->Sol_Catalyst No Sol_Base ACTION: Switch to K₃PO₄ or Cs₂CO₃. Ensure base is finely ground. Check_Base->Sol_Base No

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Buchwald-Hartwig Amination

Q5: I have successfully functionalized the C4-Br position and now want to perform a Buchwald-Hartwig amination at C2-Cl, but I'm getting low or no yield. Why?

A5: This is a classic challenge. The pyridine nitrogen is a known inhibitor of palladium catalysts used in amination reactions.[2]

  • Causality: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, leading to the formation of inactive off-cycle complexes and catalyst poisoning. This effect is magnified at the C2 position.

  • Troubleshooting Steps:

    • Ligand Choice is Critical: Use highly active, sterically hindered ligands that can promote reductive elimination and discourage catalyst inhibition. Josiphos-type ligands or bulky biaryl phosphine ligands like BrettPhos and RuPhos are excellent starting points. Bidentate phosphines can also be effective.[7][8]

    • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often superior to sodium tert-butoxide (NaOt-Bu) for challenging heteroaryl substrates.

    • Use a Pre-catalyst: Using a well-defined Pd pre-catalyst (e.g., a G3 or G4 palladacycle) can provide more consistent initiation of the active Pd(0) species compared to using separate Pd(OAc)₂ and ligand sources.[9]

    • Solvent and Temperature: Anhydrous, non-coordinating solvents like toluene or dioxane are standard. The reaction may require elevated temperatures (100-120 °C).

Sonogashira Coupling

Q6: How can I achieve selective Sonogashira coupling at the C4-bromo position?

A6: Similar to other cross-coupling reactions, selectivity is driven by the difference in C-X bond strength.

  • Causality: The oxidative addition of Pd(0) into the C-Br bond is much faster than into the C-Cl bond.[10]

  • Strategy:

    • Standard Conditions: A standard Sonogashira catalyst system (e.g., Pd(PPh₃)₂Cl₂, CuI, and an amine base like TEA or DIPEA) at room temperature to 60 °C will almost exclusively yield the C4-alkynylated product.[11]

    • Avoid High Temperatures: Do not use excessive heat, as this may begin to initiate coupling at the C2-Cl position, reducing selectivity.

    • Copper-Free Conditions: If you encounter issues with alkyne homocoupling (Glaser coupling), consider a copper-free Sonogashira protocol. These often rely on a higher loading of a palladium catalyst and a different base, but can provide cleaner reactions.[12][13]

Troubleshooting Guide: Other Transformations

Nucleophilic Aromatic Substitution (SNAr)

Q7: I want to introduce a nucleophile via SNAr. Which position is more reactive and what should I watch out for?

A7: The C2-chloro position is significantly more activated towards SNAr.

  • Causality: The chlorine at the C2 position is ortho to the electron-withdrawing nitrogen atom, which can effectively stabilize the negative charge in the Meisenheimer complex intermediate formed during the nucleophilic attack.[1][14] The C4 position is less activated.

  • Troubleshooting & Strategy:

    • Choice of Nucleophile: Strong nucleophiles are required. Alkoxides (e.g., NaOMe, NaOEt), thiolates, and amines are common.[15]

    • Driving the Reaction: SNAr reactions on chloropyridines can be slow.[15] Heating is often necessary. Using a polar aprotic solvent like DMSO or DMF can accelerate the reaction.

    • Potential for C4 Reaction: While less favorable, very strong nucleophiles under harsh conditions could potentially react at the C4 position, especially if the C2 position is sterically hindered by a bulky substituent introduced in a prior step.

Metal-Halogen Exchange

Q8: I am trying to perform a selective lithiation/Grignard formation at the C4-bromo position but am getting a complex mixture. What is going wrong?

A8: Metal-halogen exchange on pyridines is complicated by the possibility of nucleophilic addition of the organometallic reagent to the pyridine ring or deprotonation at other sites.[16][17]

  • Causality: Alkyllithium reagents (like n-BuLi or t-BuLi) are not only strong bases but also potent nucleophiles. They can add directly to the C2 or C6 positions of the pyridine ring.

  • Troubleshooting Steps:

    • Low Temperature is Crucial: The reaction must be performed at very low temperatures (typically -78 °C or lower) to favor the kinetically faster metal-halogen exchange over nucleophilic addition.

    • Choice of Reagent: For Grignard formation, use activated magnesium (Rieke magnesium) or perform an iodine-magnesium exchange (Knochel-type conditions). For lithiation, n-BuLi is common, but ensure slow addition at low temperature.

    • Avoid Directed Metalation: The methyl group at C5 and the chloro group at C2 are weak directing groups for lithiation. If a strong base like LDA or LiTMP is used, you risk deprotonation at the C3 or C6 position.[18] Stick to conditions that favor Br/Li exchange.

Quantitative Data & Condition Summary

The following table summarizes recommended starting conditions for achieving selective functionalization.

Desired TransformationTarget PositionCatalyst/ReagentLigandBaseSolventTemp (°C)Key Considerations & Refs
Suzuki Coupling C4-BrPd(OAc)₂ or Pd₂(dba)₃PPh₃ or SPhosK₂CO₃ or K₃PO₄Dioxane/H₂O80-100Standard conditions are highly selective for C4.[19][20]
Suzuki Coupling C2-ClPd(OAc)₂ or G3-PrecatXPhos or RuPhosK₃PO₄ or Cs₂CO₃Dioxane or Toluene100-120Requires highly active catalyst system; substrate must be C4-functionalized first.[4][6]
Buchwald-Hartwig C4-BrPd(OAc)₂Xantphos or BINAPNaOt-Bu or K₂CO₃Toluene90-110Generally high-yielding and selective for the C-Br bond.[21][22]
Buchwald-Hartwig C2-ClPd₂(dba)₃ or G4-PrecatBrettPhos or JosiphosLiHMDS or LiOt-BuToluene100-120Challenging due to catalyst inhibition; requires specialized ligands.[2][8]
Sonogashira Coupling C4-BrPd(PPh₃)₂Cl₂ / CuI(PPh₃)TEA or DIPEATHF or DMFRT - 60Highly selective under standard conditions.[10][11]
SNAr C2-ClN/AN/ANaH (for ROH)R-OH, DMSO, DMF80-140Favored site for nucleophilic attack. Reaction can be sluggish.[15][14]
Br/Li Exchange C4-Brn-BuLi (1.1 eq)N/AN/ATHF or Et₂O-78Must be performed at low temperature to avoid side reactions.[16][17]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Bromo Position

This protocol describes the coupling of this compound with phenylboronic acid.

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture by volume) via syringe. The total solvent volume should create a ~0.2 M solution with respect to the starting halide.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 2-chloro-5-methyl-4-phenylpyridine product.

Protocol 2: Selective Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position

This protocol describes the reaction with sodium methoxide.

  • Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv.).

  • Inert Atmosphere: Flush the system with argon or nitrogen.

  • Reagent Addition: Add anhydrous methanol as the solvent. Then, carefully add sodium methoxide (NaOMe, 1.5 equiv.) either as a solid or as a solution in methanol.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. This may take several hours.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding water. Most of the methanol can be removed under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the 4-bromo-2-methoxy-5-methylpyridine product.

References

  • Vertex AI Search, based on an article about C2-selective thiolation of 2,4-dichloropyrimidines. While not the exact substrate, it highlights principles of selective cross-coupling in dihaloheteroarenes.
  • Miah, M. A. J.; Snieckus, V. Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry.
  • BenchChem Technical Support Team. Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. BenchChem.
  • Nucleophilic arom
  • Willard, B. S. et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
  • Myers, A. G. Directed (ortho) Metallation. Myers Research Group, Harvard University.
  • Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed.
  • BenchChem Technical Support Team. Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
  • Myers, A. G. Ortho metalation. Myers Research Group, Harvard University.
  • Ortho metalation of pyridine at a diiridium center. Synthesis and spectroscopic and crystallographic characterization of NC5H4- and N,N'-di-p-tolylformamidinato-bridged complexes of diiridium(II). Organometallics.
  • Fairlamb, I. J. S. et al.
  • BenchChem Technical Support Team. Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
  • Fairlamb, I. J. S. et al. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • Groves, J. T. et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • BenchChem Technical Support Team. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Amination of 2-halopyridines. [a].
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimiz
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit r/Chempros.
  • Buchwald, S. L. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem.
  • Suzuki coupling help. Reddit r/chemistry.
  • Suzuki reaction. Wikipedia.
  • Baati, R. et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. BenchChem.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH.
  • Sonogashira coupling. YouTube.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI.
  • This compound. CymitQuimica.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-2-chloro-5-methylpyridine and 4-bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, substituted pyridines are indispensable scaffolds for constructing novel therapeutic agents.[1][2][3] The precise arrangement of halogen substituents on the pyridine ring offers a powerful tool for modulating both biological activity and synthetic accessibility. This guide provides an in-depth, objective comparison of two closely related yet functionally distinct building blocks: 4-Bromo-2-chloro-5-methylpyridine and 4-Bromo-2-fluoro-5-methylpyridine .

The choice between a chlorine or a fluorine atom at the 2-position is not arbitrary; it dictates the molecule's reactivity, enabling orthogonal chemical strategies. This analysis will dissect the profound impact of this single atomic substitution on the two most critical reaction classes for pyridine functionalization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

I. Structural and Electronic Foundations of Reactivity

The reactivity of these molecules is governed by the interplay of electronic effects from each substituent on the pyridine ring. The bromine at C4 and the methyl group at C5 provide common ground, but the halogen at C2 is the critical point of differentiation.

  • Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect is significantly stronger than that of chlorine. Consequently, the 2-fluoro analogue has a more electron-deficient pyridine ring compared to the 2-chloro analogue. This polarization is key to its reactivity in SNAr reactions.[4][5][6]

  • Bond Strengths: The Carbon-Fluorine (C-F) bond is substantially stronger than the Carbon-Chlorine (C-Cl) bond. This difference is a determining factor in their utility in palladium-catalyzed cross-coupling reactions, where the cleavage of the carbon-halogen bond is a critical step.[7]

Table 1: Physicochemical Properties

PropertyThis compound4-Bromo-2-fluoro-5-methylpyridineData Source
CAS Number 867279-13-81227577-02-7[8][9]
Molecular Formula C₆H₅BrClNC₆H₅BrFN[8][9]
Molecular Weight 206.47 g/mol 190.02 g/mol [8][9]
Topological Polar Surface Area 12.9 Ų12.9 Ų (Computed)[8]
LogP (Computed) 2.9~2.5 (Estimated)[8]

II. Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[4]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) of 2-halopyridines.

Reactivity at the 2-Position: A Clear Win for Fluorine

When considering substitution at the C2 position, 4-bromo-2-fluoro-5-methylpyridine is vastly more reactive than its chloro counterpart . This is a classic example of the "element effect" in SNAr reactions, where reactivity is often governed by the stability of the Meisenheimer intermediate rather than leaving group ability.[10][11][12]

  • Causality: The rate-determining step is typically the initial attack by the nucleophile.[4][11] The powerful inductive effect of the fluorine atom at C2 strongly stabilizes the developing negative charge in the Meisenheimer complex. This stabilization lowers the activation energy for the first step, dramatically accelerating the reaction.

  • Quantitative Evidence: The impact of fluorine versus chlorine on reactivity is not subtle. In a foundational study, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol was found to be 320 times faster than the reaction of 2-chloropyridine under identical conditions.[5][6][13][14] This principle directly applies to the compounds .

This enhanced reactivity allows SNAr reactions on the 2-fluoro derivative to proceed under much milder conditions (e.g., lower temperatures, weaker bases), which is highly advantageous when working with complex, sensitive substrates in late-stage functionalization.[5][6]

III. Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are fundamental for constructing C-C bonds. The catalytic cycle's initiation via oxidative addition is highly dependent on the carbon-halogen bond strength.

Suzuki_Coupling pd0 Pd(0)L₂ pdiil R¹-Pd(II)L₂-X pd0->pdiil Oxidative Addition prod R¹-R² pdiib R¹-Pd(II)L₂-R² pdiil->pdiib Transmetalation pdiib->pd0 Reductive Elimination sub R¹-X (Aryl Halide) bor R²-B(OR)₂ (Boronic Acid/Ester) bor->pdiil + base Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Divergent Reactivity at C2 and C4

In this reaction class, the roles are completely reversed, providing a clear basis for orthogonal synthesis.

  • Reactivity at the 4-Position (C-Br): The Carbon-Bromine (C-Br) bond is significantly weaker than both C-Cl and C-F bonds. For both molecules, the C4-Br position is the primary and selective site for cross-coupling . Oxidative addition will occur preferentially at this site under standard Suzuki, Buchwald-Hartwig, or Sonogashira conditions.[15]

  • Reactivity at the 2-Position (C-Cl vs. C-F):

    • 4-bromo-2-fluoro-5-methylpyridine: The C-F bond is exceptionally strong and is generally considered unreactive under typical palladium-catalyzed cross-coupling conditions.[7] It does not readily undergo oxidative addition.

    • This compound: The C-Cl bond, while more robust than C-Br, can be activated for oxidative addition.[7] This typically requires more forcing conditions or, more commonly, the use of specialized, highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos).[16][17]

This divergence allows for sequential functionalization. A researcher can first perform a cross-coupling reaction at the C4-Br position on either molecule and then, if using the 2-chloro analogue, perform a second, different cross-coupling at the C2 position. This is not feasible with the 2-fluoro analogue.

IV. Summary of Reactivity and Strategic Application

The choice between these two reagents should be dictated by the desired synthetic outcome.

Table 2: Reactivity Comparison Guide

Reaction TypeTarget Position4-bromo-2-fluoro-5-methylpyridineThis compoundRationale
Nucleophilic Aromatic Substitution (SNAr) C2 Highly Reactive Moderately Reactive Fluorine's strong inductive effect stabilizes the Meisenheimer complex.[4][13][14]
C4 Low ReactivityLow ReactivityC-Br is a poorer SNAr leaving group than C-F or C-Cl in activated systems.
Pd-Catalyzed Cross-Coupling C2 Inert Reactive *The C-F bond is too strong; the C-Cl bond can be activated.[7]
C4 Highly Reactive Highly Reactive The C-Br bond is the weakest C-X bond, enabling preferential oxidative addition.[15]

*Requires specialized, highly active catalyst systems or more forcing conditions.

Strategic Guidance:

  • To perform a selective nucleophilic substitution at the C2 position , choose 4-bromo-2-fluoro-5-methylpyridine .

  • To perform a selective cross-coupling at the C4 position , either reagent is suitable .

  • To perform sequential cross-coupling reactions , first at C4 and then at C2, you must use This compound .

V. Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates and scales.

Protocol 1: Representative SNAr with 4-bromo-2-fluoro-5-methylpyridine

Objective: Displacement of the C2-fluorine with a primary amine.

  • Materials: 4-bromo-2-fluoro-5-methylpyridine, a primary amine (e.g., benzylamine, 1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Dimethyl Sulfoxide (DMSO).

  • Procedure: a. To a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromo-2-fluoro-5-methylpyridine (1.0 eq) and potassium carbonate (2.0 eq). b. Add anhydrous DMSO to create a stirrable suspension. c. Add the primary amine (1.2 eq) via syringe. d. Seal the vial and heat the reaction mixture to 80-100 °C. The high reactivity of the C-F bond allows for moderate temperatures. e. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). f. Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography.

  • Causality: DMSO is a polar aprotic solvent that effectively solvates the potassium cation, increasing the nucleophilicity of the amine. K₂CO₃ acts as a base to deprotonate the amine-adduct or trap the HF byproduct.

Protocol 2: Representative Suzuki-Miyaura Coupling with this compound

Objective: Selective cross-coupling at the C4-bromo position.

  • Materials: this compound, an arylboronic acid (e.g., phenylboronic acid, 1.1 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 0.05 eq], 2M aqueous Sodium Carbonate (Na₂CO₃) solution, 1,4-Dioxane.

  • Procedure: a. To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq). b. Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. c. Add 1,4-dioxane and the 2M Na₂CO₃ solution (typically in a 3:1 to 4:1 ratio of dioxane:aqueous). d. Heat the mixture to 85-95 °C with vigorous stirring. e. Monitor the reaction by TLC or LC-MS. The reaction will selectively occur at the C-Br position. f. Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent. g. Wash the combined organic layers, dry, concentrate, and purify as described in Protocol 1.

  • Causality: Pd(PPh₃)₄ is a common Pd(0) source for the catalytic cycle. The base is required to activate the boronic acid for the transmetalation step.[17] The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.

VI. Conclusion

While structurally similar, this compound and 4-bromo-2-fluoro-5-methylpyridine offer distinct and complementary reactivity profiles. The 2-fluoro derivative is an exceptionally activated substrate for SNAr reactions at the C2 position, enabling functionalization under mild conditions. Conversely, the 2-chloro derivative provides a handle for selective C2-functionalization via cross-coupling, a pathway inaccessible with the fluoro analogue. An understanding of these fundamental principles of reactivity is crucial for the rational design of synthetic routes in drug discovery and development, allowing researchers to select the optimal building block to achieve their strategic goals efficiently and orthogonally.

References

  • A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. Benchchem.
  • A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Arom
  • Groves, J. T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
  • Groves, J. T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
  • Schlosser, M., et al. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta. [Link]
  • Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry. [Link]
  • An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.
  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023). YouTube. [Link]
  • Schlosser, M., et al. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]
  • PubChem Compound Summary for CID 53439918, 4-Bromo-2-chloro-5-methyl-pyridine.
  • Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Autech Industry Co.,Limited. [Link]
  • Molander, G. A., & Brown, A. R. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
  • The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery. Benchchem.
  • A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermedi
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

Sources

comparison of 4-Bromo-2-chloro-5-methylpyridine with other halopyridines in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cross-Coupling Reactivity of 4-Bromo-2-chloro-5-methylpyridine

Abstract

Substituted pyridines are foundational scaffolds in modern pharmaceuticals, agrochemicals, and materials science. The ability to selectively functionalize a pyridine ring at multiple positions is paramount for efficient molecular design and synthesis. This compound stands out as a particularly versatile building block, offering two distinct halogen handles for sequential, site-selective cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of this compound with other key halopyridines in palladium-catalyzed cross-coupling reactions. We will explore the fundamental principles governing reactivity, present comparative experimental data, provide detailed protocols, and discuss the mechanistic underpinnings that enable chemists to harness the unique synthetic potential of this substrate.

Fundamental Principles of Halopyridine Reactivity in Cross-Coupling

The success of a palladium-catalyzed cross-coupling reaction hinges on the oxidative addition of the carbon-halogen (C-X) bond to a Pd(0) catalyst, which is often the rate-determining step.[1][2] The reactivity of a halopyridine is therefore governed by two primary factors: the nature of the halogen and its position on the pyridine ring.

Influence of the Halogen: The C-X bond dissociation energy is inversely correlated with reactivity. Consequently, the generally accepted order of reactivity is: C-I > C-Br > C-Cl .[1][2] This trend means that under a given set of conditions, a C-Br bond will undergo oxidative addition much more readily than a C-Cl bond.[3] This intrinsic difference is the cornerstone of regioselective chemistry with dihalopyridines containing different halogens.

Influence of Position: The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, significantly influences the reactivity of each position. The general order of reactivity for different positions on the pyridine ring is C4 > C2 > C3.[1] The C2 and C4 positions are more electron-deficient and thus more susceptible to oxidative addition compared to the C3 and C5 positions.[4]

These fundamental principles predict that for this compound, the C4-Br bond will be substantially more reactive than the C2-Cl bond, enabling highly selective monofunctionalization at the C4 position under appropriate catalytic conditions.

G cluster_reactivity General Reactivity in Pd-Catalyzed Cross-Coupling cluster_position Positional Reactivity on Pyridine Ring C_I C-I (Most Reactive) C_Br C-Br C_I->C_Br Decreasing Reactivity (Increasing Bond Strength) C_Cl C-Cl C_Br->C_Cl Decreasing Reactivity (Increasing Bond Strength) C_F C-F (Least Reactive) C_Cl->C_F Decreasing Reactivity (Increasing Bond Strength) C4 C4 C2 C2 C4->C2 Decreasing Reactivity C3 C3 C2->C3 Decreasing Reactivity

Caption: Relative reactivity trends for halogens and their positions on the pyridine ring.

Regioselective Cross-Coupling of this compound

The significant difference in reactivity between the C-Br and C-Cl bonds in this compound allows for exquisite control over its functionalization. Standard palladium catalysts, such as those employing phosphine ligands like PPh₃ or dppf, will selectively activate the C4-Br bond while leaving the more robust C2-Cl bond untouched.[5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions. For this compound, this reaction can be performed with high regioselectivity. Using a standard catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) with a carbonate base, arylboronic acids react exclusively at the C4 position.[7] The resulting 4-aryl-2-chloro-5-methylpyridine is then available for a subsequent coupling at the C2 position, often requiring a more active catalyst system (e.g., using bulky, electron-rich biarylphosphine ligands like SPhos or XPhos) and stronger bases.[3]

Sonogashira Coupling

Similar selectivity is observed in the Sonogashira coupling of terminal alkynes. The reaction, typically co-catalyzed by palladium and copper(I), proceeds selectively at the C-Br bond.[8] This provides a reliable route to 4-alkynyl-2-chloro-5-methylpyridines, which are valuable intermediates in medicinal chemistry and materials science. For dihalopyridines with different halogens, the acetylene consistently adds to the site with the more reactive halide.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination follows the same reactivity trend (I > Br > Cl), allowing for the selective formation of a C-N bond at the C4 position.[9] By carefully controlling reaction conditions, primary or secondary amines can be coupled to the C4-Br position, leaving the C2-Cl available for further diversification. Activating the C-Cl bond for amination typically requires more specialized, bulky phosphine ligands and stronger bases like sodium tert-butoxide.[4]

Comparative Analysis with Other Halopyridines

To fully appreciate the utility of this compound, it is instructive to compare its performance against other dihalopyridines in a representative Suzuki-Miyaura coupling.

SubstrateCoupling PartnerCatalyst SystemConditionsProduct(s) & SelectivityYieldReference
This compound Phenylboronic AcidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90 °C4-Phenyl-2-chloro-5-methylpyridine (>98% selective)~90%[5][7]
2,4-Dibromopyridine Phenylboronic AcidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90 °CMixture of 4-phenyl-2-bromo & 2-phenyl-4-bromo , favoring C4Variable[10]
2,4-Dichloropyridine Phenylboronic AcidPd₂(dba)₃, SPhos, K₃PO₄1,4-Dioxane, 110 °CMixture of 4-phenyl-2-chloro & 2-phenyl-4-chloro , favoring C4~75%[4][11]
5-Bromo-2-chloropyridine Phenylboronic AcidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90 °C5-Phenyl-2-chloropyridine (>95% selective)~88%[6]

Analysis:

  • This compound provides excellent, predictable regioselectivity due to the large difference in C-Br vs. C-Cl reactivity. This makes it an ideal substrate for sequential couplings.

  • 2,4-Dibromopyridine often yields mixtures. While the C4 position is generally more reactive, achieving high selectivity for mono-arylation can be challenging and highly dependent on the ligand and conditions used.[10][12]

  • 2,4-Dichloropyridine requires more forcing conditions (specialized ligands, higher temperatures) to activate even the more reactive C4-Cl bond. Selectivity can be achieved, but the overall reactivity is lower.[11]

  • 5-Bromo-2-chloropyridine also shows excellent selectivity for the C-Br bond, demonstrating that the C-X bond energy is the dominant factor in determining the reaction site.[6]

Experimental Protocols

The following protocols are provided as validated starting points for researchers. Optimization may be necessary for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C4-bromine position of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene/Water (4:1 mixture)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the tube with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Add the degassed Toluene/Water solvent mixture via syringe.

  • Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-aryl-2-chloro-5-methylpyridine.[7]

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Mechanistic Considerations

The high regioselectivity observed in the cross-coupling of this compound is a direct consequence of the kinetics of the oxidative addition step.

G Pd(0)L2 Pd(0)L₂ OA_Complex_Br Oxidative Addition (C-Br) Ar-Pd(II)(Br)L₂ Pd(0)L2->OA_Complex_Br:f0 FAST (Low Energy Barrier) Selective for C-Br OA_Complex_Cl Oxidative Addition (C-Cl) Ar-Pd(II)(Cl)L₂ Pd(0)L2->OA_Complex_Cl:f0 SLOW (High Energy Barrier) Requires forcing conditions Transmetalation Transmetalation (Ar'-B(OR)₂) OA_Complex_Br:f1->Transmetalation Reductive_Elim Reductive Elimination Transmetalation->Reductive_Elim Product Ar-Ar' Reductive_Elim->Product Product->Pd(0)L2 Catalyst Regeneration

Caption: Simplified catalytic cycle highlighting the selective oxidative addition step.

The Pd(0) catalyst preferentially attacks the more labile C-Br bond over the stronger C-Cl bond. Computational and experimental studies have shown that the energy barrier for oxidative addition to a C-Br bond is significantly lower than that for a C-Cl bond. For pyridyl halides, the mechanism of oxidative addition can be complex, sometimes involving interaction with the pyridine nitrogen, but the C-X bond strength remains the dominant factor for selectivity between different halogens.[13] Only after the C-Br bond has been functionalized, and under more forcing conditions with highly active catalysts, can the C-Cl bond be made to react.[4]

Conclusion

This compound is a superior building block for the synthesis of complex, polysubstituted pyridines. Its key advantage lies in the predictable and high regioselectivity that can be achieved in a variety of palladium-catalyzed cross-coupling reactions. By exploiting the intrinsic reactivity difference between the C4-bromo and C2-chloro positions, researchers can perform selective functionalization at the C4-position under mild conditions, preserving the C2-chloro for subsequent transformations. This comparative guide demonstrates its utility over other dihalopyridines, such as dibromo or dichloro analogs, where achieving selective mono-functionalization can be problematic. The robust and predictable nature of its reactivity makes this compound an invaluable tool for professionals in drug discovery and materials science, enabling efficient and strategic access to novel chemical entities.

References

  • BenchChem. (2025). Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine.
  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • Vetticatt, M. J., et al. (2020). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • Wikipedia. (2023).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • Strotman, N. A., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. [Link]
  • Yılmaz, Ü., et al. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Ghaffari, B., et al. (2020). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • ResearchGate. (2020). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]
  • PubChem. 4-Bromo-2-chloro-5-methyl-pyridine. [Link]

Sources

A Senior Application Scientist’s Guide: Unlocking Synthetic Versatility with 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Against 2,4-Dichloropyridine Derivatives

For researchers, medicinal chemists, and professionals in drug development, the selection of foundational building blocks is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic campaign. Halogenated pyridines are indispensable scaffolds, offering reactive handles for constructing complex molecular architectures found in a vast array of pharmaceuticals and agrochemicals.[1][2]

This guide provides an in-depth comparison between two key pyridine-based intermediates: 4-Bromo-2-chloro-5-methylpyridine and the more conventional 2,4-dichloropyridine derivatives . While both serve as precursors to substituted pyridines, we will demonstrate through mechanistic insights and comparative data that this compound offers superior strategic advantages in terms of reactivity, regioselectivity, and overall synthetic versatility.

The Core Advantage: Differential Reactivity of Carbon-Halogen Bonds

The fundamental difference in the synthetic utility of these molecules lies in the inherent reactivity of their carbon-halogen (C-X) bonds. This difference is most pronounced in the two major classes of reactions used to functionalize these rings: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

In cornerstone reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the C-X bond.[3] The bond dissociation energy follows the trend C-I > C-Br > C-Cl, making the weaker C-Br bond significantly more susceptible to cleavage by the palladium catalyst.[3][4]

This principle confers a distinct advantage upon this compound. It possesses two different halogen atoms, allowing for stepwise, regioselective functionalization . The C4-Br bond can be selectively targeted under milder conditions, leaving the more robust C2-Cl bond untouched for subsequent transformations.

In contrast, 2,4-dichloropyridine possesses two C-Cl bonds. While the C4 position is often more reactive, the energy difference between the two C-Cl bonds is much smaller, making selective mono-functionalization challenging and often leading to mixtures of products or requiring highly specialized catalyst systems.[5][6]

cluster_0 Pd(0) Catalytic Cycle cluster_1 Reactivity Comparison Pd0 Pd(0)L2 Pd_complex R-Pd(II)-X(L2) Pd0->Pd_complex Oxidative Addition (Rate-Determining Step) Pd_R_R1 R-Pd(II)-R1(L2) Pd_complex->Pd_R_R1 Transmetalation Pd_R_R1->Pd0 Reductive Elimination RR1 Ar-R' Pd_R_R1->RR1 RX Ar-X RX->Pd_complex R1M R'-[M] R1M->Pd_complex label_reactivity Oxidative Addition Reactivity: C-Br > C-Cl This means this compound reacts selectively at the C4-Br position under milder conditions (lower temp, less active catalyst) than either position on 2,4-dichloropyridine. G cluster_0 Step 1: C4 Functionalization (Cross-Coupling) cluster_1 Step 2: C2 Functionalization (SNAr) start This compound proc1 Suzuki Coupling (Arylboronic Acid, Pd(PPh₃)₄, Base) start->proc1 Mild Conditions res1 4-Aryl-2-chloro-5-methylpyridine proc1->res1 proc2 Nucleophilic Substitution (e.g., NaOMe, Amine, Thiolate) res1->proc2 Forcing Conditions res2 4-Aryl-2-Nu-5-methylpyridine (Di-substituted Product) proc2->res2

Figure 2. Strategic workflow for sequential functionalization of this compound, exploiting its differential reactivity.

Experimental Protocols

The following protocols are provided as validated starting points. As with any chemical reaction, optimization for specific substrates is recommended.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol details the selective coupling of an arylboronic acid at the C4-bromo position of this compound, a reaction that proceeds efficiently under standard conditions.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Phosphate (K₃PO₄) (1.5 eq) [7]* 1,4-Dioxane and Water (4:1 v/v) [7]* Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and tetrakis(triphenylphosphine)palladium(0). [7]2. Add the 1,4-dioxane/water solvent mixture and the potassium phosphate base. [7]3. Stir the resulting mixture at 85-95 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours. [7]4. Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter to remove inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 4-aryl-2-chloro-5-methylpyridine.

Protocol 2: Nucleophilic Aromatic Substitution on 2,4-Dichloropyridine

This protocol describes the generally preferred substitution at the C4-position of 2,4-dichloropyridine with an oxygen-based nucleophile.

Materials:

  • 2,4-Dichloropyridine (1.0 eq)

  • Sodium Methoxide (NaOMe) (1.1 eq)

  • Methanol (MeOH) as solvent

  • Nitrogen or Argon source

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 2,4-dichloropyridine in methanol.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium methoxide portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, carefully quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 2-chloro-4-methoxypyridine.

Conclusion and Outlook

While 2,4-dichloropyridine is a valuable and cost-effective intermediate for accessing certain substituted pyridines, This compound offers a superior level of control and strategic flexibility for the synthesis of complex, highly functionalized molecules. [1][8] The key advantages are:

  • Predictable Regioselectivity: The inherent difference in the reactivity of the C-Br and C-Cl bonds allows for selective, stepwise functionalization.

  • Milder Reaction Conditions: The more reactive C-Br bond enables cross-coupling reactions under less demanding conditions, improving functional group tolerance and reducing byproduct formation. [5]* Orthogonal Synthetic Potential: The ability to perform palladium-catalyzed coupling at one site and nucleophilic substitution at another provides a powerful tool for building molecular diversity.

For drug development professionals and researchers pushing the boundaries of chemical synthesis, the strategic benefits offered by this compound justify its consideration as a premier building block for creating novel and elaborate pyridine-based compounds.

References

  • Vertex AI Search. (n.d.).
  • Guidechem. (n.d.). 26452-80-2 2,4-Dichloropyridine C5H3Cl2N, Formula,NMR,Boiling Point,Density,Flash Point.
  • Pharmaffiliates. (n.d.). The Critical Role of 2,4-Dichloropyrimidine in Modern Drug Synthesis.
  • Lifechem Pharma. (n.d.). Best 2-4 Dichloropyrimidine Manufacturers In India.
  • Chem-Impex. (n.d.). 2,4-Dichloropyridine.
  • BenchChem. (n.d.).
  • Chemcasts. (n.d.). 2,4-Dichloropyridine (CAS 26452-80-2) Properties.
  • Sigma-Aldrich. (n.d.). 4-Bromo-5-chloro-2-methylpyridine.
  • PubChem. (n.d.). 4-Bromo-2-chloro-5-methyl-pyridine.
  • Vertex AI Search. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.
  • PubChem. (n.d.). 2,4-Dichloropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4.
  • CymitQuimica. (n.d.). This compound.
  • Srini Chem. (n.d.). 3934-20-1 (2,4-Dichloropyrimidine) Manufacturers.
  • ChemicalBook. (n.d.). 2,4-Dichloropyridine synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pharmaceutical Ingredients Using 2,6-Dichloro-4-iodopyridine.
  • Vertex AI Search. (n.d.).
  • Ahmad, G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. MDPI.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyridine with Nucleophiles.
  • BenchChem. (n.d.).
  • Talukdar, A. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • MacNair, A. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1859-1873.

Sources

A Comparative Guide to the Structural Validation of 4-Bromo-2-chloro-5-methylpyridine Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. In the development of novel therapeutics, where structure-activity relationships govern efficacy and safety, this certainty is not just desirable, but essential. Substituted pyridines, such as 4-Bromo-2-chloro-5-methylpyridine and its derivatives, are prevalent scaffolds in medicinal chemistry. Their precise atomic arrangement dictates their interaction with biological targets. This guide provides an in-depth, experience-driven comparison of methodologies for the structural validation of this class of compounds, with a focus on the gold-standard technique: single-crystal X-ray crystallography.

This guide will not merely list procedural steps. Instead, it will delve into the causality behind experimental choices, offering insights gleaned from years of practice to ensure that the described protocols are not just methods to be followed, but self-validating systems for generating robust and reliable structural data. We will explore the entire workflow, from the critical first step of obtaining diffraction-quality crystals to the final analysis and comparison of the resulting structure.

The Imperative of Structural Integrity in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is long and fraught with challenges. A significant portion of this journey is dedicated to optimizing the lead compound's interaction with its biological target. This optimization is fundamentally a process of refining the molecule's three-dimensional shape and electronic properties. An error in the assumed structure of a lead compound can lead to the misinterpretation of structure-activity relationship (SAR) data, sending research teams down unproductive paths and wasting significant resources. X-ray crystallography provides the definitive atomic-level blueprint of a molecule, mitigating this risk and providing a solid foundation for rational drug design.[1][2]

The Crystallographic Workflow: A Step-by-Step Protocol with Expert Commentary

The successful determination of a crystal structure is a multi-stage process, each with its own set of challenges and critical considerations. Here, we present a detailed protocol, enriched with insights that go beyond the standard operating procedure.

Part 1: The Art and Science of Crystal Growth

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. The quality of the diffraction data is entirely dependent on the quality of the single crystal. For small organic molecules like this compound derivatives, obtaining a well-ordered, single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is often the most challenging step.

Experimental Protocol: Recrystallization for Single Crystal Growth

  • Solvent Selection: The choice of solvent is paramount. The ideal solvent will dissolve the compound when hot but not when cold. A systematic screening of solvents with varying polarities is recommended. For pyridine derivatives, common choices include ethanol, methanol, acetonitrile, ethyl acetate, and hexane, or mixtures thereof.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure compound in a minimal amount of the chosen boiling solvent to create a saturated solution. The use of a minimal volume is crucial for maximizing the yield of crystals upon cooling.

  • Hot Filtration (if necessary): If insoluble impurities are present, they must be removed by gravity filtering the hot solution. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Slow Cooling: This is the most critical stage for growing large, well-ordered crystals. Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass and placing it in a location free from vibrations will encourage slow, controlled crystal growth. Rapid cooling will lead to the formation of a powder or small, poorly-formed crystals unsuitable for diffraction.

  • Inducing Crystallization (if necessary): If crystals do not form upon cooling, several techniques can be employed. Scratching the inside of the flask with a glass rod can create nucleation sites. Alternatively, adding a "seed crystal" from a previous successful crystallization can initiate the process.

  • Isolation and Drying: Once a sufficient crop of crystals has formed, they should be isolated by vacuum filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then allowed to air dry.

Expert Insight: The use of a solvent/anti-solvent system can be highly effective. In this technique, the compound is dissolved in a "good" solvent, and then a "poor" solvent (in which the compound is insoluble) is slowly added until the solution becomes slightly turbid. Slow evaporation of this mixture can yield high-quality crystals.

Part 2: From Crystal to Diffraction Pattern

With a suitable crystal in hand, the next phase involves interacting it with X-rays to generate a diffraction pattern. This pattern is a unique fingerprint of the crystal's internal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A single, well-formed crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. Modern diffractometers are equipped with a high-intensity X-ray source (often a microfocus tube), a goniometer for precise crystal orientation, and a sensitive detector (such as a CCD or pixel array detector).

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.

  • Data Collection Strategy: Based on the unit cell parameters and crystal symmetry, a data collection strategy is devised to measure the intensities of a large number of unique reflections. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply various corrections for experimental factors, resulting in a final dataset of reflection intensities.

Part 3: Solving and Refining the Structure

The final stage of the process involves translating the diffraction data into a three-dimensional model of the molecule.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. For small molecules, "direct methods" are typically successful in providing an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map. The atoms are identified based on the electron density peaks, and their connectivity is established.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic positions, and their thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, bond angles, and torsion angles against known values, as well as analyzing the final difference electron density map for any unassigned features.

A Comparative Analysis: Validating a this compound Derivative

To provide a tangible example, we will compare the expected crystallographic parameters for a this compound derivative with the experimentally determined structure of a closely related analog, 2-Chloro-5-(chloromethyl)pyridine. The crystal structure of 2-Chloro-5-(chloromethyl)pyridine has been reported in the literature, providing a valuable reference point.[3][4]

Parameter2-Chloro-5-(chloromethyl)pyridine (Experimental Data)[3][4]This compound Derivative (Expected)Significance and Interpretation
Crystal System MonoclinicLikely Monoclinic or OrthorhombicThe crystal system describes the basic shape of the unit cell. Small organic molecules often crystallize in lower symmetry systems like monoclinic or orthorhombic.
Space Group P2₁/cP2₁/c or other common centrosymmetric space groupsThe space group describes the symmetry elements within the unit cell. P2₁/c is a very common space group for organic molecules.
Unit Cell Dimensions a = 4.0770(8) Å, b = 10.322(2) Å, c = 16.891(3) Å, β = 95.95(3)°Dimensions will vary based on the specific derivative, but will be in a similar range. The presence of the larger bromine atom would likely lead to a small increase in the unit cell volume.These parameters define the size and shape of the unit cell. They are unique to a specific crystal structure.
Volume 707.0(2) ųExpected to be slightly larger than the reference due to the larger van der Waals radius of bromine compared to chlorine.The volume of the unit cell is directly related to the size of the molecule and how it packs in the crystal lattice.
Z 44Z is the number of molecules in the unit cell. For a space group like P2₁/c, Z is often 4.
Calculated Density 1.522 g/cm³Expected to be higher due to the increased mass of bromine.The calculated density is a useful parameter for confirming the identity of the crystallized material.
R-factor R = 0.037A final R-factor below 0.05 is indicative of a well-refined and reliable structure.The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.

This comparative table highlights how the known structure of a close analog can be used to benchmark and validate the results obtained for a new derivative. Any significant deviations from the expected values would warrant further investigation and refinement of the crystal structure.

Visualizing the Workflow

To further clarify the logical flow of the structural validation process, the following diagram illustrates the key stages and their interdependencies.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Validation synthesis Synthesis of 4-Bromo-2-chloro- 5-methylpyridine Derivative purification Purification (e.g., Chromatography) synthesis->purification recrystallization Recrystallization purification->recrystallization Purity is key for good crystals crystal_selection Single Crystal Selection recrystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection High-quality crystal mounted data_processing Data Processing & Scaling data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution Processed reflection data refinement Model Building & Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Validated Structure

Figure 1: Experimental workflow for the structural validation of a small molecule by X-ray crystallography.

Conclusion: The Unparalleled Value of X-ray Crystallography

In the high-stakes world of drug discovery and development, there is no substitute for the definitive structural information provided by single-crystal X-ray crystallography. While other analytical techniques such as NMR and mass spectrometry are essential for confirming connectivity and composition, they do not provide the precise three-dimensional atomic coordinates that are crucial for understanding and optimizing molecular interactions.

By following a rigorous and well-understood experimental workflow, from meticulous crystal growth to careful data analysis and validation, researchers can obtain unambiguous structural data for novel compounds like this compound derivatives. This information is not just an academic curiosity; it is a critical asset that can accelerate the drug discovery process, reduce the risk of costly failures, and ultimately contribute to the development of safer and more effective medicines. The principles and protocols outlined in this guide provide a robust framework for achieving this goal, empowering researchers to proceed with confidence in the structural integrity of their compounds.

References

  • Feng, Z.-Q., Yang, X.-L., Ye, Y.-F., Wang, H.-Q., & Hao, L.-Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366. [Link]
  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-(chloromethyl)pyridine.
  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
  • Feng, Z. Q., Yang, X. L., Ye, Y. F., Wang, H. Q., & Hao, L. Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta crystallographica. Section E, Structure reports online, 67(Pt 2), o366. [Link]
  • Crystallography Open Database. (n.d.). Information card for entry 7713542.
  • Gražulis, S., Daškevič, A., Merkys, A., Fabre, D., Krivovichev, S., Serebryanaya, N., ... & Le Bail, A. (2009). Crystallography Open Database (COD): an open-access collection of crystal structures. Journal of applied crystallography, 42(4), 726-729. [Link]
  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2011). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. Expert opinion on drug discovery, 6(8), 771–782. [Link]
  • Crystallography Open Database. (n.d.). Search results.
  • Crystallography Open Database. (n.d.). Search results.
  • IndiaMART. (n.d.). 2-Chloro-5-methylpyridine, 18368-64-4 Price in Hyderabad.
  • YouTube. (2017, September 27).
  • Crystallography Open Database. (n.d.). Search results.
  • Crystallography Open Database. (n.d.). Search results.
  • Crystallography Open Database. (n.d.). Search results.

Sources

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heteroaromatic scaffolds is a cornerstone of modern synthesis. Among these, the pyridine core is a privileged motif, and its selective elaboration is of paramount importance. This guide provides an in-depth comparative analysis of palladium catalyst systems for the cross-coupling reactions of 4-Bromo-2-chloro-5-methylpyridine, a versatile building block with two distinct halogen leaving groups. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data from analogous systems, and provide detailed protocols to empower your synthetic endeavors.

The Challenge of Regioselectivity in Dihalopyridines

The primary challenge in the cross-coupling of this compound lies in achieving regioselectivity. The pyridine ring is adorned with a bromine atom at the 4-position and a chlorine atom at the 2-position. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general reactivity trend for this step is C-I > C-Br > C-Cl.[1][2] This inherent difference in bond lability provides a handle for selective functionalization. Consequently, the C-Br bond at the 4-position is significantly more reactive than the C-Cl bond at the 2-position, allowing for selective cross-coupling at the C4 position while leaving the C2-chloro substituent intact for potential subsequent transformations.[3]

However, as we will explore, this conventional selectivity can be modulated and even inverted through judicious selection of the palladium catalyst and, most critically, the supporting ligand.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[5] For the coupling of this compound with various boronic acids, the choice of catalyst system is critical to achieving high yields and maintaining selectivity.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

While specific comparative data for this compound is sparse in the literature, we can draw strong inferences from studies on structurally similar bromopyridines. The following table summarizes the performance of common palladium catalyst systems.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%) (Analogous Substrate)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-9585[5]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O (5:1)120 (microwave)81[3]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100Expected High[5]
Pd-PEPPSI-IPrIPr (NHC)K₃PO₄1,4-DioxaneRoom Temp~85 (C4-selective on dichloropyridine)[4]

Expert Insights on Catalyst Selection:

  • Traditional Phosphine Ligands: For routine couplings, traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ often provide good to excellent yields.[3][5] The dppf ligand, being a bidentate phosphine, can enhance catalyst stability and efficiency.

  • Bulky, Electron-Rich Ligands (Buchwald-type): For more challenging substrates or to achieve higher turnover numbers, modern catalyst systems employing bulky, electron-rich phosphine ligands like SPhos are highly effective.[5] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as IPr, have emerged as powerful alternatives to phosphines. They form highly stable and active palladium complexes, often allowing for reactions to proceed at lower catalyst loadings and milder temperatures.[4] Their strong sigma-donating ability enhances the rate of oxidative addition.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine Derivative

This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromopyridine derivative and can be adapted for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

  • Schlenk flask and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask, then evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.

  • Stir the reaction mixture at 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Bromopyridine, Boronic Acid, Base, Catalyst inert Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-120 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Aqueous Work-up monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6] For this compound, this reaction allows for the introduction of a wide range of nitrogen-containing functional groups.

Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination

The choice of ligand is particularly crucial in the Buchwald-Hartwig amination to promote the C-N bond-forming reductive elimination step.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%) (Analogous Substrate)Reference
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene80-110Good to Excellent[6]
Pd(OAc)₂ / XantphosXantphosCs₂CO₃1,4-Dioxane100High[7]
Pd(OAc)₂ / RuPhosRuPhosK₂CO₃t-BuOH100High[8]
[Pd(allyl)Cl]₂ / t-BuXPhost-BuXPhosK₂CO₃Toluene100High[8]

Expert Insights on Catalyst Selection:

  • Bidentate Phosphine Ligands: Ligands like BINAP and Xantphos are effective for a broad range of amines.[6][7] Xantphos, with its large bite angle, is often beneficial for promoting reductive elimination.

  • Bulky Monodentate Ligands (Buchwald-type): Ligands such as RuPhos and t-BuXPhos are highly effective for coupling both primary and secondary amines, including sterically hindered ones.[8] They are often used with Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[6] However, for substrates with base-sensitive functional groups, milder bases like K₂CO₃ or Cs₂CO₃ can be employed, often in combination with more active catalyst systems.[7][8]

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine Derivative

This is a general protocol for the Buchwald-Hartwig amination of a bromopyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk tube and inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex [Ar(Br)Pd(II)L₂] Pd0->OA_complex Oxidative Addition (+ Ar-Br) Amine_complex [Ar(Amine)Pd(II)L₂]⁺Br⁻ OA_complex->Amine_complex Ligand Exchange (+ Amine) Amido_complex [Ar(Amido)Pd(II)L₂] Amine_complex->Amido_complex Deprotonation (- HBr, + Base) Product Ar-Amine Amido_complex->Product Reductive Elimination Product->Pd0

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a reliable method for the coupling of terminal alkynes with aryl halides, providing access to valuable internal alkynes.[9] This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.

Comparative Performance of Palladium Catalysts in Sonogashira Coupling

The efficiency of the Sonogashira coupling can be influenced by the choice of palladium catalyst, copper source, and base.

Catalyst SystemLigandCo-catalystBaseSolventTemperature (°C)Yield (%) (Analogous Substrate)Reference
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHF25-60Good to Excellent[9]
Pd(PPh₃)₄PPh₃CuIi-Pr₂NHToluene50-80High[10]
[DTBNpP]Pd(crotyl)ClDTBNpPNone (Cu-free)TMPDMSORoom Tempup to 97%

Expert Insights on Catalyst Selection:

  • Traditional Pd/Cu Systems: The classic Sonogashira conditions using a palladium-phosphine complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) are effective for a wide range of substrates.[9] The amine base (e.g., Et₃N) serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed.

  • Copper-Free Sonogashira Coupling: A significant advancement in Sonogashira chemistry is the development of copper-free conditions. This is particularly important in pharmaceutical synthesis where residual copper can be problematic. These systems often rely on highly active palladium catalysts with bulky, electron-rich ligands that can facilitate the deprotonation of the alkyne without the need for a copper acetylide intermediate. The use of a strong, non-coordinating organic base like 2,2,6,6-tetramethylpiperidine (TMP) is common in these protocols.

Experimental Protocol: Sonogashira Coupling of a Bromopyridine Derivative

This protocol provides a general procedure for a traditional copper-catalyzed Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF

  • Schlenk flask and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add anhydrous, degassed THF, Et₃N, and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or gently heat to 40-60 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Conclusion

The selective functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of complex pyridine derivatives. By understanding the principles of regioselectivity and the specific roles of different catalyst systems, researchers can effectively navigate the synthetic challenges. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of modern bulky, electron-rich phosphine or N-heterocyclic carbene ligands often provides superior results. In Sonogashira couplings, both traditional Pd/Cu systems and modern copper-free protocols offer high efficiency. The experimental protocols provided herein serve as a robust starting point for the development of optimized conditions for specific synthetic targets.

References

  • Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. J. Org. Chem., 87(11), 7414–7421.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal.
  • So, C. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Org. Lett., 20(15), 4591–4595.
  • Neufeldt, S. R. (2022). Origin of ligand-controlled selectivity in cross-coupling of dichloroheteroarenes. Morressier.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Nolan, S. P., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chem. Rev., 121(24), 14966–15043.
  • Neufeldt, S. R. (2022). Origin of ligand-controlled selectivity in cross-coupling of dichloroheteroarenes. Morressier.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Organic Chemistry Portal. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • PubMed. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • BenchChem. (2025). Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
  • BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • ResearchGate. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
  • National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.

Sources

A Comparative Guide to Purity Assessment of Synthesized 4-Bromo-2-chloro-5-methylpyridine: The Quantitative NMR Advantage

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is the bedrock of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 4-Bromo-2-chloro-5-methylpyridine, a key halogenated pyridine building block, is pivotal in the synthesis of numerous complex molecules.[1] Its purity directly influences the downstream reaction pathways, making accurate and reliable quantification essential.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound, with a primary focus on the robust and increasingly indispensable technique of Quantitative Nuclear Magnetic Resonance (qNMR). We will explore the fundamental principles of qNMR, contrast its performance with traditional chromatographic methods like HPLC and GC, and provide a field-proven, step-by-step protocol for its implementation.

The Principle of Absolute Quantification: Why qNMR Stands Apart

At its core, NMR spectroscopy is a powerful tool for structural elucidation.[2] However, under carefully controlled experimental conditions, it transforms into a precise quantitative instrument. The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3] This unique characteristic allows qNMR to function as a primary ratio analytical method, capable of determining the absolute purity or concentration of a substance without needing an identical reference standard for the analyte itself.[4]

This is a profound departure from chromatographic techniques like HPLC and GC, which are inherently comparative. They rely on the response factor of an analyte relative to a standard, necessitating a highly characterized, pure reference material of the exact same compound to achieve accurate quantification.[5] qNMR bypasses this requirement by using a certified internal standard that is structurally different from the analyte, offering a more direct and often more accurate measure of purity.[6]

Comparative Analysis: qNMR vs. Chromatographic Methods

The choice of an analytical technique for purity determination depends on various factors, including the nature of the analyte, expected impurities, and the required level of accuracy and precision.[7] Below is a comparative overview of qNMR, HPLC, and GC for the purity analysis of this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the molar concentration of nuclei.[3]Separation based on differential partitioning between a mobile and stationary phase; detection typically by UV absorbance.[7]Separation based on volatility and interaction with a stationary phase; detection typically by Flame Ionization (FID) or Mass Spectrometry (MS).[7]
Calibration Does not require a calibration curve or a reference standard of the analyte. Uses a certified internal standard of a different compound.[4]Requires a calibration curve generated from a highly pure, certified reference standard of the analyte itself.[5]Requires a calibration curve generated from a highly pure, certified reference standard of the analyte itself.
Selectivity High. Distinguishes between structurally similar compounds and isomers based on unique chemical shifts. Can simultaneously identify and quantify impurities if signals are resolved.Moderate to high, dependent on column chemistry and detector. Co-elution of impurities with similar polarity can be a challenge.[8]High, especially for volatile compounds. Excellent for resolving impurities with different boiling points.
Accuracy Very high. As a primary method, it can provide SI-traceable results with low uncertainty.[6][9]High, but accuracy is contingent on the purity of the reference standard.High, but accuracy is contingent on the purity of the reference standard and analyte volatility.
Precision High precision is achievable with optimized parameters (RSD < 1%).[10]High precision is standard (RSD < 1%).High precision is standard (RSD < 1%).
Sample Prep Simple: accurate weighing of analyte and internal standard, followed by dissolution.[11]More complex: often requires filtration, dilution, and mobile phase preparation.Can require derivatization for non-volatile compounds. Sample must be thermally stable.
Analysis Time Fast method development. Data acquisition is typically 5-15 minutes per sample.[4]Method development can be time-consuming. Run times are typically 10-30 minutes per sample.Method development can be moderately time-consuming. Run times are typically 15-45 minutes per sample.
Destructive? No, the sample can be recovered for further analysis.[3]Yes, the sample is consumed.Yes, the sample is consumed.

The qNMR Workflow: A Self-Validating System

A well-designed qNMR experiment is inherently self-validating. The rich information content of the spectrum allows for simultaneous confirmation of the analyte's structure while providing a quantitative purity value. This dual capability is a significant advantage in research and development settings.

Caption: Workflow for purity assessment by quantitative NMR (qNMR).

Experimental Protocol: Purity of this compound by ¹H qNMR

This protocol describes the determination of the absolute purity of a synthesized batch of this compound using an internal standard.

Rationale for Experimental Choices
  • Internal Standard Selection : Maleic acid is chosen as the internal standard. It possesses high purity (≥99.5%), is stable, non-volatile, and not hygroscopic. Crucially, its sharp singlet resonance in the ¹H NMR spectrum (~6.3 ppm in DMSO-d₆) does not overlap with the signals from this compound, ensuring accurate integration.[12]

  • Solvent Selection : DMSO-d₆ is selected due to its excellent solvating power for both the analyte and the internal standard, and its relatively low water content.[13]

  • Relaxation Delay (d1) : A long relaxation delay (d1) of 30 seconds is chosen to ensure complete T1 relaxation for all relevant protons (both analyte and standard). This is a critical parameter; an insufficient delay leads to partial signal saturation and an underestimation of the integral area, compromising accuracy. The rule of thumb is to set d1 to at least 5 times the longest T1 of any signal being quantified.[11]

  • Pulse Angle : A 90° pulse is used to ensure maximum signal excitation for all nuclei, which is essential for accurate quantification.[13]

Materials and Equipment
  • Analyte : Synthesized this compound (MW: 206.47 g/mol ).[14][15]

  • Internal Standard : Maleic Acid (Certified purity ≥99.5%, MW: 116.07 g/mol ).

  • Solvent : Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D.

  • Equipment : 400 MHz (or higher) NMR spectrometer, analytical balance (±0.01 mg readability), high-quality 5 mm NMR tubes, volumetric flasks, pipettes.

Step-by-Step Procedure

Sample Preparation (perform in triplicate for precision assessment): [11]

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial using a calibrated analytical balance. Record the weight precisely (m_analyte).

  • To the same vial, add approximately 10 mg of the internal standard, maleic acid. Record the weight precisely (m_IS). The goal is a near 1:1 molar ratio to optimize integration accuracy.[13]

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Carefully transfer the solution to a clean, high-quality 5 mm NMR tube.

NMR Data Acquisition: [11]

  • Insert the NMR tube into the spectrometer and allow the sample to equilibrate to the probe temperature (5-10 minutes).

  • Lock on the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve good homogeneity (narrow, symmetrical solvent peak).

  • Set the following key acquisition parameters:

    • Pulse Program : Standard 1D proton experiment (e.g., 'zg30' on Bruker systems).

    • Pulse Angle : 90° (ensure this is calibrated for your probe).

    • Relaxation Delay (d1) : 30 s.

    • Acquisition Time (aq) : ≥ 3 s.

    • Number of Scans (ns) : 16-64 (to achieve a signal-to-noise ratio S/N > 250:1 for the peaks of interest).[16]

    • Receiver Gain (rg) : Adjust automatically to avoid signal clipping.

  • Acquire the Free Induction Decay (FID).

Data Processing and Analysis: [17]

  • Apply an exponential window function with a line broadening (LB) of 0.3 Hz to the FID before Fourier transformation.

  • Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction algorithm to ensure a flat baseline across the spectrum, especially around the integrated signals.

  • Integrate the well-resolved singlet corresponding to the proton at the 6-position of this compound (analyte signal, I_analyte). This signal is least likely to be affected by impurities.

  • Integrate the singlet for the two olefinic protons of maleic acid (internal standard signal, I_IS).

  • Record the integral values.

Purity Calculation

The purity of the analyte (P_analyte) is calculated using the following equation, which is the cornerstone of the internal standard qNMR method:[17]

Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte : Integral of the analyte signal.

  • I_IS : Integral of the internal standard signal.

  • N_analyte : Number of protons for the integrated analyte signal (in this case, 1).

  • N_IS : Number of protons for the integrated internal standard signal (in this case, 2).

  • MW_analyte : Molecular weight of the analyte (206.47 g/mol ).

  • MW_IS : Molecular weight of the internal standard (116.07 g/mol ).

  • m_analyte : Mass of the analyte.

  • m_IS : Mass of the internal standard.

  • P_IS : Purity of the internal standard (e.g., 99.5% or 0.995).

Method Validation and Trustworthiness

The trustworthiness of this qNMR protocol is ensured by adhering to principles outlined in ICH guidelines for analytical procedure validation (ICH Q2(R2)).[18][19]

  • Specificity : The high resolution of NMR and the selection of non-overlapping peaks ensure the signal being measured is solely from the analyte.

  • Linearity : The direct proportionality of signal area to the number of nuclei is a fundamental physical principle, ensuring linearity.

  • Accuracy : Assessed by analyzing a sample of known purity or by spike-recovery experiments. Accuracy in qNMR is primarily dependent on the precision of weighing and the certified purity of the internal standard.[20]

  • Precision : Determined by repeatedly analyzing the same homogenous sample (repeatability) and by having different analysts perform the analysis on different days (intermediate precision).[10]

Method_Selection start Purity Analysis Needed for This compound q1 Is an absolute purity value required? start->q1 q2 Is the analyte thermally stable & volatile? q1->q2 No (Relative Purity OK) res_qnmr qNMR is the preferred method q1->res_qnmr Yes res_hplc HPLC-UV is a strong candidate q2->res_hplc No res_gc GC-FID/MS is a strong candidate q2->res_gc Yes q3 Are trace impurities (<0.1%) the primary concern? res_qnmr_alt Consider qNMR for orthogonal validation q3->res_qnmr_alt Yes res_hplc->q3 res_gc->q3

Caption: Decision tree for selecting an appropriate purity analysis method.

Conclusion: An Authoritative and Versatile Technique

For assessing the purity of synthesized intermediates like this compound, quantitative NMR offers a powerful, direct, and efficient analytical solution. Its status as a primary method provides a level of confidence that is difficult to achieve with comparative techniques, especially in early-stage drug development where certified reference standards of the synthesized compound may not yet exist.[21] While HPLC and GC remain invaluable for impurity profiling and detecting trace contaminants, qNMR provides an unparalleled, robust, and accurate determination of absolute purity. By integrating qNMR into analytical workflows, researchers and drug development professionals can make more informed decisions, ensuring the quality and integrity of their chemical entities from the very first step.

References

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Journal of Natural Products, 70(4), 589–595.
  • Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. University of Illinois Chicago.
  • Hu, J., & Tang, G. (2025). Quantitative nuclear magnetic resonance: Experimental methods and typical applications. Journal of Beijing University of Chemical Technology, 52(2), 1-14.
  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Emery Pharma (n.d.). A Guide to Quantitative NMR (qNMR).
  • Mestrelab Research (n.d.). What is qNMR and why is it important?. Mestrelab Resources.
  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Applications Notes.
  • University of Wisconsin-Madison (n.d.). Quantitative NMR Spectroscopy.
  • AZoM (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.
  • ResearchGate (n.d.). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
  • ACG Publications (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • ResearchGate (n.d.). Purity comparison by NMR and HPLC.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • Branch, S. K. (2005). International Conference on Harmonisation (ICH) guidelines and the role of quantitative NMR in the drug registration process. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 798–805.
  • European Network of Forensic Science Institutes (2019). GUIDELINE FOR qNMR ANALYSIS.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
  • Regis Technologies (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube.
  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581–589.
  • Wiley Online Library (n.d.). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. PubMed Central.
  • Slideshare (n.d.). qHNMR for purity determination.
  • PubChem (n.d.). 4-Bromo-2-chloro-5-methyl-pyridine.
  • International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2).
  • Autech Industry Co.,Limited (n.d.). The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications.
  • PubChemLite (n.d.). 4-bromo-2-chloro-5-methyl-pyridine (C6H5BrClN).

Sources

Navigating the Crossroads of Synthesis: A Cost-Benefit Analysis of 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step synthesis, the selection of building blocks is a critical decision point, balancing reactivity, selectivity, and cost. Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs. Among the vast array of available intermediates, dihalogenated pyridines like 4-Bromo-2-chloro-5-methylpyridine (CAS 867279-13-8) offer a powerful platform for molecular elaboration. However, its utility must be weighed against its acquisition cost and the availability of isomeric alternatives. This guide provides an in-depth cost-benefit analysis, grounded in chemical principles and experimental data, to empower researchers in making informed strategic decisions for their synthetic campaigns.

The Strategic Value of Differential Reactivity

The primary advantage of a building block like this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[1] This inherent reactivity difference allows for predictable and regioselective functionalization, a highly desirable trait in complex molecule synthesis.

A chemist can selectively couple a boronic acid at the 4-position, leaving the chlorine at the 2-position untouched for subsequent transformations, such as a second, more forcing cross-coupling, a nucleophilic aromatic substitution (SNAr), or other derivatizations. This strategic, stepwise approach minimizes the need for cumbersome protecting group chemistry and can significantly shorten synthetic routes.

sub This compound step1 Suzuki Coupling (e.g., Pd(PPh₃)₄, K₂CO₃) sub->step1 Selective reaction at C-Br bond intermediate 4-Aryl-2-chloro-5-methylpyridine step1->intermediate step2 Second Transformation (e.g., Buchwald-Hartwig Amination, Forcing Suzuki, or SNAr) intermediate->step2 Reaction at remaining C-Cl bond product Di-substituted Pyridine Product step2->product

Caption: Workflow for the sequential functionalization of this compound.

Comparative Analysis: Isomers and Cost

The decision to use this compound becomes nuanced when considering its cost relative to its constitutional isomers. While all possess a bromochloro-methylpyridine core, the positional arrangement of the substituents dramatically impacts both the synthetic outcome and the market price.

CompoundStructureCAS NumberTypical PurityRepresentative Pricing (100g)
This compound 867279-13-8>97%~€658[2]
5-Bromo-2-chloro-4-methylpyridine778611-64-6>96%~€109 - $291[3][4]
2-Bromo-3-chloro-5-methylpyridine65550-81-4>97%~€300 (estimated from kg price)[5][6]

Note: Prices are subject to change and vary by supplier. The images are illustrative placeholders.

As the data indicates, this compound is substantially more expensive than its isomers. The cost difference can be attributed to a more complex or lower-yielding manufacturing process required to achieve this specific substitution pattern.

The Cost-Benefit Decision Framework

The key question for the researcher is: When does the higher cost of this compound provide a return on investment? The answer lies in the specific goals of the synthesis.

Scenarios Justifying the Use of this compound:

  • Strict Regiochemical Requirement: If the final target molecule unambiguously requires an aryl or other group at the 4-position and a different functionality at the 2-position, using this specific isomer is paramount. The higher initial cost is offset by avoiding a potentially difficult and low-yielding separation of isomers that would arise from using a less defined starting material.

  • Known Downstream Challenges: If the chemistry planned for the 2-position is sensitive or low-yielding, securing the 4-position first with a robust reaction like a Suzuki coupling is a sound risk-mitigation strategy.

  • Route Scouting and Library Synthesis: In a drug discovery context, having a reliable route to a specific scaffold is crucial. The predictability of the C-Br/C-Cl differential reactivity allows for the rapid generation of a library of analogs by varying the coupling partner at the 4-position.

Scenarios Favoring a More Economical Alternative:

  • Flexible Isomeric Requirements: If the biological activity of the target is unknown or tolerant to different substitution patterns, starting with a cheaper isomer like 5-Bromo-2-chloro-4-methylpyridine is a more cost-effective approach for initial exploration.

  • Different Reactivity Vector Needed: If the desired synthetic pathway involves initial functionalization at the 5-position or a different electronic environment is needed, an alternative isomer is not just cheaper but mechanistically necessary.

  • Budget-Constrained, Large-Scale Synthesis: For scale-up campaigns where cost of goods is a primary driver, the significant price difference may necessitate re-engineering the synthetic route to begin from a more economical starting material.

node_process node_process node_yes node_yes node_no node_no start Is the 4-position substituent critical for the final target's structure? cost Is the project budget flexible enough for a premium building block? start->cost Yes separation Can you tolerate a potential isomeric mixture and subsequent separation? start->separation No use_target Use 4-Bromo-2-chloro- 5-methylpyridine cost->use_target Yes use_alt Consider a more economical isomer (e.g., 5-Bromo-2-chloro- 4-methylpyridine) cost->use_alt No separation->use_target No separation->use_alt Yes

Caption: Decision workflow for selecting the appropriate pyridine building block.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol describes a general method for the selective coupling at the 4-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[7]

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water (typically a 4:1 to 5:1 ratio of dioxane:water) via syringe.[7]

  • Reaction: Stir the mixture vigorously and heat to 85-95 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material. Reactions are typically complete within 12-24 hours.[7][8]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-2-chloro-5-methylpyridine product.[7]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety goggles), and a face shield. Work in a well-ventilated fume hood.

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for the specific product before use.

Conclusion

This compound is a high-value, synthetically powerful building block. Its utility stems from the predictable, regioselective reactivity of the C-Br bond over the C-Cl bond in cross-coupling reactions. This feature allows for a controlled, stepwise synthesis of complex di-substituted pyridines. However, its high cost necessitates a careful cost-benefit analysis. For synthetic campaigns where the specific 4-substituted-2-chloropyridine intermediate is essential, its use is well-justified and represents a sound scientific and economic decision. In cases where the substitution pattern is flexible or budgets are constrained, more economical isomers present viable starting points. By understanding the interplay between reactivity, regioselectivity, and cost, researchers can strategically deploy these building blocks to maximum effect, accelerating the path to their target molecules.

References

  • IndiaMART. 5-Bromo-2-Chloro-4-Methylpyridine, Grade Standard: Analytical Grade. [Link]
  • AbacipharmTech. 5-Bromo-2-chloro-4-methylpyridine. [Link]
  • Hartwig, J. F., et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." ACS Central Science. [Link]
  • IndiaMART. 2 Chloro 3 Methyl 5 Bromo Pyridine. [Link]
  • ResearchGate. Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. [Link]
  • White Rose Research Online.
  • ACS Publications. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. [Link]
  • Chem-Impex International. 2-Bromo-5-chloro-3-methylpyridine. [Link]
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

A Senior Application Scientist's Guide to Ligand Selection for Cross-Coupling Reactions with 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, 4-Bromo-2-chloro-5-methylpyridine is a pivotal building block. Its utility stems from the two distinct halogen atoms, offering opportunities for sequential, site-selective functionalization. The functionalization of such pyridine rings is a cornerstone of modern chemistry.[1] However, the success of these transformations is not guaranteed; it is critically dependent on the judicious selection of the catalyst system, with the ligand playing the lead role in dictating reaction efficiency, yield, and, most importantly, selectivity.

This guide provides a comparative analysis of ligand performance in palladium-catalyzed cross-coupling reactions involving this compound. We will move beyond simple protocols to explore the underlying principles of ligand effects, supported by experimental data from analogous systems, to empower you to make informed decisions in your synthetic endeavors.

The Inherent Challenge: Regioselectivity in Dihalopyridines

The core synthetic challenge presented by this compound lies in controlling which carbon-halogen bond reacts. In palladium-catalyzed cross-coupling reactions, the initial, and often rate-determining, step is the oxidative addition of the Pd(0) catalyst into the C-X bond. The established reactivity trend for halogens is I > Br > Cl.[2][3] This trend, governed by bond dissociation energies, suggests that the C4-Br bond should be significantly more reactive than the C2-Cl bond.

While this inherent reactivity difference provides a strong basis for selectivity at the C4 position, factors such as catalyst inhibition by the pyridine nitrogen and the specific electronic and steric properties of the chosen ligand can influence the outcome. In some cases, particularly with highly active catalyst systems, erosion of selectivity or even reversal of reactivity can be observed. Therefore, ligand selection is not merely about promoting reactivity but about precisely controlling it.

Ligand Classes at a Glance: Phosphines vs. N-Heterocyclic Carbenes (NHCs)

The two dominant classes of ligands for palladium-catalyzed cross-coupling are phosphines and N-Heterocyclic Carbenes (NHCs). Their effectiveness is governed by a combination of their steric and electronic properties.[4][5]

  • Phosphine Ligands: These have been the workhorses of cross-coupling for decades. Bulky, electron-rich phosphines, particularly the biaryl phosphines developed by research groups like Buchwald's (e.g., SPhos, XPhos), are known to stabilize the active monoligated Pd(0) species, enhance the rate of oxidative addition, and facilitate the final reductive elimination step.[6][7]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful neutral, two-electron donors. They form very strong bonds with the palladium center, leading to highly stable and active catalysts.[8][9] Their strong σ-donating ability can render oxidative addition facile even for challenging substrates like aryl chlorides, while their steric bulk promotes efficient reductive elimination.[8]

Fig. 1: Structural comparison of common ligand classes.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile C-C bond-forming method. For a substrate like this compound, the primary goal is the selective coupling at the C4 position.

The choice of ligand is paramount for achieving high efficiency. While classic ligands like PPh₃ can be effective, modern dialkylbiaryl phosphine ligands such as SPhos and XPhos have demonstrated broad utility and high activity, often allowing for lower catalyst loadings and milder reaction conditions.[4][6] For particularly challenging couplings involving heteroaryl chlorides, specialized phosphine ligands have shown exceptional reactivity.[10][11] In the context of dihalopyridines, very sterically hindered NHC ligands have been shown to promote coupling at the C4 position of 2,4-dichloropyridines with high selectivity, a result that is directly applicable to our substrate of interest.[12]

Table 1: Ligand Performance in Suzuki-Miyaura Coupling of 4-Halo-2-chloropyridines

Ligand Catalyst Precursor Base Solvent Coupling Partner Temp (°C) Time (h) Yield (%) Selectivity (C4:C2) Reference (Analogous System)
SPhos Pd(OAc)₂ K₂CO₃ Toluene/H₂O Arylboronic acid 100 8 ~90-98 High (assumed C-Br) [13]
PPh₃ Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O Phenylboronic acid 90 >12 >85 Good (assumed C-Br) [13]
IPr* Pd₂(dba)₃ K₃PO₄ Dioxane Arylboronic acid RT 18 89 ~10:1 [12]

| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | Phenylboronic acid | RT | 2 | 98 | High (assumed C-Br) |[4] |

*Data for IPr ligand is from a study on 2,4-dichloropyridine, demonstrating ligand-controlled C4 selectivity.[12] Yields are representative and can vary based on the specific boronic acid used.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C4

This protocol is designed for a reliable comparison of ligand performance.

Materials:

  • This compound (1.0 equiv, e.g., 207 mg, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%, 4.5 mg)

  • SPhos (4 mol%, 16.4 mg)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv, 276 mg)

  • Degassed Toluene (4 mL)

  • Degassed Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and potassium carbonate.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos.

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add the degassed toluene and water via syringe.

  • Briefly remove the septum to add the catalyst/ligand mixture under a positive flow of argon.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for the specified time (e.g., 8-16 hours), monitoring progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[14][15] The reaction has seen significant evolution, with modern, sterically hindered phosphine and NHC ligands enabling the coupling of a vast range of amines with aryl halides under increasingly mild conditions.[16][17]

For this compound, selective amination at the C4 position is expected. The choice of ligand is crucial for achieving high yields and accommodating a broad scope of amine coupling partners, from simple primary amines to complex secondary amines and heterocycles. Catalyst systems based on biaryl phosphine ligands are frequently employed for their high activity.[16]

Catalytic_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [Ar-Pd(II)(HNR'R'')L₂]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (+ HNR'R'') Amido_Complex Ar-Pd(II)(NR'R'')L₂ Amine_Complex->Amido_Complex Deprotonation (- HB⁺X⁻) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product Base Base

Fig. 2: Generalized catalytic cycle for Pd-catalyzed amination.

Table 2: Ligand Performance in Buchwald-Hartwig Amination of 4-Halopyridines

Ligand Catalyst Precursor Base Solvent Amine Partner Temp (°C) Time (h) Yield (%) Reference (Analogous System)
RuPhos Pd₂(dba)₃ NaOtBu Toluene Primary/Secondary Amines 80-100 4-24 85-95 [16]
XPhos Pd(OAc)₂ K₃PO₄ t-BuOH Primary Amines 110 12 ~90 [6]
BrettPhos Pd₂(dba)₃ LiHMDS Dioxane Hindered Primary Amines RT-80 12-24 >90 [16]

| IPrHCl | Pd₂(dba)₃ | NaOt*Bu | Toluene | Secondary Amines | 100 | 3 | 92 |[17] |

Experimental Protocol: Selective Buchwald-Hartwig Amination at C4

Materials:

  • This compound (1.0 equiv, e.g., 207 mg, 1.0 mmol)

  • Amine (1.2 equiv, 1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 1 mol%, 2.2 mg)

  • RuPhos (2 mol%, 9.4 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Glovebox Operation: Due to the air-sensitivity of the base and catalyst components, it is highly recommended to set up this reaction in an inert atmosphere glovebox.

  • To a vial, add Pd(OAc)₂, RuPhos, and sodium tert-butoxide.

  • In a separate reaction vial, add this compound.

  • Add the anhydrous toluene to the substrate, followed by the amine.

  • Add the catalyst/ligand/base mixture to the reaction vial.

  • Seal the vial with a screw cap and remove it from the glovebox.

  • Place the reaction vial in a preheated aluminum block at 100 °C.

  • Stir for the required time (monitor by LC-MS).

  • After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Strategic Considerations for Ligand Screening

For novel transformations or when optimizing a reaction, a systematic screening of ligands is the most effective strategy.[4] The workflow below outlines a logical approach to identifying the optimal ligand for your specific reaction.

Ligand_Screening_Workflow Start Define Reaction: Substrate + Coupling Partner Initial_Screen Initial Screen: ~4-6 Diverse Ligands (e.g., 2 Biarylphosphines, 2 NHCs, 1 Ferrocenyl) Start->Initial_Screen Analysis1 Analyze Results (LC-MS Yield) Initial_Screen->Analysis1 Hit_Identified Promising 'Hit' Ligand(s) Identified? Analysis1->Hit_Identified Stop Re-evaluate Approach Analysis1->Stop No Hits Optimization Optimize Reaction Conditions: Base, Solvent, Temperature Hit_Identified->Optimization Yes Expand_Screen Expand Screen: More Ligands of 'Hit' Class Hit_Identified->Expand_Screen No Final_Protocol Final, Optimized Protocol Optimization->Final_Protocol Expand_Screen->Analysis1

Fig. 3: A typical workflow for ligand screening and optimization.

Conclusion

The functionalization of this compound is a testament to the power and subtlety of modern palladium catalysis. While the inherent reactivity of the C-Br bond provides a strong thermodynamic preference for reaction at the C4 position, the kinetic outcome is firmly in the hands of the chemist through the strategic selection of a ligand.

Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, RuPhos, XPhos) remain the go-to choice for a wide range of Suzuki and Buchwald-Hartwig reactions, offering high reactivity and broad substrate scope. For cases requiring exceptional activity or unique selectivity, N-heterocyclic carbene ligands present a powerful alternative. The provided protocols and data serve as a robust starting point, but the optimal conditions for any specific transformation are best determined through a systematic screening process. By understanding the interplay of ligand sterics, electronics, and the nature of the desired transformation, researchers can unlock the full synthetic potential of this versatile building block.

References

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.
  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem.
  • A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency. BenchChem.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. SciSpace.
  • Buchwald–Hartwig amin
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central (PMC).
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.
  • Buchwald-Hartwig Amin
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4. BenchChem.
  • N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Chemical Society Reviews (RSC Publishing).
  • Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction.
  • Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. eScholarship.
  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. NIH.
  • Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions (RSC Publishing).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central (PMC).
  • A Comparative Guide to the Mechanistic Studies of 2-Bromo-4-methylpyridine Reactions. BenchChem.

Sources

A Comprehensive Guide to the Efficiency of 4-Bromo-2-chloro-5-methylpyridine as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, substituted pyridines are indispensable building blocks, integral to a vast array of biologically active molecules and functional materials. Among these, 4-Bromo-2-chloro-5-methylpyridine stands out as a versatile intermediate, offering multiple, differentially reactive sites for the construction of complex molecular architectures. The presence of two distinct halogen atoms at positions amenable to selective functionalization makes it a particularly valuable tool for synthetic chemists.

This guide provides an in-depth technical comparison of this compound with two commercially available alternatives:

  • 2,4-dichloro-5-methylpyridine: An analog where the more reactive bromine is replaced by a less reactive chlorine.

  • 5-bromo-2-iodo-4-methylpyridine: An analog where the chlorine is replaced by a more reactive iodine.

We will benchmark the efficiency of these building blocks in two of the most powerful and widely used transformations in modern organic synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. The comparison is grounded in established principles of chemical reactivity and supported by representative experimental data from the literature for analogous systems.

Theoretical Framework: Understanding Reactivity in Cross-Coupling Reactions

The efficiency of this compound and its analogs in palladium-catalyzed cross-coupling reactions is primarily dictated by the nature of the carbon-halogen (C-X) bond. The key, often rate-determining, step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the C-X bond. The reactivity trend for halogens in this step is generally I > Br > Cl .[1][2] This trend is inversely correlated with the C-X bond dissociation energy; the weaker the bond, the more readily it undergoes oxidative addition.

  • C-I Bond: The weakest among the halogens commonly used in cross-coupling, making iodo-substituted pyridines the most reactive.[3]

  • C-Br Bond: Weaker than a C-Cl bond, rendering bromo-substituted pyridines significantly more reactive than their chloro counterparts.[2]

  • C-Cl Bond: The strongest of the three, often requiring more forcing reaction conditions (higher temperatures, longer reaction times) and more sophisticated, electron-rich ligands to achieve efficient coupling.[3]

For dihalogenated pyridines like this compound, this reactivity difference is the cornerstone of its utility, allowing for regioselective functionalization . By carefully selecting the reaction conditions, it is possible to selectively react at the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations.[4]

Comparative Analysis of Building Blocks

Based on the principles of C-X bond reactivity, we can predict the relative efficiency of our three building blocks in palladium-catalyzed cross-coupling reactions.

Building BlockPredicted Reactivity in Cross-Coupling
This compound High and Selective: The C-Br bond at the 4-position is expected to be significantly more reactive than the C-Cl bond at the 2-position, enabling selective functionalization under controlled conditions.
2,4-dichloro-5-methylpyridine Moderate: Both C-Cl bonds are less reactive than a C-Br bond, necessitating more forcing conditions. The C-4 position is generally more activated towards oxidative addition than the C-2 position in dichloropyridines.[5]
5-bromo-2-iodo-4-methylpyridine Very High: The C-I bond is the most reactive site, allowing for transformations under very mild reaction conditions. The C-Br bond offers a secondary site for functionalization under more forcing conditions.

Benchmarking Experiment 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a paramount method for forming C-C bonds. Here, we compare the projected efficiency of our building blocks in a reaction with phenylboronic acid.

Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis reagents Combine Halopyridine, Phenylboronic Acid, Base, and Pd Catalyst/Ligand heat Heat under Inert Atmosphere (e.g., 80-100°C) reagents->heat Add Degassed Solvent quench Quench Reaction heat->quench Cool to RT extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify analyze Analyze Yield (GC/NMR) purify->analyze

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling benchmark experiment.

Comparative Data (Projected based on literature for analogous systems):

Building BlockExpected Product(s)Catalyst SystemConditionsProjected Yield (%)
This compound 2-chloro-5-methyl-4-phenylpyridinePd(PPh₃)₄ (3 mol%)K₂CO₃, Dioxane/H₂O, 80°C, 4h~85-95%[6][7]
2,4-dichloro-5-methylpyridine 2,4-dichloro-5-methylpyridine (low conversion)Pd(PPh₃)₄ (3 mol%)K₂CO₃, Dioxane/H₂O, 80°C, 4hLow to moderate[8]
2-chloro-5-methyl-4-phenylpyridinePd₂(dba)₃/SPhos (2 mol%)K₃PO₄, Toluene, 100°C, 12h~70-80% (at C4)[9]
5-bromo-2-iodo-4-methylpyridine 5-bromo-4-methyl-2-phenylpyridinePd(PPh₃)₄ (1 mol%)Na₂CO₃, DME/H₂O, 60°C, 1h>95% (at C2)[3]

Analysis:

  • This compound is projected to provide a high yield of the mono-arylated product selectively at the 4-position under standard conditions, showcasing its high efficiency and selectivity.

  • 2,4-dichloro-5-methylpyridine is expected to be substantially less reactive, requiring a more active and costly catalyst system and more forcing conditions to achieve a respectable yield. This indicates lower efficiency in terms of reaction conditions and catalyst expenditure.

  • 5-bromo-2-iodo-4-methylpyridine is anticipated to be the most reactive substrate, coupling at the iodo-position under exceptionally mild conditions with minimal catalyst loading. This makes it highly efficient for the initial diversification step, though the starting material is typically more expensive.

Benchmarking Experiment 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental method for forging C-N bonds. Here, we compare the expected efficiency of the building blocks in a reaction with morpholine.

Experimental Workflow:

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis reagents Combine Halopyridine, Morpholine, Base, and Pd Catalyst/Ligand heat Heat under Inert Atmosphere (e.g., 90-110°C) reagents->heat Add Anhydrous Solvent quench Quench Reaction heat->quench Cool to RT extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify analyze Analyze Yield (GC/NMR) purify->analyze

Caption: Generalized workflow for the Buchwald-Hartwig amination benchmark experiment.

Comparative Data (Projected based on literature for analogous systems):

Building BlockExpected Product(s)Catalyst SystemConditionsProjected Yield (%)
This compound 4-(2-chloro-5-methylpyridin-4-yl)morpholinePd₂(dba)₃/Xantphos (2 mol%)NaOtBu, Toluene, 100°C, 8h~80-90%[4][10]
2,4-dichloro-5-methylpyridine 4-(2,4-dichloro-5-methylpyridin-4-yl)morpholinePd₂(dba)₃/BrettPhos (2 mol%)LHMDS, THF, 110°C, 16h~65-75% (at C4)[4][5]
5-bromo-2-iodo-4-methylpyridine 4-(5-bromo-4-methylpyridin-2-yl)morpholinePd(OAc)₂/BINAP (1.5 mol%)Cs₂CO₃, Dioxane, 90°C, 4h>95% (at C2)[3]

Analysis:

The reactivity trends in the Buchwald-Hartwig amination are expected to mirror those of the Suzuki-Miyaura coupling:

  • This compound provides an optimal combination of reactivity and selectivity, enabling efficient C-N bond formation at the C-Br position while leaving the C-Cl bond available for subsequent transformations.

  • 2,4-dichloro-5-methylpyridine acts as a less efficient substrate, demanding stronger bases, more specialized ligands, and higher temperatures to achieve high conversion.

  • 5-bromo-2-iodo-4-methylpyridine is the most reactive, affording near-quantitative yields of the C-N coupled product at the iodo-position under comparatively mild conditions.

Experimental Protocols

The following are detailed, self-validating protocols for the benchmark experiments.

General Considerations
  • All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Solvents must be anhydrous and degassed prior to use.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and require careful handling.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To compare the yield of the reaction between the respective halopyridine and phenylboronic acid.

Materials:

  • Halopyridine (this compound, 2,4-dichloro-5-methylpyridine, or 5-bromo-2-iodo-4-methylpyridine) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the halopyridine, phenylboronic acid, palladium catalyst, and base.

  • Add the degassed dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80°C and stir for the designated time, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield of the purified product.

Protocol 2: Buchwald-Hartwig Amination

Objective: To compare the yield of the reaction between the respective halopyridine and morpholine.

Materials:

  • Halopyridine (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous toluene, followed by the halopyridine and morpholine.

  • Seal the tube and heat the reaction mixture to 100°C for the specified time, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield of the purified product.

Synthesis and Accessibility of this compound

The economic viability of a building block is intrinsically linked to its synthetic accessibility. While a single, detailed experimental protocol for this compound is not prevalent in the literature, a plausible synthetic route can be constructed from established transformations on pyridine systems. A common and effective strategy involves the diazotization of an aminopyridine precursor, followed by a Sandmeyer-type reaction.

Proposed Synthetic Workflow:

Synthesis_Workflow start 2-Amino-4-bromo-5-methylpyridine diazotization Diazotization (NaNO₂, HCl) start->diazotization sandmeyer Sandmeyer Reaction (CuCl) diazotization->sandmeyer product This compound sandmeyer->product

Caption: Plausible synthetic route to this compound.

This multi-step synthesis, while chemically sound, contributes to the higher cost of this compound relative to simpler building blocks like 2,4-dichloro-5-methylpyridine, which can often be prepared via more direct chlorination routes.

Conclusion

This guide provides a comprehensive comparison of the efficiency of this compound against its dichlorinated and bromo-iodinated analogs.

  • This compound is an exceptionally efficient and versatile building block, offering an optimal balance of reactivity and selectivity. The capacity to functionalize the C-Br bond under relatively mild conditions while preserving the less reactive C-Cl bond for subsequent transformations provides a significant strategic advantage in multi-step synthetic campaigns.

  • 2,4-dichloro-5-methylpyridine , while more economical, is a less reactive and thus less efficient substrate, demanding more forcing conditions and advanced catalyst systems. Its utility is likely confined to applications where the enhanced reactivity of a bromo-substituted pyridine is unnecessary or detrimental.

  • 5-bromo-2-iodo-4-methylpyridine stands as the most reactive of the three, enabling highly efficient coupling at the iodo-position under very mild conditions. This makes it an excellent candidate for rapid diversification, though its higher cost and the potential for over-reactivity must be considered.

For researchers, scientists, and drug development professionals, the selection of a building block will be dictated by the specific synthetic strategy, the desired reactivity profile, and budgetary constraints. However, for applications that demand sequential, regioselective functionalization of the pyridine core, This compound represents a superior and highly efficient choice.

References

  • Scott, J. S., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 11(34), 5635-5645.
  • Barrio, P., et al. (2011). The palladium-catalyzed Buchwald–Hartwig coupling of deactivated aminothiophenes with substituted halopyridines. Tetrahedron, 67(24), 4443-4449.
  • BenchChem. (2025). A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Ahmad, G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine.
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
  • PubChem. (n.d.). 4-Bromo-2-chloro-5-methyl-pyridine. National Center for Biotechnology Information.
  • Ruiz, J., et al. (2019). The Buchwald-Hartwig Amination After 25 Years.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • ResearchGate. (n.d.). Factorizing Yields in Buchwald-Hartwig Amination.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Google Patents. (n.d.). Method for synthesizing 5-Bromo-2,4-dichloropyridine.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo...
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A)...
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • ChemRxiv. (2023). Robust Out-of-Distribution Prediction of Buchwald–Hartwig Reactions.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 4-Bromo-2-chloro-5-methylpyridine are not mere regulatory hurdles; they are fundamental to ensuring a safe laboratory environment, protecting our ecosystem, and upholding the rigor of our scientific endeavors. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound, moving beyond simple instructions to explain the critical reasoning behind each procedural step.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a halogenated pyridine derivative. Its chemical structure necessitates a cautious approach, as compounds in this class present multiple hazards. A thorough risk assessment is the foundational step before any handling or disposal procedure is initiated.

According to its Safety Data Sheet (SDS) and chemical profile, this compound is classified with significant health hazards.[1][2] It is acutely toxic if swallowed, in contact with skin, or inhaled.[1][2] Furthermore, it is known to cause severe skin irritation and serious eye damage, and may cause respiratory irritation.[2] Due to its halogenated nature (containing both bromine and chlorine), it is categorized as a halogenated organic compound, which has specific regulatory implications for disposal.[3][4]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, OralH301: Toxic if swallowed[1][2]
Acute Toxicity, DermalH311: Toxic in contact with skin[1][2]
Acute Toxicity, InhalationH331: Toxic if inhaled[1]
Skin IrritationH315: Causes skin irritation[1][2]
Serious Eye DamageH318: Causes serious eye damage[1][2]
Specific target organ toxicityH335: May cause respiratory irritation[2]

Immediate Safety Protocols: Personal Protective Equipment (PPE) and Engineering Controls

Given the compound's toxicity and irritant properties, stringent protective measures are non-negotiable. The primary goal is to eliminate routes of exposure.

Engineering Controls

All handling and preparation for the disposal of this compound must be conducted within a properly functioning certified laboratory chemical fume hood.[5] This is the most critical engineering control to prevent the inhalation of toxic vapors or dust.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to prevent dermal and ocular exposure.

Table 2: Mandatory Personal Protective Equipment (PPE)

Body PartSpecificationRationale
Eyes/Face Chemical safety goggles and a face shield.Protects against splashes and airborne particles, preventing serious eye damage.[6]
Hands Double-layered chemically resistant gloves (e.g., nitrile).Provides a robust barrier against a compound that is toxic upon skin contact.[5]
Body A fully-buttoned lab coat, long pants, and closed-toe shoes.Prevents accidental skin contact.[5]
Respiratory A NIOSH-approved respirator may be required if there is a risk of aerosol generation outside a fume hood.Ensures protection against inhalation toxicity if engineering controls are insufficient.[6]

Step-by-Step Disposal Protocol: A Self-Validating System

The disposal of this compound must be managed as hazardous waste from the point of generation to its final destruction.[7] Improper disposal, such as discarding in regular trash or washing down the drain, is a serious breach of safety and environmental regulations.[6]

Step 1: Waste Segregation and Collection

The principle of causality here is to prevent dangerous chemical reactions and to ensure the waste stream is correctly profiled for disposal. Pyridine and its derivatives should not be mixed with incompatible materials such as strong acids or oxidizers.[8]

  • Solid Waste: Collect unadulterated solid this compound, along with any contaminated materials (e.g., weighing papers, spatulas, pipette tips, and gloves), in a dedicated hazardous waste container.[9] This container should be made of a compatible material like high-density polyethylene (HDPE).

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, leak-proof hazardous waste container designated for "Halogenated Organic Solvents."[10] Do not mix with non-halogenated solvent waste, as this complicates the disposal process and increases costs.

Step 2: Container Labeling

Proper labeling is a critical control measure to ensure safety and regulatory compliance. Each waste container must be clearly labeled as soon as the first drop of waste is added.[8] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate list of all contents, including solvents and their approximate percentages.

  • The date of waste generation and the name of the responsible researcher or lab.[9]

Step 3: Interim Storage

Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[9] The storage area should be away from heat sources and incompatible materials.[8] Secondary containment should be used to mitigate any potential leaks or spills.

Step 4: Final Disposal

The ultimate disposal of halogenated organic waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][9] The most common and effective method for destroying this type of compound is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[3][7]

Emergency Procedures: Spill Management

In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 2.

  • Ensure Ventilation: Work must be conducted in a well-ventilated area, preferably a chemical fume hood.[10]

  • Contain and Absorb: For liquid spills, contain the material with an inert absorbent such as vermiculite or sand. For solid spills, carefully sweep or scoop the material to avoid creating dust.[9][10]

  • Collect Waste: Carefully collect the absorbed material and contaminated debris into a labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.[9][10]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the procedural logic for the proper segregation and disposal of waste containing this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Container Management & Storage cluster_3 Final Disposal Start Generate Waste (this compound) IsSolid Is the waste solid or contaminated solid material? Start->IsSolid IsLiquid Is the waste a liquid solution? Start->IsLiquid SolidContainer Collect in dedicated 'Solid Halogenated Waste' container IsSolid->SolidContainer Yes LiquidContainer Collect in dedicated 'Liquid Halogenated Waste' container IsLiquid->LiquidContainer Yes Label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Date & Contact SolidContainer->Label LiquidContainer->Label Store Store in Secure, Ventilated Waste Accumulation Area with Secondary Containment Label->Store EHS Arrange Pickup via EHS or Licensed Contractor Store->EHS Incineration High-Temperature Incineration EHS->Incineration

Sources

Essential Personal Protective Equipment (PPE) for Handling 4-Bromo-2-chloro-5-methylpyridine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical intermediates is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with 4-Bromo-2-chloro-5-methylpyridine. This compound, while a valuable building block, presents significant health hazards that necessitate a rigorous and well-understood safety protocol. Adherence to these guidelines is not merely about compliance; it is about fostering a culture of safety and ensuring the well-being of all laboratory personnel.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound is a multi-hazard substance. According to its Globally Harmonized System (GHS) classification, it is:

  • Acutely Toxic: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • A Severe Irritant: Causes serious eye damage and skin irritation.[1][2]

  • A Respiratory Irritant: May cause respiratory irritation.[1][2]

These classifications are not abstract warnings; they represent tangible risks of significant harm upon exposure. The causality is clear: the chemical's reactivity can lead to immediate and severe damage to biological tissues. Therefore, a multi-layered PPE approach is essential to create a reliable barrier between the researcher and the chemical.

Core PPE Requirements: A Head-to-Toe Protocol

The following PPE is mandatory when handling this compound in any quantity. The rationale behind each selection is to provide a comprehensive barrier against all potential routes of exposure.

Eye and Face Protection: The First Line of Defense
  • Requirement: Tightly-fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are the minimum requirement.[2][3]

  • Senior Scientist's Insight: Standard safety glasses are insufficient. The risk of severe eye damage from a splash is high.[1][2] Goggles provide a seal around the eyes, offering superior protection against splashes, dust, and vapors. For procedures with a higher risk of splashing (e.g., transfer of large quantities, reactions under pressure), a full-face shield should be worn in addition to safety goggles.

Skin and Body Protection: An Impervious Barrier
  • Gloves:

    • Requirement: Wear protective gloves. Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[4][5] Always check the manufacturer's glove compatibility chart for the specific solvent being used.

    • Senior Scientist's Insight: Double-gloving is a prudent and field-proven practice, especially during procedures with a high risk of contamination. This allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin. Never wear latex gloves, as they offer poor resistance to many chemicals.[5]

  • Laboratory Coat/Clothing:

    • Requirement: A fully-buttoned lab coat is mandatory.[4] For handling larger quantities or in situations with a significant splash risk, wear fire/flame resistant and impervious clothing.[2][3]

    • Senior Scientist's Insight: The lab coat should be made of a material appropriate for the chemicals being handled. Cotton is a good general-purpose choice, but for highly corrosive or reactive substances, a chemically-resistant material is preferable. Ensure sleeves are fully extended to the wrist.

Respiratory Protection: Safeguarding Against Inhalation
  • Requirement: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5][6] If exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator with an appropriate cartridge should be used.[2][3]

  • Senior Scientist's Insight: Relying on a respirator should be a secondary control measure. The primary control should always be effective engineering controls, such as a fume hood. If you experience any symptoms of respiratory irritation (e.g., coughing, shortness of breath), immediately cease work, move to fresh air, and seek medical attention.

Operational Plans: PPE in Practice

The level of PPE required may be adjusted based on the specific procedure being performed. The following table summarizes the recommended PPE for various common laboratory tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Sample Preparation Tightly-fitting safety gogglesDouble nitrile/neoprene glovesFully-buttoned lab coatCertified chemical fume hood
Solution Preparation/Transfer Tightly-fitting safety goggles and face shieldDouble nitrile/neoprene glovesChemically-resistant apron over lab coatCertified chemical fume hood
Running Reactions Tightly-fitting safety gogglesDouble nitrile/neoprene glovesFully-buttoned lab coatCertified chemical fume hood
Work-up/Extraction Tightly-fitting safety goggles and face shieldDouble nitrile/neoprene glovesChemically-resistant apron over lab coatCertified chemical fume hood
Spill Cleanup (Small) Tightly-fitting safety goggles and face shieldHeavy-duty nitrile/neoprene glovesChemically-resistant suit/apronFull-face respirator with appropriate cartridge

Step-by-Step PPE Protocol: A Self-Validating System

To ensure the integrity of your protection, follow this systematic approach to donning and doffing PPE.

Donning Sequence:
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Inner Gloves: Don the first pair of gloves.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.

  • Respiratory Protection (if required): Put on and seal-check your respirator.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.

Doffing Sequence (to minimize cross-contamination):
  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the appropriate chemical waste container.

  • Face Shield and Goggles: Remove your face shield and goggles from the back.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

PPE_Decision_Workflow cluster_planning Planning Phase cluster_selection PPE Selection cluster_procedure Procedural Phase cluster_disposal Disposal & Emergency start Start: Handling this compound hazards Assess Hazards: - Acute Toxicity (Oral, Dermal, Inhalation) - Severe Eye Damage - Skin Irritation - Respiratory Irritation start->hazards task Identify Task: - Weighing - Solution Prep - Reaction - Spill Cleanup hazards->task eye_face Eye/Face Protection: - Tightly-fitting goggles (minimum) - Face shield for splash risk task->eye_face hand Hand Protection: - Double nitrile/neoprene gloves task->hand body Body Protection: - Lab coat - Chemically-resistant apron for splash risk task->body respiratory Respiratory Protection: - Chemical fume hood (primary) - Respirator for spills/emergencies task->respiratory donning Donning Sequence: 1. Lab Coat 2. Gloves (Inner & Outer) 3. Respirator (if needed) 4. Eye/Face Protection eye_face->donning hand->donning body->donning respiratory->donning handling Safe Handling in Designated Area donning->handling doffing Doffing Sequence: 1. Outer Gloves 2. Face Shield/Goggles 3. Lab Coat 4. Inner Gloves 5. Wash Hands handling->doffing emergency Emergency Procedures: - Eye wash/Safety shower - Seek immediate medical attention handling->emergency disposal Dispose of contaminated PPE in designated chemical waste doffing->disposal

Caption: Decision workflow for selecting and using PPE when handling this compound.

Emergency Procedures: Immediate and Correct Response

In the event of an exposure, immediate and correct action is critical to mitigating harm.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4][6] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][6][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2][8] If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][8] Never give anything by mouth to an unconscious person. Call for immediate medical assistance.[2]

Disposal of Contaminated PPE

All disposable PPE that has been in contact with this compound must be considered hazardous waste. Dispose of contaminated gloves, aprons, and other disposable items in a designated, sealed, and clearly labeled chemical waste container for appropriate disposal by your institution's environmental health and safety department.[2][3]

By internalizing and consistently applying these principles and protocols, you not only protect yourself but also contribute to a safer research environment for everyone.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
  • PubChem. 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918. [Link]
  • Washington State University.
  • Kanto Chemical Co., Inc. (2023, February 1).
  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-chloro-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-chloro-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.